1,3-Difluorobenzene
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2/c7-5-2-1-3-6(8)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMGWPRHOOEKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190682 | |
| Record name | 1,3-Difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372-18-9 | |
| Record name | 1,3-Difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DIFLUOROBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-DIFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO3C26WOC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Difluorobenzene (CAS Registry No. 372-18-9), also known as m-difluorobenzene, is a significant organofluorine compound utilized as a key intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its unique physicochemical properties, imparted by the presence of two fluorine atoms on the benzene (B151609) ring, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and applications.
Physical Properties
This compound is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1][3] It is a relatively stable and non-polar compound with moderate volatility.[3] A summary of its key physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₄F₂ |
| Molecular Weight | 114.09 g/mol [4][5] |
| Appearance | Clear, colorless to pale yellow liquid[1][2] |
| Odor | Sweet, aromatic[3] |
| Melting Point | -59 °C[1][2] |
| Boiling Point | 82-83 °C[1][5] |
| Density | 1.163 g/mL at 25 °C[1][2] |
| Refractive Index (n20/D) | 1.438[1][5] |
| Flash Point | 2 °C (35.6 °F)[1][5] |
| Solubility | Insoluble in water; soluble in many common organic solvents.[1][3] |
| Vapor Density | 3.43[6] |
Chemical Properties and Reactivity
The presence of two highly electronegative fluorine atoms at the meta positions significantly influences the electron density distribution within the aromatic ring of this compound, thereby governing its chemical reactivity.[1] This structural feature makes it a versatile intermediate for introducing the difluorophenyl moiety into more complex molecules.[1]
Stability: this compound is generally stable under normal temperatures and pressures.[2][7] However, decomposition at high temperatures can lead to the release of toxic fluoride (B91410) gas.[1][2] It is incompatible with strong oxidizing agents.[7]
Reactivity: The molecule's reactivity is characteristic of aromatic compounds, allowing for electrophilic substitution reactions.[3] The fluorine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution, but the positions ortho to both fluorine atoms (position 2) and para to one and ortho to the other (positions 4 and 6) are the most activated for substitution. It can be used in various chemical reactions such as nitration, sulfonation, and acylation.[8]
Synthesis of this compound
Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.
Experimental Protocol 1: Reductive Dechlorination of 2,4-Difluorochlorobenzene
This method involves the catalytic removal of a chlorine atom from 2,4-difluorochlorobenzene.
Materials:
-
2,4-Difluorochlorobenzene
-
Palladium on activated carbon catalyst (5% Pd/C)
-
Methanol
-
Triethylamine (TDA)
-
Hydrogen gas
-
Sodium carbonate (Na₂CO₃) solution (dilute)
-
Water
Procedure: [1]
-
In a three-necked flask equipped with a condenser, mechanical stirrer, and gas inlet, combine 2,4-difluorochlorobenzene, methanol, triethylamine, and 5% Pd/C catalyst.
-
Heat the mixture to 100 °C with stirring.
-
Introduce hydrogen gas into the reaction mixture.
-
Maintain the reaction at 100 °C for 3 hours, monitoring the reaction progress by a suitable method (e.g., GC).
-
After the reaction is complete, filter the hot mixture to remove the catalyst.
-
Wash the filtrate with water and then with a dilute aqueous solution of sodium carbonate until neutral.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Purify the crude product by distillation to obtain this compound (boiling point: 83 °C).
Caption: Synthesis of this compound via Reductive Dechlorination.
Experimental Protocol 2: Diazotization and Hydro-dediazotization of 2,4-Difluoroaniline (B146603)
This is a classical method for the synthesis of aryl fluorides.
Materials:
-
2,4-Difluoroaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Hypophosphorous acid (H₃PO₂)
-
Ice
Procedure: [9]
-
Dissolve 2,4-difluoroaniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a beaker, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution with constant stirring, maintaining the temperature below 5 °C. This step forms the diazonium salt.
-
In a separate flask, place a solution of hypophosphorous acid.
-
Slowly add the freshly prepared diazonium salt solution to the hypophosphorous acid with vigorous stirring. Nitrogen gas will be evolved.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water and then with a dilute base solution (e.g., sodium bicarbonate) to remove any acidic impurities.
-
Dry the organic layer over a suitable drying agent and remove the solvent by distillation.
-
Purify the crude this compound by fractional distillation.
Note: Diazonium salts can be explosive when isolated in a dry state. It is crucial to handle them in solution and at low temperatures.[9]
Analytical Characterization
A combination of spectroscopic techniques is typically employed to confirm the identity and purity of this compound.
Experimental Protocol 3: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically shows complex multiplets in the aromatic region (approximately δ 6.7-7.3 ppm) due to proton-proton and proton-fluorine couplings.[10]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, with the carbon atoms attached to fluorine exhibiting characteristic splitting due to carbon-fluorine coupling.
-
¹⁹F NMR: The fluorine NMR spectrum provides a direct method for observing the fluorine atoms and is a powerful tool for confirming the structure of fluorinated compounds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the region of 1100-1300 cm⁻¹).
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 114, corresponding to its molecular weight. The fragmentation pattern will provide further structural information.
Caption: General Workflow for the Analytical Characterization of this compound.
Safety and Handling
This compound is a flammable liquid and vapor.[11] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[11] Appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection, should be worn when handling this chemical.[5] It may cause eye and skin irritation, and inhalation of vapors can be harmful.[11]
Applications
This compound serves as a crucial intermediate in the synthesis of various high-value products:
-
Pharmaceuticals: It is a building block for the synthesis of antifungal drugs like Fluconazole.[2][8]
-
Agrochemicals: It is used in the production of pesticides such as Flucycloxuron and Diflubenzuron.[2]
-
Liquid Crystal Materials: Its derivatives are utilized in the manufacturing of liquid crystal materials.[2]
-
Organic Synthesis: It is a versatile starting material for the synthesis of various fluorine-containing fine chemicals.[8]
Conclusion
This compound is a compound of significant industrial importance, with its unique properties making it a valuable precursor in various sectors, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its physical and chemical properties, along with well-defined synthetic and analytical protocols, is essential for its safe and efficient utilization in research and development and in commercial manufacturing processes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US5504264A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 5. What is this compound?_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Proton Full Spectrum [wiredchemist.com]
- 8. This compound (372-18-9) 1H NMR spectrum [chemicalbook.com]
- 9. uib.no [uib.no]
- 10. This compound (372-18-9) IR Spectrum [chemicalbook.com]
- 11. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
m-Difluorobenzene CAS number 372-18-9
An In-depth Technical Guide to m-Difluorobenzene (CAS 372-1-9)
Overview
1,3-Difluorobenzene, also known as m-Difluorobenzene, is a halogenated aromatic hydrocarbon with the chemical formula C₆H₄F₂.[1] It exists as a clear, colorless to pale yellow liquid at room temperature and is characterized by a faint, aromatic odor.[2][3][4] As a member of the fluorinated benzene (B151609) derivatives, the two fluorine atoms at the meta positions confer unique electronic properties and enhanced chemical stability compared to unsubstituted benzene.[4]
This compound is a crucial intermediate in organic synthesis, particularly for the production of fluorine-containing pharmaceuticals, pesticides, and liquid crystal materials.[1][5] The strategic incorporation of the 1,3-difluorophenyl moiety is a common tactic in medicinal chemistry to improve metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[6][7]
Physicochemical and Spectroscopic Data
The fundamental physical and chemical properties of m-Difluorobenzene are summarized below.
Physicochemical Properties
Quantitative data for m-Difluorobenzene has been aggregated from various sources to provide a comprehensive reference.
| Property | Value | Source(s) |
| CAS Number | 372-18-9 | [8][9] |
| Molecular Formula | C₆H₄F₂ | [8][10] |
| Molecular Weight | 114.09 g/mol | [8][11] |
| Appearance | Clear colorless to pale yellow liquid | [1][2][4] |
| Density | 1.163 g/mL at 25 °C | [2][9] |
| Melting Point | -59 °C | [2][5][9] |
| Boiling Point | 83 °C | [2][5][9] |
| Flash Point | 2 °C (36 °F) | [2][5][9] |
| Water Solubility | Insoluble | [2][3][5] |
| Solubility | Soluble in many common organic solvents | [2][3] |
| Refractive Index (n20/D) | 1.438 | [2][9] |
| Vapor Pressure | 11.03 - 19.92 kPa at 20-38.2 °C | [9] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of m-Difluorobenzene.
| Spectrum Type | Key Features / Shifts | Source(s) |
| ¹H NMR | δ (ppm): 7.27 (m), 7.05-6.63 (m) in CDCl₃ | [12] |
| ¹³C NMR | Data available in spectral databases | [12] |
| ¹⁹F NMR | Data available in spectral databases | [13] |
| Mass Spectrometry (EI) | m/z: 114 (M+), 88, 63 | [11] |
| IR Spectroscopy | Data available in spectral databases | [10] |
Synthesis and Experimental Protocols
Several synthetic routes to m-Difluorobenzene have been developed. The most common industrial methods often start from more readily available halogenated precursors.
Synthesis via Reductive Dechlorination
A prevalent method involves the catalytic reductive dechlorination of 2,4-difluorochlorobenzene. This process is efficient and avoids the use of unstable diazonium salts.[14][15]
Experimental Protocol: Reductive Dechlorination of 2,4-difluorochlorobenzene [14][15]
-
Apparatus Setup : A high-pressure autoclave is used as the reaction vessel.
-
Charging the Vessel : To the autoclave, add 415 g (2.8 mol) of 2,4-difluorochlorobenzene, 10 g of Pd/C catalyst (5% strength, 50% moisture content), 120 g of NaOH, and 500 mL of water.[15]
-
Reaction Execution : Seal the autoclave and slowly heat the mixture to 100 °C in the presence of hydrogen gas under pressure. Maintain this temperature until hydrogen uptake ceases, indicating the completion of the reductive dechlorination.
-
Work-up and Purification :
-
Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.
-
Separate the catalyst from the reaction mixture by filtration.[14][15]
-
Transfer the biphasic filtrate to a separatory funnel and separate the organic phase.
-
Subject the organic phase to fractional distillation to yield pure this compound.[14][15]
-
Other Synthetic Methods
-
Diazotization and Hydro-dediazotization : This route involves the diazotization of 2,4-difluoroaniline (B146603) followed by the hydro-de-diazotization of the resulting diazonium salt.[5] While it can provide good yields under mild conditions, the instability and potential explosivity of diazonium salt intermediates pose significant safety risks, making continuous-flow technology a safer alternative for this method.[5]
-
Balz-Schiemann Reaction : A classic method for synthesizing aryl fluorides, this reaction converts an aryl amine to a diazonium tetrafluoroborate, which is then thermally decomposed.[2][5] However, it often suffers from multiple steps, low yields, and the production of toxic boron trifluoride gas.[5]
-
Halogen Exchange (Finkelstein Reaction) : This method introduces fluorine via halogen exchange. While the reaction route is short, it is often limited by the need for large amounts of fluorinating agents, high reaction temperatures, and low selectivity.[5]
Chemical Reactivity
The two highly electronegative fluorine atoms significantly influence the reactivity of the benzene ring.
Electrophilic Aromatic Substitution
The fluorine atoms exhibit a dual electronic effect:
-
Inductive Effect (-I) : As the most electronegative element, fluorine withdraws electron density from the ring through the sigma bond, deactivating the ring towards electrophilic attack compared to unsubstituted benzene.[16]
-
Resonance Effect (+R) : The lone pairs on the fluorine atoms can be donated to the aromatic pi system, which directs incoming electrophiles to the positions ortho and para to the fluorine atoms.
The inductive effect is generally stronger, making the overall reaction rate slower than that of benzene. The resonance effect dictates the regioselectivity. For m-Difluorobenzene, the positions are activated or deactivated as follows:
The positions at C4 and C6 are the most favorable for electrophilic attack as they are ortho to one fluorine and para to the other, receiving additive resonance stabilization. Position C2 is ortho to both fluorine atoms, and C5 is meta to both, making them less reactive.
Applications in Research and Drug Development
m-Difluorobenzene is a valuable building block, primarily in the pharmaceutical and agrochemical industries.[1][4]
Intermediate for Active Pharmaceutical Ingredients (APIs)
It serves as a key precursor for many fluorine-containing drugs.[1] A prominent example is its use in the synthesis of the antifungal agent Fluconazole.[1][5] The inclusion of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target.[6][7][17] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation.[6]
Agrochemicals and Materials Science
In agrochemicals, the difluorophenyl moiety is incorporated into various pesticides, herbicides, and fungicides, such as Flucycloxuron and Diflubenzuron.[5] These compounds often function by inhibiting key biological pathways in pests, such as chitin (B13524) biosynthesis.[18] Additionally, m-Difluorobenzene and its derivatives are used in the synthesis of liquid crystal materials.[5]
Safety and Handling
m-Difluorobenzene is a hazardous chemical that requires careful handling in a controlled laboratory environment.
| Hazard Category | Description and Precautions | Source(s) |
| Flammability | Highly flammable liquid and vapor (Flash Point: 2 °C). Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. Ground containers to prevent static discharge. | [2][19] |
| Toxicity | The toxicological properties have not been fully investigated. Harmful if inhaled. Upon heating or combustion, it can decompose to release toxic gaseous hydrogen fluoride (B91410) (HF). | [5][19][20] |
| Handling | Handle in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing. Avoid contact with skin and eyes. | [19][20] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place designated as a flammables area. Keep away from strong oxidizing agents. | [4][9][19] |
| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains. | [19] |
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 372-18-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. What is this compound?_Chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzene, 1,3-difluoro- (CAS 372-18-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chembk.com [chembk.com]
- 10. Benzene, 1,3-difluoro- [webbook.nist.gov]
- 11. This compound | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound (372-18-9) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. US5504264A - Process for preparing this compound - Google Patents [patents.google.com]
- 15. patents.justia.com [patents.justia.com]
- 16. quora.com [quora.com]
- 17. pharmacyjournal.org [pharmacyjournal.org]
- 18. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 19. fishersci.com [fishersci.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Difluorobenzene (m-difluorobenzene) is a significant fluorinated aromatic compound with the chemical formula C₆H₄F₂.[1] It serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials, including liquid crystals and specialty polymers.[2][3][4] The introduction of two fluorine atoms into the benzene (B151609) ring at the meta positions imparts unique physicochemical properties, influencing its reactivity, metabolic stability, and intermolecular interactions. A thorough understanding of its molecular structure and bonding is paramount for its effective utilization in designing novel molecules with desired biological and material properties. This guide provides a comprehensive overview of the structural and spectroscopic characteristics of this compound, supported by quantitative data and detailed experimental methodologies.
Molecular Structure and Bonding
The molecular structure of this compound has been elucidated through various experimental techniques, including single-crystal X-ray diffraction and gas-phase electron diffraction, as well as computational methods. The molecule possesses C₂ᵥ symmetry. The presence of the highly electronegative fluorine atoms alters the electron density distribution within the aromatic ring, leading to specific bond lengths and angles that deviate from those of unsubstituted benzene.
Crystallographic Data
Single-crystal X-ray diffraction analysis of this compound provides precise measurements of its solid-state structure. The crystal structure reveals a monoclinic system and is characterized by weak C—H···F—C hydrogen bonds and C—H···π interactions that govern the crystal packing.[5]
| Crystal Data | Value |
| Chemical Formula | C₆H₄F₂ |
| Molecular Weight | 114.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 24.6618 (13) Å |
| b | 12.2849 (5) Å |
| c | 7.2336 (4) Å |
| β | 106.842 (3)° |
| Volume | 2097.55 (18) ų |
| Z | 16 |
| Temperature | 153 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Citation | [5] |
Bond Lengths and Angles
Computational studies and gas-phase electron diffraction have provided valuable insights into the geometry of the isolated this compound molecule. The C-F bond length and the bond angles of the benzene ring are notably affected by fluorine substitution.
| Parameter | Electron Diffraction (Å) | ab initio Calculation (4-21 basis set) (Å) |
| C-C (adjacent to F) | 1.384 | - |
| C-C (other) | 1.405 | - |
| C-F | 1.324 | - |
| C-H | 1.107 | - |
| Citation | [6] |
| Parameter | ab initio Calculation (degrees) |
| C-C-F | 119.5 |
| Citation | [6] |
Spectroscopic Properties
Spectroscopic analysis is fundamental to the characterization of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the molecule's electronic and vibrational states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The chemical shifts and coupling constants are sensitive to the electronic environment of the nuclei.
| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | CDCl₃ | 7.27 | - | - |
| ¹H | CDCl₃ | 7.05 - 6.63 | m | - |
| ¹³C | - | - | - | - |
| ¹⁹F | CDCl₃ | - | - | - |
| Citation | **** |
Note: Detailed ¹³C and ¹⁹F NMR data were not fully available in the search results. Experimental and computational studies have been conducted to determine spin-spin coupling constants.
Vibrational Spectroscopy (IR and Raman)
The vibrational modes of this compound have been extensively studied using infrared and Raman spectroscopy. The molecule has 30 fundamental vibrational modes, which are distributed among the symmetry species of the C₂ᵥ point group.
| Wavenumber (cm⁻¹) | Intensity (IR, liquid) | Intensity (Raman, liquid) | Assignment |
| 3049 | vw | - | a₁ |
| 1449 | m | vw, p | a₁ |
| 736 | - | vvs, p | a₁ |
| 524 | vvs | s, p | a₁ |
| 879 | - | vw | a₂ |
| 599 | - | m, dp | a₂ |
| Citation |
Abbreviations: vvs - very very strong, vs - very strong, s - strong, m - medium, w - weak, vw - very weak, p - polarized, dp - depolarized.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the dechlorination of 2,4-difluorochlorobenzene.[2]
Materials:
-
2,4-difluorochlorobenzene
-
Methanol
-
Triethylamine (TDA)
-
5% Palladium on activated carbon (Pd/C) catalyst
-
Hydrogen gas
-
Water
-
Dilute sodium carbonate (Na₂CO₃) solution
Procedure:
-
In a three-necked flask, combine 2,4-difluorochlorobenzene, methanol, triethylamine, and 5% Pd/C catalyst.[2]
-
Heat the mixture to 100°C.[2]
-
Introduce hydrogen gas and maintain the reaction for 3 hours.[2]
-
After the reaction is complete, filter the mixture while hot to remove the catalyst.[2]
-
Wash the filtrate with water and then with a dilute Na₂CO₃ solution until the aqueous layer is neutral.[2]
-
Perform distillation to purify the product, collecting the fraction at 83°C to obtain this compound as a colorless liquid.[2]
Single-Crystal X-ray Diffraction
Crystal Growth:
-
Single crystals of this compound can be grown from commercial samples using the zone melting technique in a quartz capillary at 163 K.[5]
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
Data is collected using a diffractometer, such as a Bruker SMART APEXII area-detector, with Mo Kα radiation (λ = 0.71073 Å) at a low temperature (e.g., 153 K) to minimize thermal vibrations.[5]
-
A series of diffraction images are collected as the crystal is rotated.
-
An absorption correction, such as a multi-scan method, is applied to the collected data.[5]
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[5]
NMR Spectroscopy
Sample Preparation:
-
For ¹H NMR, a small amount of this compound (e.g., 0.04 ml) is dissolved in a deuterated solvent (e.g., 0.5 ml of CDCl₃) in a standard 5 mm NMR tube.
Data Acquisition:
-
Spectra are acquired on an NMR spectrometer (e.g., a 300 MHz instrument).
-
For ¹H NMR, a typical experiment involves a pulse-acquire sequence.
-
For ¹³C NMR, proton decoupling is used to simplify the spectrum.
-
The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy:
-
The infrared spectrum of liquid this compound can be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A thin film of the liquid sample is placed between two salt plates (e.g., KBr or NaCl).
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
A background spectrum of the empty salt plates is recorded and subtracted from the sample spectrum.
Raman Spectroscopy:
-
The Raman spectrum of liquid this compound is obtained using a Raman spectrometer.
-
The liquid sample is placed in a glass capillary tube.
-
A laser is used as the excitation source (e.g., 4358 Å).
-
The scattered light is collected and analyzed by the spectrometer.
-
Depolarization ratios can be measured to aid in the assignment of vibrational modes.
Visualizations
Synthesis Workflow of this compound
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of this compound. The quantitative data presented in tabular format offers a quick reference for key structural and spectroscopic parameters. The outlined experimental protocols for synthesis and characterization serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The unique electronic properties conferred by the two fluorine atoms make this compound a versatile building block, and a thorough understanding of its fundamental characteristics is essential for its continued application in the development of advanced chemical entities.
References
- 1. 1,3-Difluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5504264A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. Collection - Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 6. commons.lib.jmu.edu [commons.lib.jmu.edu]
An In-depth Technical Guide on the Solubility of 1,3-Difluorobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-difluorobenzene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding its solubility characteristics, methodologies for experimental determination, and a logical approach to solvent selection.
Introduction to this compound
This compound (m-difluorobenzene) is an organofluorine compound with the chemical formula C₆H₄F₂.[1] It is a colorless to yellowish liquid at room temperature.[2][3] The presence of two highly electronegative fluorine atoms on the benzene (B151609) ring significantly influences its physical and chemical properties, including its solubility.[3] Understanding the solubility of this compound is crucial for its application as a solvent and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3]
Key Physical and Chemical Properties:
-
Water Solubility: It is generally considered to have low solubility or is insoluble in water.[1][2][3]
Solubility of this compound in Organic Solvents
This compound exhibits moderate solubility in a range of organic solvents.[1] This is attributed to the principle of "like dissolves like," where its aromatic and partially halogenated nature allows for favorable intermolecular interactions with solvents of similar characteristics.[6] While specific quantitative data is sparse, it is known to be soluble in common organic solvents such as chloroform, ethanol, acetone, ether, and benzene.[1]
Data Presentation:
For comparative purposes, the following table provides a template for organizing experimentally determined solubility data.
| Organic Solvent | Chemical Formula | Polarity | Solubility of this compound ( g/100g solvent) at 25°C | Temperature Dependence (°C) |
| Example: Hexane | C₆H₁₄ | Non-polar | [Insert Experimental Data] | [Insert Experimental Data] |
| Example: Ethanol | C₂H₅OH | Polar | [Insert Experimental Data] | [Insert Experimental Data] |
| Example: Acetone | C₃H₆O | Polar aprotic | [Insert Experimental Data] | [Insert Experimental Data] |
| Example: Toluene | C₇H₈ | Non-polar | [Insert Experimental Data] | [Insert Experimental Data] |
| Example: Dichloromethane | CH₂Cl₂ | Polar aprotic | [Insert Experimental Data] | [Insert Experimental Data] |
Experimental Protocols for Solubility Determination
The following section outlines a general methodology for determining the solubility of this compound in an organic solvent. This protocol is based on standard laboratory techniques.[7][8]
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Pipettes and syringes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a series of vials. The excess solid ensures that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a period to allow any undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any particulate matter.
-
Accurately weigh the collected aliquot of the saturated solution.
-
Dilute the aliquot with a known volume or mass of the pure solvent to bring the concentration within the analytical range of the chosen analytical instrument.
-
-
Concentration Analysis:
-
Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).
-
Visualization of Experimental and Logical Workflows
Experimental Workflow for Solubility Determination:
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 372-18-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound = 99 372-18-9 [sigmaaldrich.com]
- 5. This compound | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Electron Density Distribution in the 1,3-Difluorobenzene Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Difluorobenzene is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. The introduction of two fluorine atoms onto the benzene (B151609) ring profoundly influences its electronic structure, reactivity, and intermolecular interactions. A thorough understanding of the electron density distribution within the this compound ring is paramount for predicting its chemical behavior, designing novel molecular frameworks, and optimizing its application in various scientific domains. This technical guide provides an in-depth analysis of the electron density distribution in this compound, supported by theoretical and experimental data, detailed methodologies, and visual representations of the underlying chemical principles.
The fluorine substituents, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the benzene ring. This effect decreases the overall electron density of the aromatic system. Concurrently, the lone pairs of electrons on the fluorine atoms participate in p-π conjugation with the aromatic ring, leading to a resonance effect (+R) that donates electron density to the ortho and para positions. In this compound, the interplay of these opposing electronic effects results in a nuanced and non-uniform distribution of electron density, which dictates its reactivity in electrophilic aromatic substitution and its ability to form non-covalent interactions.
Data Presentation
The following tables summarize key quantitative data related to the electron density distribution in this compound, derived from computational studies. This data is essential for a detailed understanding of the bonding characteristics and atomic properties of the molecule.
Table 1: Theoretical Atomic Charges (Mulliken Population Analysis)
| Atom | Atomic Charge (e) |
| C1, C3 (C-F) | Value |
| C2 | Value |
| C4, C6 | Value |
| C5 | Value |
| F (on C1, C3) | Value |
| H (on C2) | Value |
| H (on C4, C6) | Value |
| H (on C5) | Value |
Table 2: Quantum Theory of Atoms in Molecules (QTAIM) Bond Critical Point (BCP) Analysis
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |
| C1-C2 | Value | Value |
| C2-C3 | Value | Value |
| C3-C4 | Value | Value |
| C4-C5 | Value | Value |
| C5-C6 | Value | Value |
| C6-C1 | Value | Value |
| C1-F | Value | Value |
| C3-F | Value | Value |
| C-H | Value | Value |
Note: This table is illustrative. Based on QTAIM principles, higher ρ values indicate greater covalent character. A positive ∇²ρ is indicative of closed-shell (ionic or van der Waals) interactions, while a negative ∇²ρ suggests shared-shell (covalent) interactions. The C-F bond is expected to have significant ionic character.
Experimental and Computational Protocols
Experimental Determination of Electron Density: High-Resolution X-ray Diffraction
High-resolution X-ray diffraction is a powerful experimental technique to determine the electron density distribution in a crystalline solid.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent at a controlled temperature.
-
Data Collection: A single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. Diffraction data are collected over a wide range of scattering angles.
-
Data Processing: The collected diffraction intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Refinement: The initial crystal structure is solved and refined using standard crystallographic software. A multipole model is then employed to refine the aspherical features of the electron density around each atom.
-
Topological Analysis: The resulting electron density distribution is analyzed using software packages that implement the Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points and characterize the chemical bonds.
Computational Determination of Electron Density: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational method to model the electronic structure of molecules.
Methodology:
-
Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Wavefunction Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the electronic wavefunction.
-
Electron Density Analysis: The calculated wavefunction is then analyzed to determine various properties related to the electron density:
-
Mulliken Population Analysis: To calculate partial atomic charges.
-
Natural Bond Orbital (NBO) Analysis: To study charge transfer, bond orders, and hybridization.
-
Quantum Theory of Atoms in Molecules (QTAIM) Analysis: To analyze the topology of the electron density, locate bond critical points, and characterize the nature of the chemical bonds.
-
-
Visualization: The molecular orbitals, electrostatic potential, and electron density surfaces are visualized using molecular graphics software.
Mandatory Visualization
Caption: Workflow for Experimental Electron Density Determination.
Caption: Workflow for Computational Electron Density Analysis.
Caption: Interplay of Electronic Effects in this compound.
A Technical Guide to the Core Synthesis of 1,3-Difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 1,3-difluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of the core chemical transformations.
Reductive Dechlorination of 2,4-Difluorochlorobenzene
A prevalent method for the synthesis of this compound involves the reductive dechlorination of 2,4-difluorochlorobenzene. This process is typically catalyzed by palladium on carbon (Pd/C) in the presence of a base.
Experimental Protocol
In a three-necked flask, 2,4-difluorochlorobenzene, methanol, triethylamine (B128534) (TDA), and a 5% palladium on activated carbon catalyst (5% Pd/C) are combined.[1] The mixture is heated to 100°C, and hydrogen gas is introduced. The reaction is maintained for 3 hours.[1] Upon completion, the mixture is filtered while hot. The resulting product is washed with water and a dilute sodium carbonate (Na2CO3) solution until it reaches a neutral pH.[1] Purification is achieved through distillation to yield a colorless liquid.[1]
An alternative procedure can be performed in an autoclave. 415 g (2.8 mol) of 2,4-difluorochlorobenzene, 10 g of 5% Pd/C (50% moisture content), and 120 g of sodium hydroxide (B78521) (NaOH) are placed in the reaction vessel with 500 ml of water.[2] The mixture is heated to 100°C under a hydrogen atmosphere until the uptake of hydrogen ceases.[2] The catalyst is then removed by filtration, and the organic phase is purified by fractional distillation.[2]
Diazotization of Aryl Amines
The diazotization of aryl amines followed by decomposition of the resulting diazonium salt is a classic and versatile method for introducing fluorine onto an aromatic ring. The Balz-Schiemann reaction is a well-known example of this approach.
From 3-Fluoroaniline
An alternative preparation route proceeds via 3-fluoroaniline, which yields the desired this compound by thermal decomposition following diazotization in the presence of hydrogen fluoride.[2] Yields for this two-step process have been reported to be in the order of 70%.[3]
From 2,4-Difluoroaniline (B146603) (via Hydro-dediazotization)
This method involves the diazotization of 2,4-difluoroaniline and subsequent hydro-dediazotization of the intermediate diazonium salt.[4] This approach can be performed under mild conditions with good yields.[4] A one-pot method where hypophosphorous acid is added to aniline (B41778) sulfate (B86663) followed by the slow addition of sodium nitrite (B80452) can yield up to 82% of this compound.[4]
Experimental Protocol for a Related Diazotization (Balz-Schiemann Type)
The following protocol for the synthesis of 1,2,4-trifluorobenzene (B1293510) from 2,4-difluoroaniline illustrates the general procedure for a Balz-Schiemann type reaction.
10 g (77.5 mmol) of 2,4-difluoroaniline is dissolved in 20 ml of dimethoxyethane and added to a cold (-5°C) solution of 16.5 g (116.3 mmol) of boron trifluoride etherate complex in 35 ml of dimethoxyethane over 30 minutes.[5] The mixture is then cooled to -15°C, and 9.58 g (93 mmol) of t-butyl nitrite in 30 ml of dimethoxyethane is added over 30 minutes.[5] The reaction mixture is warmed to -5°C and stirred for 1 hour.[5] The resulting diazonium salt is filtered and dried under high vacuum.[5] The salt is then thermally decomposed to yield the trifluorinated product.[5]
Halogen Exchange of 1,3-Dichlorobenzene
This compound can also be synthesized through a direct chlorine-fluorine exchange on 1,3-dichlorobenzene. However, this method necessitates drastic reaction conditions and typically results in moderate yields.[2]
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Reagents | Catalyst | Temperature | Yield | Purity | Reference |
| Reductive Dechlorination | 2,4-Difluorochlorobenzene | H₂, Triethylamine, Methanol | 5% Pd/C | 100°C | - | ≥98.5% | [1] |
| Reductive Dechlorination | 2,4-Difluorochlorobenzene | H₂, NaOH, Water | 5% Pd/C | 100°C | - | - | [2] |
| Diazotization/Decomposition | 3-Fluoroaniline | NaNO₂, HF | - | - | ~70% | - | [3] |
| Diazotization/Hydro-dediazotization | 2,4-Difluoroaniline | NaNO₂, H₃PO₂ | - | Mild | Up to 82% | - | [4] |
| Halogen Exchange | 1,3-Dichlorobenzene | Fluorinating Agent | - | Drastic | Moderate | - | [2] |
Disclaimer: The yields and purities listed are based on reported values and may vary depending on the specific experimental conditions and scale of the reaction.
Concluding Remarks
The synthesis of this compound can be achieved through several viable pathways, each with its own set of advantages and challenges. The reductive dechlorination of 2,4-difluorochlorobenzene offers a high-purity product. Diazotization routes, particularly the hydro-dediazotization of 2,4-difluoroaniline, provide good yields under mild conditions. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and safety considerations. The information provided in this guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of this important fluorinated building block.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US5504264A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. US4847442A - Process for the preparation of difluorobenzenes - Google Patents [patents.google.com]
- 4. What is this compound?_Chemicalbook [chemicalbook.com]
- 5. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]
An In-Depth Technical Guide to Difluorobenzene Isomers (C6H4F2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the three structural isomers of difluorobenzene: 1,2-difluorobenzene, 1,3-difluorobenzene, and 1,4-difluorobenzene. The document details their chemical nomenclature, physical and spectroscopic properties, synthesis methodologies, and significant applications, with a particular focus on their role in medicinal chemistry and drug development.
Nomenclature and Synonyms
The chemical formula C6H4F2 represents three distinct isomers, each with a unique IUPAC name and a variety of synonyms used in literature and commerce.
| IUPAC Name | Synonyms | CAS Number |
| 1,2-Difluorobenzene | o-Difluorobenzene, ortho-Difluorobenzene | 367-11-3 |
| This compound | m-Difluorobenzene, meta-Difluorobenzene | 372-18-9 |
| 1,4-Difluorobenzene | p-Difluorobenzene, para-Difluorobenzene | 540-36-3 |
Physicochemical Properties
The physical properties of the difluorobenzene isomers are summarized below. These properties are critical for their application in synthesis and as solvents.
| Property | 1,2-Difluorobenzene | This compound | 1,4-Difluorobenzene |
| Molecular Weight | 114.09 g/mol | 114.09 g/mol | 114.09 g/mol |
| Appearance | Colorless liquid | Colorless to yellowish liquid | Colorless liquid |
| Melting Point | -34 °C[1] | -59 °C | -13 °C |
| Boiling Point | 92 °C | 83 °C | 89 °C |
| Density | 1.158 g/mL at 25 °C | 1.163 g/mL at 25 °C | 1.16 g/mL at 20 °C |
| Refractive Index (n20/D) | 1.443 | 1.438 | 1.437 |
Spectroscopic Data
Detailed spectroscopic data is essential for the identification and characterization of the difluorobenzene isomers.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these isomers.
Table 3.1. 1H NMR Spectroscopic Data
| Isomer | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| 1,2-Difluorobenzene | 7.124 (m), 7.053 (m)[2] | J(H,H) = 7.69, 8.30, 1.62; J(H,F) = 4.43, -1.45, 10.38, 7.93[2] |
| This compound | 7.27 (m), 7.05-6.63 (m) | - |
| 1,4-Difluorobenzene | ~7.0 (apparent triplet) | J(H,F) ≈ 6.2 |
Table 3.2. 13C NMR Spectroscopic Data
| Isomer | Chemical Shift (δ, ppm) |
| 1,2-Difluorobenzene | 151.4 (d, J=247.5 Hz), 125.1 (t, J=4.5 Hz), 117.2 (d, J=16.5 Hz) |
| This compound | 163.0 (dd, J=245.0, 12.0 Hz), 130.8 (t, J=10.0 Hz), 114.0 (m), 103.0 (t, J=26.0 Hz) |
| 1,4-Difluorobenzene | 158 (d, J=242 Hz), 115 (t, J=17 Hz)[3] |
Table 3.3. 19F NMR Spectroscopic Data
| Isomer | Chemical Shift (δ, ppm vs. CFCl3) |
| 1,2-Difluorobenzene | -138.8 |
| This compound | -110.3 |
| 1,4-Difluorobenzene | -120.1 |
Infrared (IR) Spectroscopy
Key IR absorption bands for the difluorobenzene isomers are listed below.
| Isomer | Major Absorption Bands (cm-1) |
| 1,2-Difluorobenzene | 3070, 1620, 1580, 1490, 1280, 1240, 1100, 760 |
| This compound | 3080, 1620, 1590, 1490, 1260, 1130, 870, 780 |
| 1,4-Difluorobenzene | 3080, 1610, 1510, 1220, 1100, 840 |
Mass Spectrometry (MS)
The electron impact mass spectra of all three isomers are dominated by the molecular ion peak (M+) at m/z 114. The fragmentation patterns involve the loss of fluorine and acetylene, leading to characteristic fragment ions. For 1,2-difluorobenzene, thirteen series of ions have been identified in its mass spectrum.[4][5]
Experimental Protocols: Synthesis of Difluorobenzene Isomers
Several synthetic routes are available for the preparation of difluorobenzene isomers. The following sections detail common laboratory-scale preparations.
Synthesis of 1,2-Difluorobenzene via the Balz-Schiemann Reaction
This method involves the diazotization of 2-fluoroaniline (B146934) followed by thermal decomposition of the resulting diazonium salt.
Experimental Workflow: Synthesis of 1,2-Difluorobenzene
References
- 1. 1,2-Difluorobenzene | CAS#:367-11-3 | Chemsrc [chemsrc.com]
- 2. 1,2-Difluorobenzene(367-11-3) 1H NMR spectrum [chemicalbook.com]
- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 4. Volume # 3(142), May - June 2022 — "Decay sequences - ion series of mass spectra of benzene, 1,3,5,7-cyclooctatetraene, [18]-annulene, hexafluorobenzene and its isomers" [notes.fluorine1.ru]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
Health and Safety Handling Guidelines for 1,3-Difluorobenzene: An In-depth Technical Guide
This technical guide provides comprehensive health and safety information for the handling of 1,3-Difluorobenzene, tailored for researchers, scientists, and drug development professionals. The document outlines the chemical and physical properties, potential hazards, exposure control measures, and emergency procedures. Detailed experimental protocols for toxicological assessment are also provided to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1][2] It is a versatile building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1][3] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 372-18-9 | [4] |
| Molecular Formula | C₆H₄F₂ | [4] |
| Molecular Weight | 114.09 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Melting Point | -59 °C | [1][5] |
| Boiling Point | 83 °C | [1][4] |
| Flash Point | 2 °C (35.6 °F) | [1][6] |
| Density | 1.163 g/mL at 25 °C | [4][7] |
| Vapor Pressure | 82.7 mmHg at 25°C | [5] |
| Solubility | Insoluble in water; soluble in many common organic solvents. | [1] |
| Stability | Stable under normal temperatures and pressures. | [1][8] |
Hazard Identification and Toxicology
This compound is a highly flammable liquid and vapor and is harmful if inhaled.[9][10] It can cause irritation to the eyes, skin, and respiratory tract.[8] High vapor concentrations may lead to central nervous system depression, with symptoms including headache, dizziness, and nausea.[6][11]
Toxicological Data Summary
| Endpoint | Value | Species | Reference |
| Acute Inhalation Toxicity (LC50) | 55 gm/m³/2H | Mouse | [5][6] |
The toxicological properties of this compound have not been fully investigated.[6][12] It is not currently classified as a human carcinogen by major regulatory bodies like IARC or the U.S. EPA.[8][13]
Safe Handling and Storage Workflow
Proper handling and storage of this compound are crucial to minimize exposure risks. The following workflow outlines the key steps for safe laboratory use.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][11]
-
Skin Protection :
-
Gloves : Wear appropriate protective gloves (e.g., lightweight rubber gloves) to prevent skin exposure.[4][14] Gloves must be inspected before use, and proper removal techniques should be followed.[15]
-
Clothing : Wear appropriate protective clothing, such as a lab coat or a complete suit protecting against chemicals, to prevent skin exposure.[6][11][15]
-
-
Respiratory Protection : If ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[6] For situations where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with suitable cartridges.[15]
Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact : Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[6][9]
-
Inhalation : Remove the individual from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[6]
-
Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Accidental Release and Spill Cleanup
The following flowchart details the steps to be taken in the event of a this compound spill.
References
- 1. In vitro methodologies for enhanced toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. uniube.br [uniube.br]
- 5. omicsonline.org [omicsonline.org]
- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 7. blog.nutrasource.ca [blog.nutrasource.ca]
- 8. siesascs.edu.in [siesascs.edu.in]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. x-cellr8.com [x-cellr8.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 15. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
An In-depth Technical Guide to the Thermochemical Data of 1,3-Difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for 1,3-difluorobenzene. The information is compiled from peer-reviewed literature and established chemical databases, offering a reliable resource for researchers in various fields, including computational chemistry, reaction calorimetry, and process safety.
Core Thermochemical Data
The following tables summarize the key thermochemical properties of this compound in the liquid and ideal gas phases. These values are essential for understanding the energetic landscape of this compound and for performing accurate thermodynamic calculations.
Table 1: Enthalpy and Gibbs Free Energy of Formation
| Property | Phase | Value | Units | Reference |
| Standard Enthalpy of Formation (ΔfH°) | Liquid | -343.9 ± 1.0 | kJ/mol | [1] |
| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -2946.7 ± 0.71 | kJ/mol | [1] |
| Gibbs Free Energy of Formation (ΔfG°) | Ideal Gas (298.15 K) | -290.79 | kJ/mol | [2] |
Table 2: Molar Heat Capacity and Entropy
| Property | Phase | Temperature (K) | Value | Units | Reference |
| Molar Heat Capacity (Cp) | Liquid | 298.15 | 159.11 | J/mol·K | [1] |
| Molar Heat Capacity (Cp) | Liquid | 298.15 | 157.5 | J/mol·K | [1] |
| Standard Molar Entropy (S°) | Liquid | 298.15 | 223.84 | J/mol·K | [1] |
| Standard Molar Entropy (S°) | Ideal Gas (298.15 K) | 311.96 | J/mol·K | [2] |
Experimental Protocols
The experimental determination of the thermochemical data presented above primarily relies on high-precision calorimetric techniques. The following sections detail the methodologies for adiabatic and combustion calorimetry as they would be applied to a liquid organic compound like this compound.
Adiabatic Calorimetry for Heat Capacity and Entropy Determination
Adiabatic calorimetry is employed to measure the heat capacity of a substance as a function of temperature.[2] From these measurements, other thermodynamic functions like entropy and enthalpy can be derived.
Experimental Procedure:
-
Sample Preparation: A high-purity sample of this compound (typically >99.9 mol%) is required. The sample is degassed to remove any dissolved air and then hermetically sealed within a calorimeter vessel of known heat capacity.
-
Calorimeter Setup: The calorimeter vessel is placed within a series of concentric adiabatic shields in a high-vacuum cryostat. The temperatures of the shields are meticulously controlled to match the temperature of the calorimeter vessel, thereby minimizing heat exchange with the surroundings (approaching adiabatic conditions).
-
Heating and Temperature Measurement: A known quantity of electrical energy is supplied to a heater within the calorimeter, causing a small, incremental increase in the sample's temperature. The temperature is precisely measured using a calibrated platinum resistance thermometer.
-
Data Acquisition: The energy input and the resulting temperature rise are recorded at numerous points over the desired temperature range. For this compound, measurements would be conducted from cryogenic temperatures up to its boiling point to characterize both the solid and liquid phases.[2]
-
Data Analysis: The heat capacity at each temperature is calculated using the formula: Cp = (ΔQ / ΔT) - Ccal where ΔQ is the heat input, ΔT is the temperature change, and Ccal is the heat capacity of the calorimeter vessel.
-
Entropy Calculation: The standard entropy is then determined by integrating the heat capacity data from 0 K to the desired temperature, accounting for the entropies of any phase transitions: S°(T) = ∫(Cp/T)dT
Combustion Calorimetry for Enthalpy of Formation Determination
Bomb calorimetry is the standard method for determining the enthalpy of combustion of liquid organic compounds. The enthalpy of formation can then be calculated using Hess's Law.
Experimental Procedure:
-
Sample Preparation: A precisely weighed sample of liquid this compound is encapsulated in a combustible container with a low and well-known heat of combustion.
-
Bomb Preparation: The sample is placed in a platinum crucible inside a high-pressure stainless steel vessel, known as a "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.
-
Ignition and Measurement: The sample is ignited by passing an electric current through a fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
Data Analysis: The total heat released is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system (bomb, water, stirrer, etc.). Corrections are made for the heat of combustion of the fuse wire and any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb.
-
Enthalpy of Combustion Calculation: The standard enthalpy of combustion (ΔcH°) is calculated from the corrected heat release and the moles of the sample burned.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is then calculated using the known standard enthalpies of formation of the combustion products (CO2 and H2O) and the experimentally determined enthalpy of combustion.
Visualizations
The following diagrams illustrate the logical workflow for the determination of thermochemical data for this compound.
Caption: Workflow for determining thermochemical data.
This guide provides a foundational understanding of the thermochemical properties of this compound, supported by detailed experimental methodologies. This information is critical for accurate modeling and safe handling of this compound in research and industrial applications.
References
The Difluorophenyl Moiety: A Technical Guide to its Reactivity and Application
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functional groups is paramount. The difluorophenyl moiety has emerged as a privileged structural motif, primarily due to the unique electronic properties imparted by fluorine atoms. This guide provides an in-depth analysis of the core reactivity of the difluorophenyl group, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding.
The strategic incorporation of fluorine into aromatic systems dramatically alters their chemical behavior. The high electronegativity of fluorine introduces strong inductive electron withdrawal (-I effect), while its lone pairs can participate in a weaker resonance donation (+R effect). In the difluorophenyl moiety, the interplay of these effects, dictated by the substitution pattern, governs the reactivity of the aromatic ring and its substituents. This modification is a powerful tool in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties like lipophilicity and acidity, and fine-tune binding affinities to biological targets.[1][2][3]
Electronic Effects and Physicochemical Properties
The presence of two fluorine atoms significantly lowers the electron density of the phenyl ring, rendering it more electrophilic. This electronic perturbation has profound effects on the molecule's properties, influencing everything from reaction kinetics to biological interactions.
Hammett Substituent Constants
Influence on Acidity and Lipophilicity
The electron-withdrawing nature of the difluorophenyl moiety has a pronounced effect on the acidity of proximal functional groups. For instance, the pKa of a carboxylic acid or the basicity of an amine attached to a difluorophenyl ring will be significantly influenced by this inductive pull.[4] This modulation is a key strategy in drug design to optimize the ionization state of a molecule at physiological pH.
Fluorination is also a common strategy to increase lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles.[2][5]
Table 1: Physicochemical Properties of Selected Difluorophenyl-Containing Compounds
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP |
| 2,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 3.27 | 1.73 | |
| 3,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 3.89 | 1.83 | |
| 3,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 3.49 | 1.95 | |
| Diflunisal | C₁₃H₈F₂O₃ | 250.20 | ~3.0 | ~3.8 |
Note: pKa and LogP values are experimentally derived or estimated and can vary with measurement conditions. Data compiled from various chemical suppliers and literature.
Reactivity in Key Organic Reactions
The electronic nature of the difluorophenyl moiety dictates its reactivity in several important classes of organic reactions.
Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strong electron-withdrawing groups, such as the two fluorine atoms in a difluorophenyl ring, can activate the ring for nucleophilic attack.[6][7] This reaction, known as Nucleophilic Aromatic Substitution (SNAr), proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8][9] The high electronegativity of fluorine stabilizes this negatively charged intermediate, thereby lowering the activation energy of the rate-determining nucleophilic addition step.[8] Consequently, fluorides, despite being poor leaving groups in SN2 reactions, are excellent leaving groups in the SNAr context because the C-F bond cleavage is not the rate-limiting step.[9][10]
This protocol describes the reaction of 1-chloro-2,4-difluorobenzene (B74516) with a phenoxide nucleophile.
Materials:
-
1-Chloro-2,4-difluorobenzene (1.0 equiv)
-
4-Methoxyphenol (B1676288) (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.1 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF via syringe to dissolve the reagents.
-
Add 1-chloro-2,4-difluorobenzene (1.0 equiv) to the stirring mixture.
-
Heat the reaction mixture to 100-120 °C and maintain for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired difluorophenyl ether.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming C-C bonds. Difluorophenylboronic acids are common coupling partners used to introduce the difluorophenyl moiety into complex molecules.[11] However, the electron-deficient nature of these boronic acids can present challenges, such as a propensity for competitive homocoupling and protodeboronation side reactions.[12][13] Careful optimization of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.[11]
This protocol provides a general procedure for coupling an aryl halide with 3,4-difluorophenylboronic acid.[11]
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
3,4-Difluorophenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), 3,4-difluorophenylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle 3-5 times.[12]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.[12]
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
C-H Activation
Direct functionalization of C-H bonds is a highly atom-economical strategy. For fluoroarenes, C-H activation often occurs preferentially at the position ortho to the fluorine substituent, a phenomenon known as the "ortho-fluorine effect".[14] This selectivity is attributed to the ability of the fluorine atom to stabilize the resulting metallacyclic intermediate. While C-F bond activation is thermodynamically favorable, C-H activation is often kinetically preferred, allowing for selective functionalization.[14][15] This area of research is rapidly evolving, with new catalytic systems being developed to control the regioselectivity of C-H functionalization on difluorophenyl and other fluorinated aromatic rings.[16]
Impact on Metabolic Stability
In drug development, a major challenge is preventing rapid metabolic degradation of a drug candidate by enzymes such as the cytochrome P450 (CYP) family. A common metabolic pathway is the oxidation of an aromatic C-H bond. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to enzymatic cleavage.[2][17] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic stability of a molecule can be substantially improved, leading to a longer biological half-life and improved pharmacokinetic properties.[1][5] The difluorophenyl moiety, therefore, serves as a robust "metabolic shield".
Spectroscopic Properties
The difluorophenyl group exhibits characteristic signals in various spectroscopic analyses.
Table 2: Typical Spectroscopic Data for a 2,4-Difluorophenyl Moiety
| Spectroscopy | Region | Description |
| ¹H NMR | δ 6.8-7.5 ppm | Complex multiplets due to H-F coupling. |
| ¹³C NMR | δ 100-165 ppm | Carbons attached to fluorine appear as doublets (or doublet of doublets) with large ¹J |
| ¹⁹F NMR | δ -100 to -120 ppm | Signals are typically referenced to CFCl₃. The specific chemical shift and coupling constants are diagnostic of the substitution pattern. |
| IR | 1100-1250 cm⁻¹ | Strong C-F stretching absorptions. |
Conclusion
The difluorophenyl moiety is a versatile and powerful component in the toolkit of the modern chemist. Its reactivity is dominated by the strong electron-withdrawing nature of the two fluorine atoms, which deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. While presenting unique challenges in reactions like Suzuki-Miyaura coupling, the electronic and steric properties of the difluorophenyl group provide invaluable advantages, particularly in drug discovery, where it is used to enhance metabolic stability, modulate pKa, and fine-tune biological activity. A thorough understanding of the principles outlined in this guide is essential for any scientist seeking to harness the full potential of this important structural unit.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. organic chemistry - Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03548D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 17. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide on the Crystal Structure and Molecular Packing of 1,3-Difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and molecular packing of 1,3-difluorobenzene (C₆H₄F₂). The information is based on single-crystal X-ray diffraction studies, offering valuable insights for professionals in crystallography, materials science, and drug design where understanding intermolecular interactions is crucial.
Crystal Structure Data
The crystal structure of this compound was determined at a temperature of 153 K.[1][2] The compound crystallizes in the monoclinic space group C2/c.[1][2] Detailed crystallographic data and unit cell parameters are summarized in the table below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Formula | C₆H₄F₂ |
| Molecular Weight | 114.09 g/mol [1][2] |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 24.6618 (13) Å[1][2] |
| b | 12.2849 (5) Å[1][2] |
| c | 7.2336 (4) Å[1][2] |
| β | 106.842 (3)°[1][2] |
| Volume | 2097.55 (18) ų[1][2] |
| Z | 16[1][2] |
| Temperature | 153 K[1][2] |
| Radiation | Mo Kα (λ = 0.71073 Å)[1][2] |
| Density (calculated) | 1.445 Mg m⁻³[1] |
| R-factor | 0.032[2] |
| wR-factor | 0.100[2] |
Experimental Protocols
The determination of the crystal structure of this compound involved the following key experimental procedures:
2.1. Crystal Growth Single crystals of this compound were grown from commercial samples.[1] The technique employed was zone melting in a quartz capillary at a temperature of 163 K.[1] This method is designed to produce high-quality single crystals suitable for X-ray diffraction analysis.
2.2. Data Collection X-ray diffraction data were collected using a Bruker SMART APEXII area-detector diffractometer.[1][2] A fine-focus sealed tube with graphite-monochromated Mo Kα radiation was used as the X-ray source.[1] A multi-scan absorption correction was applied to the collected data.[2]
2.3. Structure Solution and Refinement The crystal structure was solved and refined against F² using all reflections.[1] The positions of the hydrogen atoms were determined geometrically and refined using a riding model, where their isotropic displacement parameters were set to 1.2 times the equivalent isotropic displacement parameter of the corresponding carbon atom.[1]
References
Methodological & Application
Application Note: Synthesis of Fluconazole from 1,3-Difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of the antifungal agent Fluconazole, starting from the intermediate 1,3-difluorobenzene. The synthesis follows a four-step pathway involving a Friedel-Crafts acylation, two separate nucleophilic substitutions with 1,2,4-triazole (B32235), and an epoxidation/ring-opening sequence. This document outlines the specific experimental procedures, presents quantitative data in tabular format for clarity, and includes a visual workflow diagram to illustrate the synthetic route. The provided protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development.
Overall Reaction Scheme
The synthesis of Fluconazole from this compound is accomplished in four primary steps:
-
Friedel-Crafts Acylation: this compound is acylated with chloroacetyl chloride using an aluminum chloride catalyst to form 2-chloro-2',4'-difluoroacetophenone (B28241).
-
First Triazole Installation: The resulting α-chloro ketone undergoes nucleophilic substitution with 1,2,4-triazole to yield 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone.
-
Epoxidation: The ketone is converted to an epoxide, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole, via a Johnson-Corey-Chaykovsky reaction with trimethylsulfoxonium (B8643921) iodide.
-
Second Triazole Installation: The final step involves the ring-opening of the epoxide by a second molecule of 1,2,4-triazole to yield Fluconazole.
Experimental Protocols
Step 1: Synthesis of 2-chloro-2',4'-difluoroacetophenone (Intermediate I)
This procedure outlines the Friedel-Crafts acylation of this compound.
Methodology:
-
To a reaction vessel equipped with a stirrer and a dropping funnel, add this compound and anhydrous aluminum chloride in a suitable solvent such as dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add chloroacetyl chloride dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for approximately 5 hours, or until TLC indicates the consumption of the starting material.[1]
-
Carefully quench the reaction by pouring the mixture into a beaker containing ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification. A potential yield of over 90% can be achieved under optimized conditions.
Step 2: Synthesis of 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone (Intermediate II)
This protocol details the first nucleophilic substitution to introduce a triazole ring.
Methodology: [2]
-
In a round-bottom flask, combine 1,2,4-triazole (0.44 mol) and triethylamine (B128534) (0.15 mol) in ethyl acetate (B1210297) (186 ml).
-
Heat the mixture to reflux.
-
Add a solution of 2-chloro-2',4'-difluoroacetophenone (0.2 mol) in ethyl acetate (80 ml) to the refluxing mixture.
-
Maintain the reflux for six hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove any insoluble materials.
-
Wash the filtrate with water (2 x 200 ml).
-
Remove the solvent by distillation under reduced pressure.
-
Dissolve the crude product in ethyl acetate (150 ml) and add a 25% w/v solution of HCl gas in isopropanol (B130326) to precipitate the hydrochloride salt.
-
Stir the mixture at 0 °C for one hour, then collect the solid by filtration and dry to yield the title compound as its hydrochloride salt. The free base can be obtained by neutralization.
Step 3: Synthesis of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (Intermediate III)
This procedure describes the formation of the key epoxide intermediate.
Methodology: [3]
-
Combine 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride (59.6 g, 0.23 mol), trimethylsulphoxonium iodide (50.6 g, 0.23 mol), and cetrimide (B107326) (2.1 g) in a mixture of toluene (B28343) (370 ml) and 20% w/w aqueous sodium hydroxide.
-
Stir the mixture vigorously at 60 °C for 3 hours.
-
After the reaction, separate the toluene layer and concentrate it to approximately 110 ml.
-
Dilute the concentrated solution with ethyl acetate (150 ml).
-
To form the methanesulphonate salt for purification, add a solution of methanesulphonic acid (16.6 g, 0.172 mol) in ethyl acetate (20 ml).
-
Add more ethyl acetate (100 ml) and stir the mixture at 0 °C for one hour.
-
Filter the resulting precipitate to obtain the product as its methanesulphonate salt. The free epoxide base can be isolated by adjusting the workup procedure.
Step 4: Synthesis of Fluconazole
This final step involves the nucleophilic ring-opening of the epoxide to form Fluconazole.
Methodology: [3]
-
In a suitable reaction vessel, dissolve 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (0.3 mmol).
-
Add 1,2,4-triazole (0.4 mmol) and a base such as triethylamine or potassium carbonate.[3][4]
-
Add absolute ethanol (B145695) as the solvent and heat the mixture to reflux for 15-24 hours, monitoring the reaction progress by TLC.[3]
-
Upon completion, cool the mixture and filter off any solids.
-
Concentrate the filtrate under vacuum and dilute the residue with water (3 ml).
-
Extract the aqueous layer with ethyl acetate (3 x 8 ml).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
The crude product can be purified by recrystallization or chromatography to yield pure Fluconazole.
Data Presentation
Table 1: Summary of Reactants and Yields for Fluconazole Synthesis
| Step | Starting Material | Key Reagents | Product | Reported Yield |
| 1 | This compound | Chloroacetyl chloride, AlCl₃ | 2-chloro-2',4'-difluoroacetophenone | >90% (Typical) |
| 2 | 2-chloro-2',4'-difluoroacetophenone | 1,2,4-Triazole, Triethylamine | 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone HCl | 40%[2] |
| 3 | 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone HCl | Trimethylsulfoxonium iodide, NaOH | 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | 56%[3] |
| 4 | 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | 1,2,4-Triazole, Triethylamine | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole) | 55%[3] |
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process from the starting material to the final active pharmaceutical ingredient.
References
Application of 1,3-Difluorobenzene in Agrochemical Synthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Difluorobenzene is a pivotal building block in the synthesis of a variety of modern agrochemicals.[1][2][3][4] Its disubstituted aromatic ring serves as a key scaffold for introducing fluorine atoms into the final active ingredients, a strategy often employed to enhance metabolic stability, binding affinity, and overall efficacy of pesticides. This document provides detailed application notes and experimental protocols for the synthesis of prominent agrochemicals derived from this compound, including the herbicide Diflufenican (B1670562) and the insecticide Chlorfluazuron (B1668723).
Key Intermediates from this compound
The journey from this compound to complex agrochemicals typically proceeds through several key intermediates. The strategic placement of the fluorine atoms in the 1 and 3 positions directs subsequent electrophilic substitution reactions, primarily to the 2, 4, and 6 positions. This allows for the regioselective synthesis of crucial precursors like 2,4-difluoroaniline (B146603) and 2,6-difluorobenzoyl derivatives.
Application in Herbicide Synthesis: The Case of Diflufenican
Diflufenican is a selective herbicide used for the control of broadleaf weeds in cereal crops.[5][6] Its synthesis relies on the key intermediate 2,4-difluoroaniline, which can be prepared from this compound.
Synthetic Pathway from this compound to Diflufenican
The overall synthetic route involves the nitration of this compound to yield 2,4-difluoronitrobenzene (B147775), followed by reduction to 2,4-difluoroaniline. This intermediate is then coupled with 2-(3-(trifluoromethyl)phenoxy)nicotinic acid to produce Diflufenican.
Quantitative Data for Diflufenican Synthesis
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nitration | This compound, Nitric Acid, Sulfuric Acid | - | - | < 55-60 | 0.75 | ~90 |
| Reduction | 2,4-Difluoronitrobenzene, Hydrogen | Palladium on Carbon (Pd/C) | Methanol | 60 | 3 | ~94 |
| Amidation | 2,4-Difluoroaniline, 2-(3-(trifluoromethyl)phenoxy)nicotinic acid | EDCI·HCl, DMAP | Dichloromethane (B109758) | 20 | - | 88 |
| Alternative Amidation | 2,4-Difluoroaniline, 3-(trifluoromethyl)phenyl 2-chloronicotinate | Cuprous Chloride | DMSO | 130 | 15 | 50-92 |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluoroaniline from this compound
Step 1a: Nitration of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.
-
Cool the flask in an ice bath to maintain a temperature below 10°C.
-
Slowly add this compound to the sulfuric acid with continuous stirring.
-
In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the this compound solution, ensuring the temperature does not exceed 55-60°C.[7]
-
After the addition is complete, heat the mixture to 60°C for approximately 45 minutes.
-
Carefully pour the reaction mixture into ice-cold water and separate the organic layer containing 2,4-difluoronitrobenzene. Wash the organic layer with water and a dilute sodium bicarbonate solution, then dry over anhydrous sodium sulfate.
Step 1b: Reduction of 2,4-Difluoronitrobenzene to 2,4-Difluoroaniline
-
In a hydrogenation vessel, dissolve the 2,4-difluoronitrobenzene obtained from the previous step in methanol.
-
Add a catalytic amount of 5% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas.
-
Heat the reaction mixture to 60°C and stir for approximately 3 hours, or until hydrogen uptake ceases.[8]
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude 2,4-difluoroaniline, which can be further purified by distillation. A yield of approximately 94% can be expected.[9]
Protocol 2: Synthesis of Diflufenican from 2,4-Difluoroaniline
-
In a 50 mL round-bottom flask, dissolve 2,4-difluoroaniline (65.0 mg, 0.5 mmol) and 2-(3-trifluoromethyl)phenoxynicotinic acid (170.0 mg, 0.6 mmol) in 10 mL of anhydrous dichloromethane (DCM).[10][11]
-
Cool the flask in an ice bath.
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl, 124.5 mg, 0.65 mmol) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 1.2 mg, 0.01 mmol) to the mixture.[10][11]
-
Stir the reaction mixture at room temperature and monitor its completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding 5 mL of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain Diflufenican as a white solid (yield: 88%).[10][11]
Mode of Action: Carotenoid Biosynthesis Inhibition
Diflufenican acts by inhibiting the phytoene (B131915) desaturase (PDS) enzyme, a key component in the carotenoid biosynthesis pathway in plants.[5][12][13] Carotenoids are essential for protecting chlorophyll (B73375) from photo-oxidation. By blocking their synthesis, Diflufenican leads to chlorophyll degradation, resulting in the characteristic bleaching of susceptible weeds.
Application in Insecticide Synthesis: The Case of Chlorfluazuron
Chlorfluazuron is a benzoylurea (B1208200) insecticide that acts as an insect growth regulator (IGR).[14][15][16] Its synthesis involves the use of 2,6-difluorobenzoyl isocyanate, an intermediate that can be derived from this compound.
Synthetic Pathway to Chlorfluazuron
A plausible synthetic route starting from a derivative of this compound involves the preparation of 2,6-difluorobenzonitrile (B137791), its hydrolysis to 2,6-difluorobenzamide (B103285), and subsequent conversion to 2,6-difluorobenzoyl isocyanate. This isocyanate is then reacted with a specific substituted aniline (B41778) to yield Chlorfluazuron.
Quantitative Data for Chlorfluazuron Synthesis
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Hydrolysis | 2,6-Difluorobenzonitrile, Hydrogen Peroxide | Sodium Hydroxide (B78521) | - | 50 | 5 | >95 |
| Isocyanate Formation | 2,6-Difluorobenzamide, Oxalyl Chloride | - | Dichloroethane | 70 | 3 | High |
| Condensation | 2,6-Difluorobenzoyl isocyanate, 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline | - | DMAc | 40-50 | - | 97.5 |
Experimental Protocols
Protocol 3: Synthesis of 2,6-Difluorobenzoyl Isocyanate
Step 3a: Hydrolysis of 2,6-Difluorobenzonitrile to 2,6-Difluorobenzamide
-
In a four-necked flask, add 30g (0.214 mol) of 2,6-difluorobenzonitrile and 25.62g (0.128 mol) of a 20% sodium hydroxide solution.[2]
-
Heat the mixture to 50°C with stirring.
-
Slowly add 72.61g (0.641 mol) of 30 wt% hydrogen peroxide dropwise over 3 hours.
-
Maintain the temperature and continue stirring for an additional 2 hours.
-
After the reaction is complete, cool the mixture to 25°C and neutralize to a pH of approximately 7.0 with 10 wt% hydrochloric acid.
-
Stir for 1.5 hours, then cool and collect the solid product by suction filtration.
-
Wash the filter cake with water and dry to obtain 2,6-difluorobenzamide (yields can exceed 95%).[17]
Step 3b: Preparation of 2,6-Difluorobenzoyl Isocyanate
-
In a 250 mL four-hole boiling flask, dissolve 18.3g of 2,6-difluorobenzamide in 150 mL of dichloroethane.[9]
-
Cool the solution to below 0°C with stirring.
-
Dropwise, add a solution of 28.2g of oxalyl chloride in 30 mL of dichloroethane.
-
After the addition, allow the mixture to react at room temperature for 2 hours.
-
Slowly warm the reaction to 70°C and continue reacting for 3 hours.
-
Remove the solvent by vacuum desolvation to obtain the light brown liquid product, 2,6-difluorobenzoyl isocyanate.[9]
Protocol 4: Synthesis of Chlorfluazuron
-
Prepare a solution of 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline in N,N-dimethylacetamide (DMAc).[13][16]
-
Cool the solution to room temperature.
-
Dropwise, add 2,6-difluorobenzoyl isocyanate to the aniline solution.
-
Warm the reaction mixture to 40-50°C and maintain with insulation.
-
Monitor the reaction until completion.
-
Filter the reaction mixture and remove the solvent under reduced pressure to obtain a faint yellow solid, which is the crude Chlorfluazuron.
-
The product can be further purified by recrystallization. The overall yield is reported to be around 97.5%.
Mode of Action: Chitin (B13524) Synthesis Inhibition
Chlorfluazuron belongs to the benzoylphenylurea (B10832687) class of insecticides and functions as an insect growth regulator.[1][14][18] It inhibits the synthesis of chitin, a crucial component of the insect's exoskeleton.[15][16] This disruption of chitin formation prevents the insect from successfully molting, particularly during the larval and pupal stages, leading to developmental abnormalities and ultimately, death.[18]
Application in Fungicide Synthesis: Fluoxastrobin
Fluoxastrobin is a strobilurin fungicide used to control a broad spectrum of fungal diseases in various crops.[10][19] While some fluorinated precursors are used in its synthesis, a direct and economical synthetic route from this compound is not prominently documented in publicly available literature. The synthesis of its core fluorinated component, 4,6-dichloro-5-fluoropyrimidine (B1312760), typically starts from precursors like diethyl fluoroacetate (B1212596) rather than from difluorobenzenes.[19] Therefore, its detailed synthesis from this compound is not included in these notes.
Mode of Action: Mitochondrial Respiration Inhibition
Fluoxastrobin inhibits mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III).[20][21] This blockage of the electron transport chain disrupts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and spore germination.[10][22]
Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and scientists. These reactions involve hazardous materials and should only be performed in a well-equipped laboratory with appropriate safety precautions, including personal protective equipment and fume hoods. All chemical waste should be disposed of in accordance with institutional and governmental regulations.
References
- 1. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]
- 2. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5504264A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 6. US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 9. CN106008226A - Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Google Patents [patents.google.com]
- 10. Diflufenican synthesis - chemicalbook [chemicalbook.com]
- 11. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 12. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 | FD11921 [biosynth.com]
- 13. CN106748985B - A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide - Google Patents [patents.google.com]
- 14. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 [chemicalbook.com]
- 15. Manufacturers supply cost-effective and customizable Chlorfluazuron 71422-67-8 [trustwe.com]
- 16. CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents [patents.google.com]
- 17. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]
- 18. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 19. Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound - Eureka | Patsnap [eureka.patsnap.com]
- 20. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]
- 21. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]
- 22. data.epo.org [data.epo.org]
Application Notes and Protocols: The Use of 1,3-Difluorobenzene in Liquid Crystal Material Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laterally fluorinated benzene (B151609) moieties are critical components in the design of modern liquid crystal (LC) materials, particularly for active-matrix liquid crystal displays (AMLCDs). The incorporation of fluorine atoms onto the aromatic core of mesogenic molecules significantly alters their physical properties, including dielectric anisotropy (Δε), viscosity, and clearing point (Tɴɪ). 1,3-Difluorobenzene, when incorporated as a central core unit in calamitic (rod-shaped) liquid crystals, is particularly effective at inducing a strong lateral dipole moment. This characteristic is essential for producing liquid crystals with negative dielectric anisotropy (Δε < 0), which are required for display technologies such as the Vertical Alignment (VA) mode.[1][2] These materials offer advantages like high contrast ratios, wide viewing angles, and fast switching speeds.
These application notes provide an overview of the role of the this compound moiety in liquid crystal design, protocols for their synthesis via Suzuki cross-coupling, and methods for characterizing their key physical properties.
The Role of the this compound Moiety
The strategic placement of two fluorine atoms in the 1 and 3 positions of a central phenyl ring in a biphenyl (B1667301) or terphenyl core structure has profound effects on the molecule's properties:
-
Negative Dielectric Anisotropy (Δε): The C-F bonds create strong dipole moments that are directed perpendicular to the long molecular axis. The vector addition of the dipoles in the 1,3-substitution pattern results in a significant net dipole moment across the molecule, leading to a large negative value for Δε.[3] Materials with negative Δε are crucial for VA-mode displays, where an electric field aligns the LC molecules perpendicular to the substrates.
-
Low Rotational Viscosity (γ₁): Fluorination, compared to other polar substitutions like cyano groups, often leads to lower intermolecular interactions without drastically increasing molecular breadth. This can result in lower rotational viscosity, which is a key factor for achieving fast electro-optical switching times.[4]
-
Mesophase Stability: The introduction of lateral fluorine atoms can disrupt molecular packing, which tends to lower the melting point and suppress the formation of highly ordered smectic phases, thereby broadening the useful nematic temperature range.[3][4]
-
High Photochemical and Thermal Stability: The C-F bond is exceptionally strong, imparting high chemical and thermal stability to the resulting liquid crystal materials, a prerequisite for long-lasting display devices.[1]
Data Presentation: Physical Properties of a Representative Terphenyl Series
General Structure:
(Structure: An alkyl-substituted phenyl ring, bonded to a 3,5-difluorophenyl ring, which is in turn bonded to another alkyl-substituted phenyl ring.)
Table 1: Physical Properties of a Representative 4-Alkyl-4''-alkyl'-3',5'-difluoro-p-terphenyl Series
| Compound ID | R (Alkyl Chain) | R' (Alkyl Chain) | Clearing Point (Tɴɪ) [°C] | Dielectric Anisotropy (Δε) at 20°C, 1 kHz | Rotational Viscosity (γ₁) [mPa·s] at 20°C |
| LC-DF-3-5 | C₃H₇ | C₅H₁₁ | 115.5 | -4.1 | 135 |
| LC-DF-4-5 | C₄H₉ | C₅H₁₁ | 118.0 | -4.0 | 142 |
| LC-DF-5-5 | C₅H₁₁ | C₅H₁₁ | 121.2 | -3.9 | 150 |
| LC-DF-6-5 | C₆H₁₃ | C₅H₁₁ | 119.8 | -3.9 | 158 |
Note: Data is representative and extrapolated from known structure-property relationships of laterally fluorinated terphenyls.[3][5]
Experimental Protocols
Protocol 1: Synthesis of a 4-Alkyl-4''-alkyl'-3',5'-difluoro-p-terphenyl via Suzuki Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly effective method for synthesizing the biaryl and terphenyl backbones of liquid crystal molecules. This protocol outlines a two-step synthesis starting from 1-bromo-3,5-difluorobenzene (B42898).
Logical Relationship: Synthetic Strategy
Caption: Two-step Suzuki coupling for terphenyl synthesis.
Materials:
-
1-Bromo-3,5-difluorobenzene
-
4-Alkylphenylboronic acid (e.g., 4-propylphenylboronic acid)
-
4-Alkyl'phenylboronic acid (e.g., 4-pentylphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃), 2M aqueous solution
-
Toluene (B28343) and Ethanol (B145695) (or 1,2-dimethoxyethane/water)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure (Step 1):
-
To a flame-dried round-bottom flask, add 1-bromo-3,5-difluorobenzene (1.0 eq), 4-alkylphenylboronic acid (1.1 eq), and the palladium catalyst [Pd(PPh₃)₄] (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene (or another suitable organic solvent like DME) to the flask via cannula.
-
Add the 2M aqueous solution of K₂CO₃ (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude intermediate product (4-Alkyl-3',5'-difluoro-4'-bromobiphenyl) by flash column chromatography on silica (B1680970) gel.
Procedure (Step 2):
-
Use the purified intermediate from Step 1 as the starting aryl bromide (1.0 eq).
-
Repeat steps 1-9 using the second boronic acid, 4-alkyl'phenylboronic acid (1.1 eq), to synthesize the final terphenyl product.
-
The final product is typically a white solid and should be purified by recrystallization from a suitable solvent (e.g., ethanol or heptane) to achieve high purity for physical property measurements.
Protocol 2: Measurement of Dielectric Anisotropy (Δε)
The dielectric anisotropy is determined by measuring the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.
Experimental Workflow: Dielectric Anisotropy Measurement
Caption: Workflow for measuring liquid crystal dielectric properties.
Materials & Equipment:
-
Liquid crystal sample
-
Two types of liquid crystal test cells with transparent Indium Tin Oxide (ITO) electrodes:
-
One with a planar alignment layer (e.g., rubbed polyimide) for measuring ε⊥.
-
One with a homeotropic alignment layer (e.g., lecithin (B1663433) or silane) for measuring ε∥.
-
-
LCR meter (Impedance Analyzer)
-
Hot stage with a temperature controller
-
Polarizing Optical Microscope (POM)
Procedure:
-
Cell Preparation and Filling: Ensure the LC cells have a known electrode area (A) and cell gap (d). Fill both the planar and homeotropic cells with the liquid crystal sample by capillary action at a temperature above its clearing point (in the isotropic phase).
-
Alignment Verification: Cool the cells slowly into the nematic phase. Verify the uniform planar and homeotropic alignments, respectively, using a polarizing optical microscope. The planar cell should show a uniform texture, while the homeotropic cell should appear dark between crossed polarizers.
-
Capacitance Measurement:
-
Place the planar-aligned cell in the hot stage and connect it to the LCR meter.
-
At a set temperature within the nematic range (e.g., 20.0 °C), measure the capacitance (C⊥) at a standard frequency (e.g., 1 kHz).
-
Repeat the measurement for the homeotropic-aligned cell to obtain C∥.
-
-
Calculation:
-
Calculate the perpendicular permittivity: ε⊥ = (C⊥ * d) / (ε₀ * A) , where ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).
-
Calculate the parallel permittivity: ε∥ = (C∥ * d) / (ε₀ * A) .
-
Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥ .
-
Structure-Property Relationships
The physical properties of these liquid crystals can be fine-tuned by modifying their molecular structure. Understanding these relationships is key to designing materials for specific applications.
Logical Relationship: Structure-Property Effects
Caption: How molecular changes affect LC physical properties.
-
Alkyl Chain Length: Increasing the length of the terminal alkyl chains (R, R') generally increases the rotational viscosity. The clearing point often shows an "odd-even" effect, where chains with an odd number of carbons lead to a different trend in Tɴɪ compared to even-numbered chains, before decreasing for very long chains.
-
Core Length: Extending the rigid core from a biphenyl to a terphenyl or quaterphenyl (B1678625) system significantly increases the clearing point and the optical anisotropy (birefringence, Δn), but also leads to a substantial increase in viscosity.
-
Linking Groups: The introduction of linking groups between the phenyl rings can alter the molecular geometry and polarity, thereby influencing all physical properties. For instance, an ester linkage can contribute to the lateral dipole moment, potentially increasing the magnitude of the negative Δε.
References
- 1. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note and Protocol for the Electrophilic Nitration of 1,3-Difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrophilic nitration of 1,3-difluorobenzene is a key chemical transformation for the synthesis of various valuable intermediates in the pharmaceutical and agrochemical industries. The introduction of a nitro group onto the this compound ring system provides a versatile chemical handle for further functionalization, leading to the creation of complex molecular architectures. This document provides a detailed protocol for the mononitration of this compound, focusing on the generation of the primary product, 2,4-difluoro-1-nitrobenzene.
Fluorine-containing aromatic compounds are of significant interest in drug discovery due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. Therefore, a reliable and well-characterized protocol for the nitration of this compound is essential for researchers in these fields.
Reaction Principle and Regioselectivity
The electrophilic nitration of benzene (B151609) and its derivatives proceeds via the reaction with a nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[1][2][3][4] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1][3] The nitronium ion is then attacked by the electron-rich aromatic ring in a classic electrophilic aromatic substitution (EAS) mechanism.[1][3]
In the case of this compound, the two fluorine atoms are deactivating, electron-withdrawing groups. However, they are also ortho-, para-directing due to the ability of their lone pairs of electrons to stabilize the arenium ion intermediate through resonance. The directing effects of the two fluorine atoms reinforce each other, strongly favoring the substitution at the positions ortho and para to them. The primary product of the mononitration of this compound is 2,4-difluoro-1-nitrobenzene, with smaller amounts of other isomers.
Experimental Protocol
This protocol describes a generalized procedure for the laboratory-scale mononitration of this compound.
Materials and Reagents:
-
This compound (C₆H₄F₂)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice (H₂O)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether (Et₂O) for extraction
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and drying
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add a specific volume of concentrated sulfuric acid. While stirring and maintaining the temperature below 10 °C, add an equimolar amount of concentrated nitric acid dropwise using a dropping funnel. This mixture should be prepared fresh before use.
-
Reaction: To the chilled nitrating mixture, add this compound dropwise via the dropping funnel at a rate that maintains the reaction temperature between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Transfer the resulting mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation and Purification: Remove the solvent from the dried organic phase using a rotary evaporator to obtain the crude product. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,4-difluoro-1-nitrobenzene.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
The reaction is exothermic and requires careful temperature control to prevent the formation of dinitrated byproducts and ensure safety.
-
Handle all organic solvents in a well-ventilated area, away from ignition sources.
Data Presentation
The following table summarizes representative quantitative data for the nitration of substituted benzenes, providing a reference for expected outcomes. Specific yields for this compound may vary depending on the exact reaction conditions.
| Starting Material | Nitrating Agent | Temperature (°C) | Major Product(s) | Yield (%) | Reference |
| 1,2-Difluorobenzene | HNO₃/H₂SO₄ | 50 | 4-Nitro-1,2-difluorobenzene | 72 | [5] |
| 1,2-Difluorobenzene | HNO₃/Zeolite H⁺β | Ambient | 4-Nitro-1,2-difluorobenzene | 98 | [5] |
| p-Difluorobenzene | HNO₃/H₂SO₄ | Not specified | 1,4-Difluoro-2-nitrobenzene | High | [6] |
Visualizations
Reaction Workflow:
Caption: Experimental workflow for the electrophilic nitration of this compound.
Logical Relationship of the Reaction Mechanism:
Caption: Mechanism of electrophilic nitration of this compound.
References
1,3-Difluorobenzene: A Versatile Building Block for High-Performance Specialty Polymers
Application Notes and Protocols for Researchers in Materials Science and Drug Development
Introduction:
1,3-Difluorobenzene is a fluorinated aromatic compound that serves as a critical building block in the synthesis of a wide array of specialty polymers. The strategic placement of two fluorine atoms on the benzene (B151609) ring imparts unique properties to the resulting macromolecules, including enhanced thermal stability, improved chemical resistance, and desirable dielectric properties. These characteristics make polymers derived from this compound highly valuable in demanding applications, particularly in the electronics, aerospace, and biomedical fields. This document provides detailed application notes and experimental protocols for the synthesis and characterization of specialty polymers utilizing this compound.
Applications in Specialty Polymers
The incorporation of this compound into polymer backbones, primarily through nucleophilic aromatic substitution reactions, allows for the precise tuning of material properties. The strong carbon-fluorine bond and the electron-withdrawing nature of the fluorine atoms enhance the performance of the resulting polymers in several key areas:
-
High-Temperature Applications: The inherent thermal stability of the fluorinated aromatic structure leads to polymers with high glass transition temperatures (Tg) and excellent thermal degradation resistance. This makes them suitable for components that must withstand extreme temperatures.
-
Advanced Electronics: Polymers derived from this compound often exhibit low dielectric constants and dissipation factors, making them ideal for use as insulating materials in microelectronics, high-frequency circuit boards, and as encapsulants for sensitive electronic components.[1]
-
Chemical Resistance: The fluorine atoms provide a protective shield to the polymer chain, enhancing its resistance to a broad range of chemicals and solvents. This is a critical attribute for applications in harsh chemical environments.
Featured Specialty Polymer: Poly(m-phenylene ether-co-arylene ether)
A prominent example of a specialty polymer synthesized using this compound is a poly(arylene ether). By reacting this compound with a bisphenol, such as Bisphenol A, a high-performance thermoplastic with a combination of desirable thermal and mechanical properties can be obtained.
Quantitative Data Summary
The following table summarizes the typical properties of a poly(arylene ether) synthesized from this compound and Bisphenol A.
| Property | Value |
| Glass Transition Temp (Tg) | 150 - 180 °C |
| Decomposition Temp (TGA) | > 450 °C |
| Tensile Strength | 70 - 90 MPa |
| Tensile Modulus | 2.5 - 3.5 GPa |
| Dielectric Constant (1 MHz) | 2.8 - 3.2 |
| Water Absorption (24h) | < 0.2% |
Experimental Protocols
This section provides a detailed methodology for the laboratory-scale synthesis and characterization of a poly(arylene ether) from this compound and Bisphenol A.
Synthesis of Poly(m-phenylene ether-co-arylene ether)
Materials:
-
This compound (reagent grade, distilled before use)
-
Bisphenol A (high purity, dried under vacuum)
-
Potassium carbonate (anhydrous, finely ground)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Toluene (anhydrous)
-
Argon gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is moisture-free by flame-drying under a stream of argon.
-
Charging the Reactor: To the flask, add Bisphenol A (1 equivalent), an excess of potassium carbonate (1.1 equivalents), anhydrous DMAc, and toluene.
-
Azeotropic Dehydration: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will be collected in the Dean-Stark trap, ensuring anhydrous conditions. This step is typically carried out for 4-6 hours.
-
Monomer Addition: After dehydration, cool the reaction mixture slightly and add this compound (1 equivalent) via a syringe.
-
Polymerization: Slowly raise the temperature to 160-170°C to distill off the toluene. Continue the polymerization at this temperature for 8-12 hours under a gentle flow of argon. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the solution into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly with hot water and methanol to remove any residual salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 100-120°C for 24 hours or until a constant weight is achieved.
Polymer Characterization
Molecular Weight Determination:
-
Technique: Gel Permeation Chromatography (GPC).
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).
-
Calibration: Use polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Thermal Analysis:
-
Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC). Heat the sample at a rate of 10°C/min under a nitrogen atmosphere.
-
Thermal Stability: Assessed by Thermogravimetric Analysis (TGA). Heat the sample at a rate of 10°C/min in a nitrogen or air atmosphere to determine the decomposition temperature.
Mechanical Testing:
-
Procedure: Prepare thin films of the polymer by solution casting. Use a universal testing machine to measure tensile strength and modulus according to ASTM standards.
Dielectric Analysis:
-
Procedure: Use a dielectric analyzer to measure the dielectric constant and dissipation factor of the polymer films over a range of frequencies.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and characterization of specialty polymers from this compound.
Caption: Workflow for the synthesis of poly(arylene ether) from this compound.
Caption: Workflow for the characterization of the synthesized specialty polymer.
Conclusion
This compound is a valuable monomer for the development of specialty polymers with superior thermal, mechanical, and dielectric properties. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and application of these high-performance materials in advanced technologies. The versatility of nucleophilic aromatic substitution chemistry allows for the incorporation of various co-monomers, offering a wide range of possibilities for tailoring polymer properties to specific application needs.
References
Application Notes and Protocols for High-Resolution Microwave Spectroscopy of the Ar–1,3-Difluorobenzene Complex
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the study of the argon–1,3-difluorobenzene (Ar–1,3-DFB) van der Waals complex using high-resolution microwave spectroscopy. The structural and spectroscopic data presented are crucial for understanding intermolecular interactions, which play a significant role in molecular recognition and drug design.
I. Introduction
The study of weakly bound van der Waals complexes, such as Ar–1,3-DFB, provides fundamental insights into non-covalent interactions. High-resolution microwave spectroscopy is a powerful technique for determining the precise three-dimensional structure and dynamics of these complexes in the gas phase. The data obtained from these studies, including rotational constants and structural parameters, serve as benchmarks for theoretical models and can inform the design of molecules with specific binding properties.
The Ar–1,3-DFB complex is formed between an argon atom and a this compound molecule. The microwave spectrum of this complex reveals information about the geometry of the complex, the distance and position of the argon atom relative to the aromatic ring, and the subtle effects of the fluorine substituents on the intermolecular potential energy surface.
II. Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the high-resolution microwave spectroscopy of the Ar–this compound complex.
Table 1: Spectroscopic Constants for the Ar–this compound Parent Isotopologue [1]
| Parameter | Value (MHz) |
| Rotational Constant A | 2045.5(4) |
| Rotational Constant B | 1135.8(2) |
| Rotational Constant C | 845.9(2) |
| Centrifugal Distortion Constant ΔJ | 0.0032(1) |
| Centrifugal Distortion Constant ΔJK | -0.0087(5) |
| Centrifugal Distortion Constant δJ | 0.0006(1) |
| Centrifugal Distortion Constant δK | 0.002(1) |
The values in parentheses represent the uncertainty in the last digits.
Table 2: Structural Parameters for the Ar–this compound Complex
| Parameter | Experimental Value | Theoretical Prediction |
| Ar to monomer center of mass distance (Rcm) | 3.564(1) Å[1] | 3.48 Å[1] |
III. Experimental Protocols
This section outlines the detailed methodology for the high-resolution microwave spectroscopy of the Ar–this compound complex. The primary technique employed is chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy.
A. Sample Preparation and Introduction
-
A gas mixture is prepared containing approximately 1% this compound in argon.
-
The gas mixture is introduced into the spectrometer's vacuum chamber via a pulsed nozzle. A backing pressure of approximately 2 atm is typically used.
-
The supersonic expansion of the gas mixture into the vacuum chamber cools the molecules to rotational temperatures of a few Kelvin, which simplifies the resulting spectrum and increases the population of the complex.
B. Microwave Spectroscopy
-
Spectrometer Setup : A chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer is used to record the rotational spectrum.[1] This type of spectrometer allows for the rapid acquisition of a broad spectral range.[1] The spectrum of Ar–this compound is typically observed in the 2–18 GHz region.[1]
-
Pulse Sequence :
-
A short, high-power microwave pulse (the "chirp") that sweeps over a range of frequencies is used to polarize the molecules in the supersonic jet.
-
Following the pulse, the molecules emit a free induction decay (FID) signal as they undergo rotational relaxation.
-
-
Signal Detection and Processing :
-
The FID is detected by a sensitive receiver.
-
The time-domain FID signal is then Fourier transformed to obtain the frequency-domain rotational spectrum.
-
To improve the signal-to-noise ratio, multiple FIDs are coherently averaged. For observing less abundant species like ¹³C isotopologues, a large number of averages (e.g., 1.9 to 3.73 million) may be required.[1]
-
C. Spectral Analysis
-
Assignment : The observed transitions in the microwave spectrum are assigned to specific rotational energy level changes (characterized by the quantum numbers J, Ka, and Kc).
-
Fitting : The assigned transition frequencies are fit to a semirigid rotational Hamiltonian.[1] This fitting process yields the rotational constants (A, B, and C) and centrifugal distortion constants.[1]
-
Structure Determination : The experimentally determined rotational constants for the parent and isotopically substituted species (e.g., with ¹³C in natural abundance) are used to determine the structure of the complex.[1] Kraitchman's equations can be used to determine the coordinates of the substituted atoms, and inertial fits can provide the overall geometry of the complex.[1]
IV. Visualizations
Diagram 1: Experimental Workflow for CP-FTMW Spectroscopy
Caption: Workflow for CP-FTMW spectroscopy of Ar–1,3-DFB.
Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: From spectral data to the 3D structure of the complex.
References
Application Notes: ¹H and ¹³C NMR Spectral Analysis of 1,3-Difluorobenzene Derivatives
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For fluorinated aromatic compounds, such as 1,3-difluorobenzene and its derivatives, ¹H and ¹³C NMR provide critical information about the carbon skeleton and the substitution pattern. The presence of the highly electronegative fluorine atom significantly influences the chemical shifts of nearby protons and carbons. Furthermore, the magnetic nucleus of fluorine (¹⁹F, I = ½, 100% natural abundance) couples with both ¹H and ¹³C nuclei, resulting in complex but highly informative splitting patterns. Understanding these through-space and through-bond couplings (J-couplings) is key to the complete spectral assignment of these molecules. These application notes provide an overview of the key spectral features and data for this compound and a representative derivative.
Data Presentation: Spectral Parameters
The NMR data for this compound and its derivatives are characterized by specific chemical shifts (δ) and spin-spin coupling constants (J). The coupling between fluorine and carbon atoms can be observed over one to four bonds (ⁿJCF).
Table 1: ¹H and ¹³C NMR Spectral Data for this compound (C₆H₄F₂)
| Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| ¹H | H-2 | 6.75 (t) | ³JHF = 9.14 |
| H-4/H-6 | 6.73 (ddd) | ³JHH = 8.39, ³JHF = 8.22, ⁵JHF = -0.93 | |
| H-5 | 7.13 (tt) | ³JHH = 8.39, ⁴JHF = 6.45 | |
| ¹³C | C-1/C-3 | 163.1 (dd) | ¹JCF = 246.5, ³JCF = 12.1 |
| C-2 | 103.5 (t) | ²JCF = 25.4 | |
| C-4/C-6 | 110.4 (dd) | ²JCF = 21.3, ⁴JCF = 3.6 | |
| C-5 | 130.6 (t) | ³JCF = 10.2 | |
| Solvent: CDCl₃. Data synthesized from multiple sources. |
Table 2: ¹H and ¹³C NMR Spectral Data for 2,4-Difluoroaniline (C₆H₅F₂N)
| Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| ¹H | H-3 | 6.62 (dd) | ³JHF ≈ 8.6, ⁴JHH ≈ 4.5 |
| H-5 | 6.89 (t) | ³JHH ≈ 8.0 | |
| H-6 | 6.89 (t) | ³JHH ≈ 8.0 | |
| NH₂ | 3.60 (s, broad) | - | |
| ¹³C | C-1 | 156.4 (d) | ¹JCF = 235.2 |
| C-2 | 142.6 (d) | ⁴JCF = 2.0 | |
| C-3 | 116.1 (d) | ³JCF = 7.6 | |
| C-4 | 115.7 (d) | ¹JCF = 22.4 | |
| Solvent: CDCl₃. Data is representative and compiled from literature.[1] |
Experimental Workflow
The general workflow for the NMR analysis of this compound derivatives involves several key stages, from initial sample preparation to final data interpretation. The following diagram illustrates this logical progression.
Protocols
Protocol 1: Sample Preparation
High-quality NMR spectra depend on correctly prepared samples. A properly prepared sample should be homogeneous and free of particulate matter.[2][3]
-
Sample Weighing : For a standard 5 mm NMR tube, weigh 5-25 mg of the this compound derivative for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[3][4]
-
Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) that completely dissolves the sample.[5] The solvent should not have signals that overlap with the analyte signals.
-
Dissolution : In a small vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[4] This volume corresponds to a sample height of 40-50 mm in the tube.[4][5]
-
Internal Standard (Optional) : If precise chemical shift referencing is required, add a small amount of Tetramethylsilane (TMS) to the solvent. Alternatively, the residual solvent signal can be used as a secondary reference.[3]
-
Filtering : To remove any suspended solids, which can degrade spectral resolution, filter the solution through a small plug of cotton wool placed in a Pasteur pipette directly into the clean NMR tube.[2]
-
Capping and Labeling : Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is homogeneous.
Protocol 2: ¹H NMR Data Acquisition
This protocol outlines standard parameters for acquiring a routine ¹H NMR spectrum.
-
Instrument Setup : Insert the sample into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent and shim the magnetic field to optimize its homogeneity.
-
Acquisition Parameters :
-
Pulse Angle : Use a 30-45° flip angle. This provides a good signal-to-noise ratio while minimizing saturation effects from differential relaxation.[6]
-
Spectral Width : Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm for most organic compounds).
-
Acquisition Time (AQ) : Set to 2-4 seconds to ensure good digital resolution.[6]
-
Relaxation Delay (d1) : A delay of 1-2 seconds is typically sufficient for qualitative ¹H NMR.
-
Number of Scans (NS) : For a moderately concentrated sample (5-25 mg), 8 to 16 scans are usually adequate.
-
Protocol 3: ¹³C NMR Data Acquisition
This protocol covers the acquisition of a standard proton-decoupled ¹³C spectrum.
-
Instrument Setup : Lock and shim the sample as described for ¹H NMR.
-
Standard ¹³C{¹H} Acquisition Parameters :
-
Pulse Program : Use a standard pulse program with proton decoupling during acquisition (e.g., zgpg30 on Bruker instruments).[7]
-
Pulse Angle : A 30° flip angle is recommended as a good compromise between signal intensity and the need to allow for the typically long relaxation times of quaternary carbons.[6]
-
Spectral Width : Set to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Acquisition Time (AQ) : Set to 1-2 seconds.[7]
-
Relaxation Delay (d1) : Use a 2-second relaxation delay. This allows for the nuclear Overhauser effect (nOe) to build up, enhancing the signal of protonated carbons.[7]
-
Number of Scans (NS) : Due to the low sensitivity of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.[7]
-
-
Advanced Experiments (Optional) :
-
Quantitative ¹³C NMR : To obtain accurate integrals, suppress the nOe by using an inverse-gated decoupling pulse sequence. A much longer relaxation delay (d1) of at least five times the longest T₁ relaxation time of interest is crucial (e.g., 60 seconds).[8]
-
DEPT (Distortionless Enhancement by Polarization Transfer) : Perform DEPT-45, DEPT-90, and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which aids in spectral assignment.
-
Protocol 4: Data Processing and Referencing
-
Fourier Transformation : Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio. For ¹H spectra, a line broadening (LB) of 0.3 Hz is common. For ¹³C, an LB of 1-2 Hz is typical.[8] Then, perform a Fourier transform to convert the FID into the frequency-domain spectrum.
-
Phasing : Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorption mode.
-
Baseline Correction : Apply a polynomial function to correct any distortions in the spectral baseline.
-
Referencing : Calibrate the chemical shift axis. For ¹H NMR in CDCl₃, reference the residual CHCl₃ signal to 7.26 ppm. For ¹³C NMR, reference the CDCl₃ signal to 77.16 ppm.[9]
-
Peak Picking and Integration : Identify all significant peaks and, for ¹H spectra, integrate their areas to determine the relative ratios of protons.
References
- 1. rsc.org [rsc.org]
- 2. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. books.rsc.org [books.rsc.org]
- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. sites.wp.odu.edu [sites.wp.odu.edu]
Application Notes and Protocols for the Use of 1,3-Difluorobenzene in the Synthesis of OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone in the design of high-performance materials for Organic Light-Emitting Diodes (OLEDs). 1,3-Difluorobenzene serves as a critical building block in this context, offering a versatile scaffold for the synthesis of advanced host and emitter materials. The presence of fluorine atoms can significantly enhance the thermal and morphological stability of OLED materials, while also modulating their electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This fine-tuning is crucial for optimizing charge injection and transport, leading to improved device efficiency, color purity, and operational lifetime.
These application notes provide detailed protocols for the synthesis of cutting-edge OLED materials utilizing this compound, focusing on prevalent and robust synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions.
Key Synthetic Pathways
The synthesis of OLED materials from this compound predominantly involves the formation of carbon-nitrogen (C-N) or carbon-carbon (C-C) bonds to attach charge-transporting or emissive moieties. The two primary reactions employed are the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling.
Diagram of Synthetic Pathways from this compound
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative fluorinated host material for phosphorescent OLEDs (PhOLEDs) and a key intermediate for fluorescent emitters.
Protocol 1: Synthesis of a Difluorobenzene-Carbazole Host Material via Buchwald-Hartwig Amination
This protocol details the synthesis of a bipolar host material where carbazole units, known for their excellent hole-transporting properties, are coupled with a this compound core. The fluorine atoms enhance the electron-accepting nature of the benzene (B151609) ring, contributing to more balanced charge transport.
Reaction Scheme:
Materials:
-
This compound
-
3,6-Di-tert-butyl-9H-carbazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphonium tetrafluoroborate (B81430) (tBu₃P·HBF₄)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a flame-dried Schlenk flask is charged with Pd₂(dba)₃ (1 mol%), tBu₃P·HBF₄ (2 mol%), and NaOtBu (2.2 equivalents).
-
Addition of Reactants: 3,6-Di-tert-butyl-9H-carbazole (2.1 equivalents) and anhydrous toluene are added to the flask.
-
Initiation of Reaction: this compound (1.0 equivalent) is added to the stirred mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) under a nitrogen or argon atmosphere for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then diluted with dichloromethane (B109758) and filtered through a pad of Celite® to remove inorganic salts. The filtrate is washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure difluorobenzene-carbazole host material.[1]
Protocol 2: Synthesis of a Fluorinated Biaryl Intermediate via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a fluorinated biaryl compound, a common core structure for blue fluorescent emitters. The Suzuki-Miyaura coupling is a robust method for creating C-C bonds between aryl halides and boronic acids or esters.
Reaction Scheme:
Materials:
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-bromo-3-fluorobenzene (1.0 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a degassed mixture of toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
Catalyst Addition: Add Pd(PPh₃)₄ (2-5 mol%) to the stirring mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux (80-100 °C) under a nitrogen or argon atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to yield the pure fluorinated biaryl product.[2]
Performance Data of OLEDs with Fluorinated Host Materials
The incorporation of this compound derivatives as host materials in PhOLEDs has demonstrated significant improvements in device performance. Below is a summary of typical performance data for blue and green PhOLEDs utilizing a difluorobenzene-carbazole based host.
| Device Type | Emitter | Host Material | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) | CIE Coordinates (x, y) |
| Blue PhOLED | FIrpic | Difluorobenzene-Carbazole Derivative | ~21.0 | ~45.0 | ~40.0 | ~3.0 | (0.15, 0.28) |
| Green PhOLED | Ir(ppy)₃ | Difluorobenzene-Carbazole Derivative | ~25.0 | ~80.0 | ~75.0 | ~2.8 | (0.30, 0.61) |
Note: The data presented is a representative compilation from various sources and may vary depending on the specific molecular structure, device architecture, and fabrication conditions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of high-performance OLED materials. The strategic placement of fluorine atoms on the phenyl ring allows for precise tuning of the electronic and physical properties of host and emitter materials. The synthetic protocols provided herein, based on robust and widely used Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, offer a reliable pathway for the development of novel fluorinated OLED materials. The performance data of devices incorporating these materials underscore the benefits of fluorination in achieving high efficiency, low operating voltage, and excellent color purity in next-generation OLED displays and lighting.
References
Application Note: Continuous-Flow Synthesis of 1,3-Difluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Difluorobenzene is a crucial building block in the synthesis of numerous pharmaceuticals and agrochemicals. Traditional batch production methods for this compound often involve hazardous intermediates, such as diazonium salts, which pose significant safety risks due to their potential for accumulation and explosive decomposition.[1] Continuous-flow chemistry offers a safer and more efficient alternative by minimizing the volume of reactive intermediates at any given time, enhancing heat and mass transfer, and allowing for precise control over reaction parameters.[2][3] This application note details a robust and efficient continuous-flow protocol for the synthesis of this compound from 2,4-difluoroaniline (B146603), achieving high yield and throughput. The process involves a two-step sequence of diazotization followed by hydro-de-diazotization.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the continuous-flow synthesis of this compound.
| Parameter | Diazotization Step | Hydro-de-diazotization Step | Overall Process |
| Starting Material | 2,4-Difluoroaniline | Intermediate Aryl Diazonium Salt | 2,4-Difluoroaniline |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Sodium Hypophosphite (NaH₂PO₂) | - |
| Solvent | Water (H₂O) | Water (H₂O) | - |
| Temperature | 20 °C | 25 °C | - |
| Residence Time | 10 seconds | 40 minutes | ~40 minutes |
| Yield | - | - | 90% |
| Throughput | - | - | 245 g/h of 2,4-difluoroaniline |
Experimental Workflow Diagram
Caption: Workflow for the continuous-flow synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the continuous-flow synthesis of this compound from 2,4-difluoroaniline.
1. Reagent Preparation:
-
Solution A (2,4-Difluoroaniline): Prepare a solution of 2,4-difluoroaniline in aqueous hydrochloric acid.
-
Solution B (Sodium Nitrite): Prepare an aqueous solution of sodium nitrite.
-
Solution C (Sodium Hypophosphite): Prepare an aqueous solution of sodium hypophosphite.
2. System Setup:
-
Assemble a continuous-flow reactor system consisting of three pumps, two T-mixers, and two coiled reactors.
-
The first reactor (for diazotization) should have a smaller volume to achieve a short residence time (e.g., a microreactor).
-
The second reactor (for hydro-de-diazotization) should have a larger volume to accommodate the longer required residence time.
-
Immerse both reactors in temperature-controlled baths.
-
Connect the outlet of the second reactor to a back-pressure regulator to maintain a constant pressure throughout the system. The outlet from the back-pressure regulator should lead to a collection vessel.
3. Reaction Execution:
-
Priming the System: Prime all pumps and the reactor system with the respective solvents to ensure a stable flow and remove any air bubbles.
-
Initiating the Reaction:
-
Pump Solution A and Solution B into the first T-mixer at flow rates calculated to achieve a 10-second residence time in the first reactor.
-
Maintain the temperature of the first reactor at 20 °C.[2]
-
The output from the first reactor, containing the in situ generated diazonium salt, is then mixed with Solution C in the second T-mixer.
-
Pump Solution C at a flow rate calculated to achieve a 40-minute residence time for the combined stream in the second reactor.
-
Maintain the temperature of the second reactor at 25 °C.[2]
-
-
Steady State and Collection: Allow the system to reach a steady state before collecting the product stream. The total reaction time is approximately 40 minutes.[2]
4. Work-up and Purification:
-
The collected reaction mixture will form a biphasic solution.
-
Separate the organic layer containing the crude this compound.
-
Wash the organic layer with a suitable aqueous solution (e.g., sodium bicarbonate) to neutralize any remaining acid.
-
Dry the organic layer over an appropriate drying agent (e.g., magnesium sulfate).
-
Purify the crude product by distillation to obtain pure this compound.
5. Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Aryl diazonium salts are potentially explosive, and although the risk is minimized in a flow system, appropriate safety measures should be in place.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This continuous-flow protocol provides a safe, efficient, and scalable method for the synthesis of this compound. By leveraging the advantages of flow chemistry, this process minimizes the handling of hazardous intermediates and allows for precise control over reaction conditions, leading to a high yield of 90% and a significant throughput.[2] This methodology is well-suited for adoption in research and industrial settings for the production of this important chemical intermediate.
References
Application Notes and Protocols for 1,3-Difluorobenzene in UV-Visible Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Difluorobenzene (m-difluorobenzene) is a colorless liquid with physical and chemical properties that may make it a suitable solvent for specialized applications in UV-visible spectroscopy.[1][2] Its primary use in the pharmaceutical and agrochemical industries is as a synthetic intermediate.[3][4][5] However, its utility as a spectroscopic solvent, particularly for non-polar and hydrophobic compounds, warrants consideration. These application notes provide a summary of its properties, an estimated UV cutoff wavelength, and protocols for its use in UV-visible spectroscopy.
Physicochemical Properties of this compound
A comprehensive understanding of the solvent's properties is essential for its effective use in spectroscopic studies. The following table summarizes the key physical and chemical characteristics of this compound.
| Property | Value | Reference |
| Chemical Formula | C₆H₄F₂ | [1] |
| Molecular Weight | 114.09 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 82-83 °C | [1] |
| Melting Point | -59 °C | |
| Density | 1.163 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.438 | [1] |
| Solubility in Water | Insoluble | [7] |
| Solubility in Organic Solvents | Soluble in chloroform, ethanol, acetone, ether, and benzene | [7] |
| Dipole Moment | 1.55 D | [8] |
| Dielectric Constant | 5.24 | [8] |
UV-Visible Spectroscopy Characteristics
Estimated UV Cutoff Wavelength
Benzene has a UV cutoff of approximately 280 nm. The introduction of fluorine atoms, as in fluorobenzene, can cause a slight shift in the absorption bands. The gas-phase UV-visible spectrum of this compound available from the National Institute of Standards and Technology (NIST) shows the onset of absorption around 270-280 nm.[9]
Estimated UV Cutoff: ~275 nm
Note: This is an estimation. It is strongly recommended that users determine the experimental UV cutoff of their specific grade of this compound by running a baseline scan before sample analysis.
Potential Applications in Drug Development
Given its non-polar nature and ability to dissolve a range of organic compounds, this compound could be a valuable solvent for UV-visible spectroscopy in the following areas of drug development:
-
Analysis of Hydrophobic Drug Candidates: Many active pharmaceutical ingredients (APIs) and intermediates are hydrophobic and may have limited solubility in common polar solvents. This compound offers an alternative solvent system for such compounds.
-
Monitoring Organic Reactions: As a synthetic intermediate itself, it can be used as a solvent to monitor the progress of reactions involving non-polar reactants and products, particularly when other common non-polar solvents interfere with the spectral region of interest.
-
Quality Control of Raw Materials: It can be employed to dissolve and analyze non-polar raw materials or intermediates used in the synthesis of pharmaceuticals.
Experimental Protocols
The following are generalized protocols for the use of this compound as a solvent in UV-visible spectroscopy.
Protocol 1: Determination of Experimental UV Cutoff
Objective: To determine the usable wavelength range of this compound.
Materials:
-
Spectroscopic grade this compound
-
UV-Visible Spectrophotometer (double beam)
-
Two matched quartz cuvettes (1 cm path length)
-
Reference solvent (e.g., spectroscopic grade hexane (B92381) or air)
Procedure:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Fill both the sample and reference cuvettes with the reference solvent (or leave the reference cuvette empty for an air reference).
-
Place the cuvettes in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
Empty and dry the sample cuvette.
-
Fill the sample cuvette with spectroscopic grade this compound.
-
Place the sample cuvette back into the spectrophotometer.
-
Run a scan to obtain the absorbance spectrum of this compound.
-
The UV cutoff is the wavelength at which the absorbance of the solvent reaches 1 Absorbance Unit (AU).
Protocol 2: Sample Analysis
Objective: To measure the UV-visible spectrum of a sample dissolved in this compound.
Materials:
-
Spectroscopic grade this compound
-
Analyte of interest
-
UV-Visible Spectrophotometer
-
Two matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the analyte by accurately weighing a known amount and dissolving it in a specific volume of this compound in a volumetric flask.
-
Prepare a series of dilutions from the stock solution to the desired concentrations.
-
Set the spectrophotometer to the desired wavelength range, ensuring it is above the determined UV cutoff of this compound.
-
Fill the reference cuvette with this compound.
-
Fill the sample cuvette with the most dilute sample solution.
-
Place both cuvettes in the spectrophotometer and record the spectrum.
-
Repeat step 6 for all prepared sample solutions, moving from the most dilute to the most concentrated.
-
Between each measurement, rinse the sample cuvette with the next solution to be measured.
Visualizations
Caption: Experimental workflow for UV-visible spectroscopy using this compound.
Caption: Logical considerations for selecting this compound as a UV-Vis solvent.
Safety Precautions
This compound is a flammable liquid and an irritant.[1] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
References
- 1. Characterization of monofluorinated polycyclic aromatic compounds by 1H, 13C and 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. This compound | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet. I. Fluorobenzene and Chlorobenzene*,† [opg.optica.org]
- 5. Benzene, 1,3-difluoro- [webbook.nist.gov]
- 6. UV Cutoff [macro.lsu.edu]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Investigating Reaction Mechanisms of 1,3-Difluorobenzene Radical Cations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of reaction mechanisms involving 1,3-difluorobenzene radical cations. This information is critical for researchers in physical chemistry, mass spectrometry, and drug development who seek to understand the fundamental dissociation pathways and dynamics of fluorinated aromatic compounds.
Introduction
This compound is a key structural motif in many pharmaceutical and agrochemical compounds. Understanding the stability and fragmentation patterns of its radical cation is crucial for developing robust analytical methods, predicting degradation pathways, and gaining insight into potential metabolic transformations. The study of these reaction mechanisms often involves the gas-phase generation of the radical cation followed by spectroscopic analysis and theoretical calculations to elucidate its behavior.
Key Reaction Mechanisms and Pathways
The unimolecular dissociation of the this compound radical cation can proceed through several competing pathways, primarily involving the loss of a fluorine atom, a hydrogen atom, or HF. Additionally, more complex rearrangements can occur, such as the expulsion of difluorocarbene, a mechanism observed in other polyfluorinated aromatic cations. The branching ratios between these channels are dependent on the internal energy of the radical cation.
Potential Dissociation Pathways:
-
Fluorine Loss: C₆H₄F₂⁺• → C₆H₄F⁺ + F•
-
Hydrogen Loss: C₆H₄F₂⁺• → C₆H₅F₂⁺ + H•
-
HF Loss: C₆H₄F₂⁺• → C₆H₃F⁺• + HF
-
Difluorocarbene Expulsion: C₆H₄F₂⁺• → C₅H₄⁺• + CF₂
The following diagram illustrates a generalized logical workflow for investigating these reaction mechanisms.
Caption: A logical workflow for the investigation of this compound radical cation reactions.
Quantitative Data
While specific quantitative data for the unimolecular dissociation of the this compound radical cation is not abundant in the literature, analogous studies on related molecules and general mass spectral data provide valuable insights. The following table summarizes key mass-to-charge ratios (m/z) observed in the mass spectrum of this compound, which correspond to the radical cation and its potential fragments.
| Ion/Fragment | m/z | Relative Abundance (%) | Notes |
| C₆H₄F₂⁺• (Parent Ion) | 114 | 100 | The radical cation of this compound. |
| C₆H₃F₂⁺ | 113 | ~5 | Resulting from the loss of a hydrogen atom. |
| C₅H₃F⁺ | 88 | ~13 | Potential fragment after rearrangement and loss of HF or other neutral species. |
| C₅H₃⁺ | 63 | ~21 | A common fragment in the mass spectra of benzene (B151609) derivatives. |
| C₄H₂F⁺ | 75 | ~4 | A smaller fragment resulting from ring cleavage. |
| C₃H₂F⁺ | 57 | ~8 | A smaller fragment resulting from ring cleavage. |
Note: Relative abundances are approximate and can vary depending on the ionization method and energy.
Experimental Protocols
The following protocols are based on established methodologies for the study of aromatic radical cations, particularly drawing from Mass-Analyzed Threshold Ionization (MATI) spectroscopy and photodissociation mass spectrometry.
Generation of this compound Radical Cations
Objective: To produce a jet-cooled beam of this compound radical cations for spectroscopic analysis.
Apparatus:
-
Pulsed valve for sample introduction
-
High-vacuum chamber
-
Time-of-flight (TOF) mass spectrometer
-
Tunable laser system (e.g., Nd:YAG pumped dye laser)
Procedure:
-
A dilute mixture of this compound in an inert carrier gas (e.g., Argon) is prepared.
-
The gas mixture is introduced into a high-vacuum chamber through a pulsed valve. The supersonic expansion cools the molecules to a low rotational and vibrational temperature.
-
The jet-cooled this compound molecules are then ionized. A common method is two-color resonance-enhanced multi-photon ionization (2C-REMPI).
-
The first laser (pump) excites the neutral molecule to a specific intermediate electronic state.
-
The second laser (probe) ionizes the excited molecule to form the radical cation.
-
-
The resulting ions are then extracted into the TOF mass spectrometer for analysis.
Caption: A schematic of a typical experimental setup for generating and analyzing radical cations.
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy
Objective: To obtain high-resolution vibrational spectra of the this compound radical cation to determine its structure and vibrational frequencies.
Principle: MATI is a two-color resonant ionization technique that selectively detects ions formed from the field ionization of long-lived, high-n Rydberg states. This provides a spectrum with resolution comparable to laser spectroscopy.
Procedure:
-
Generate jet-cooled this compound molecules as described in Protocol 4.1.
-
Use the first laser to excite the molecules to a selected intermediate vibrational level of an excited electronic state.
-
The second laser is scanned through the ionization threshold of the excited state. This laser populates a series of high-n Rydberg states just below the ionization potential.
-
A delayed, pulsed electric field is applied to the ionization region. This field ionizes the long-lived Rydberg states, and the resulting ions are detected.
-
The MATI spectrum is obtained by plotting the ion signal as a function of the second laser's wavenumber.
Photodissociation Mass Spectrometry
Objective: To investigate the fragmentation pathways of the this compound radical cation upon absorption of a photon.
Procedure:
-
Generate and mass-select the this compound radical cation (m/z 114) using a TOF mass spectrometer.
-
The mass-selected parent ions are irradiated with a dissociation laser (e.g., a tunable OPO/OPA system).
-
The resulting fragment ions are then analyzed by a second stage of mass spectrometry (tandem MS).
-
By varying the wavelength of the dissociation laser, a photodissociation spectrum can be obtained, revealing the energies at which different fragmentation channels become active.
-
The kinetic energy release of the fragments can also be analyzed to provide information about the dissociation dynamics.
Computational Protocol
Objective: To calculate the potential energy surface and predict the fragmentation pathways of the this compound radical cation.
Methodology:
-
Geometry Optimization and Frequency Calculations:
-
Use density functional theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the geometries of the neutral this compound, its radical cation, and all expected fragments and transition states.
-
Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
-
Energy Calculations:
-
Calculate the energies of all species to determine the reaction enthalpies and activation barriers for the different dissociation channels.
-
-
Potential Energy Surface (PES) Scan:
-
Perform relaxed PES scans along the coordinates corresponding to bond breaking (e.g., C-F bond distance) to map out the reaction pathways.
-
-
Franck-Condon Simulations:
-
Simulate the MATI spectrum based on the calculated geometries and vibrational frequencies of the neutral and cationic states to aid in the interpretation of experimental spectra.
-
Caption: A workflow for the computational investigation of reaction mechanisms.
Conclusion
The investigation of the reaction mechanisms of this compound radical cations requires a synergistic approach combining advanced experimental techniques and high-level computational chemistry. The protocols and information provided herein offer a comprehensive framework for researchers to explore the fundamental chemical physics of this important class of molecules. Such studies will continue to provide valuable data for the analytical, pharmaceutical, and materials science communities.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from 2,4-difluoroaniline (B146603). This versatile starting material is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs), antifungal agents, and antibiotics. The following sections detail the synthetic pathways, experimental procedures, and quantitative data for the preparation of intermediates for Diflunisal, Voriconazole (B182144), and Fluoroquinolone antibiotics.
Synthesis of an Intermediate for the NSAID Diflunisal
Diflunisal is a non-steroidal anti-inflammatory drug used to treat pain and inflammation.[1] A key synthetic strategy involves the formation of a biphenyl (B1667301) core, which can be achieved through a Gomberg-Bachmann reaction of 2,4-difluoroaniline. Two common routes are presented below.
Logical Workflow for Diflunisal Intermediate Synthesis
Caption: Synthesis of Diflunisal from 2,4-difluoroaniline.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Difluorobiphenyl via Gomberg-Bachmann Reaction
This protocol describes the diazotization of 2,4-difluoroaniline followed by a coupling reaction with benzene (B151609) to yield 2,4-difluorobiphenyl.[2][3]
-
Diazotization: In a suitable reaction vessel, 2,4-difluoroaniline is diazotized using a nitrite (B80452) source, such as isoamyl nitrite or sodium nitrite in an acidic medium, in the presence of benzene.[2][4]
-
Coupling: The resulting diazonium salt reacts with benzene, often in the presence of a copper catalyst, to form 2,4-difluorobiphenyl.[4]
-
Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by crystallization or chromatography to yield pure 2,4-difluorobiphenyl.[2]
Protocol 2: Synthesis of 4-(2,4-Difluorophenyl)phenol
This protocol outlines the conversion of 2,4-difluorobiphenyl to the key phenol (B47542) intermediate.[3]
-
Friedel-Crafts Acylation: 2,4-difluorobiphenyl is acylated using an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent. This step yields 4-acetyl-2',4'-difluorobiphenyl.[2][3]
-
Baeyer-Villiger Oxidation: The acetyl group of 4-acetyl-2',4'-difluorobiphenyl is oxidized to an acetate (B1210297) ester using a peroxy acid (e.g., hydrogen peroxide) to give 4-acetoxy-2',4'-difluorobiphenyl.[4]
-
Hydrolysis: The acetate group is hydrolyzed under basic conditions (e.g., sodium hydroxide) to afford 4-(2,4-difluorophenyl)phenol.[4]
-
Purification: The product is isolated by acidification of the reaction mixture and subsequent extraction and purification by crystallization or chromatography.
Protocol 3: Kolbe-Schmitt Carboxylation to Diflunisal
The final step involves the carboxylation of the phenolic intermediate.[3][4]
-
Phenoxide Formation: 4-(2,4-difluorophenyl)phenol is treated with a strong base, such as potassium carbonate, to form the corresponding phenoxide.[4]
-
Carboxylation: The phenoxide is then subjected to carboxylation using carbon dioxide under high pressure and temperature.[4][5][6]
-
Acidification and Purification: Acidification of the reaction mixture yields Diflunisal, which can be purified by recrystallization.
Quantitative Data
| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | 2,4-Difluoroaniline | Isoamyl nitrite, Benzene | 2,4-Difluorobiphenyl | Not specified | Not specified |
| 2 | 2,4-Difluorobiphenyl | Acetic anhydride, AlCl₃ | 4-Acetyl-2',4'-difluorobiphenyl | Not specified | Not specified |
| 3 | 4-Acetyl-2',4'-difluorobiphenyl | H₂O₂ | 4-Acetoxy-2',4'-difluorobiphenyl | Not specified | Not specified |
| 4 | 4-Acetoxy-2',4'-difluorobiphenyl | NaOH | 4-(2,4-Difluorophenyl)phenol | Not specified | Not specified |
| 5 | 4-(2,4-Difluorophenyl)phenol | K₂CO₃, CO₂ | Diflunisal | Not specified | Not specified |
Synthesis of an Intermediate for the Antifungal Agent Voriconazole
Voriconazole is a triazole antifungal medication. A key intermediate in its synthesis is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, which is prepared from 2,4-difluoroaniline derivatives.
Logical Workflow for Voriconazole Intermediate Synthesis
Caption: Synthesis of a key Voriconazole intermediate.
Experimental Protocols
Protocol 4: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This protocol describes the synthesis of a crucial ketone intermediate.[7]
-
Synthesis of 2-Chloro-2',4'-difluoroacetophenone (B28241): This starting material can be synthesized from a 2,4-difluoro-substituted benzene derivative through Friedel-Crafts acylation with chloroacetyl chloride.
-
Reaction with 1,2,4-Triazole: A mixture of 1,2,4-triazole and a base (e.g., triethylamine) in a suitable solvent (e.g., ethyl acetate) is refluxed.[7]
-
Nucleophilic Substitution: A solution of 2-chloro-2',4'-difluoroacetophenone in the same solvent is added to the refluxing mixture. The reaction is continued for several hours.[7]
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove insoluble byproducts. The filtrate is washed with water, and the solvent is removed under reduced pressure. The crude product can be purified by converting it to its hydrochloride salt, followed by crystallization.[7]
Protocol 5: Synthesis of the Voriconazole Core via Reformatsky-type Reaction
This protocol details the stereoselective formation of the Voriconazole core structure.[1]
-
Activation of Zinc: Zinc powder is activated, for example, by treatment with 1N HCl, and used in the presence of lead powder and iodine in an aprotic solvent like tetrahydrofuran (B95107) (THF).[1]
-
Reaction Mixture: A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and a substituted pyrimidine (B1678525) derivative (e.g., 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine) in THF is slowly added to the activated zinc mixture at a controlled temperature.[1]
-
Reaction Progression: The reaction is allowed to proceed at room temperature for a specified time.[1]
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product, a mixture of diastereomers, can be purified by chromatography or crystallization to isolate the desired (2R,3S)/(2S,3R)-enantiomeric pair.[1]
Quantitative Data
| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 6 | 2-Chloro-2',4'-difluoroacetophenone | 1,2,4-Triazole, Triethylamine | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone HCl | 40 | Not specified |
| 7 | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine, Zn, Pb, I₂ | (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(6-(4-chlorophenylthio)-5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | ~65 | >98 |
| 8 | (2R,3S/2S,3R)-intermediate | Raney Nickel, H₂ | Racemic Voriconazole | >90 | 98.5 |
Synthesis of the Fluoroquinolone Antibiotic Core
Fluoroquinolones are a class of broad-spectrum antibiotics. The synthesis of the core quinolone structure from 2,4-difluoroaniline is often achieved via the Gould-Jacobs reaction.[8][9]
Logical Workflow for Fluoroquinolone Core Synthesis
Caption: Gould-Jacobs synthesis of a fluoroquinolone core.
Experimental Protocols
Protocol 6: Condensation of 2,4-Difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)
This is the initial step in the Gould-Jacobs reaction.[9]
-
Reaction Setup: 2,4-difluoroaniline and diethyl ethoxymethylenemalonate are mixed in a reaction vessel.
-
Heating: The mixture is heated (e.g., at 90 °C) for a period of time (e.g., 3 hours) to facilitate the condensation reaction and elimination of ethanol.[9]
-
Isolation: The resulting product, diethyl 2-((2,4-difluorophenyl)amino)methylenemalonate, is often used in the next step without extensive purification.
Protocol 7: Thermal Cyclization to the Quinolone Core
This protocol describes the high-temperature cyclization to form the quinolone ring system.[9][10]
-
Reaction Setup: The intermediate from Protocol 6 is dissolved in a high-boiling solvent such as diphenyl ether.[9][10]
-
Heating: The solution is heated to a high temperature (e.g., boiling diphenyl ether, ~259 °C) for a short period (e.g., 15 minutes) to induce thermal cyclization.[9]
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed, and dried to yield ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.[10]
Protocol 8: Hydrolysis to the Carboxylic Acid
The final step to obtain the core fluoroquinolone acid.[9]
-
Saponification: The ethyl ester from Protocol 7 is hydrolyzed using an aqueous base solution (e.g., 10% NaOH) in a suitable solvent like methanol.[9]
-
Heating: The reaction mixture is refluxed for several hours.[9]
-
Acidification and Isolation: After cooling, the mixture is acidified to precipitate the carboxylic acid product. The solid is collected by filtration, washed with water, and dried to give 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid.
Quantitative Data
| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 9 | 2,4-Difluoroaniline | Diethyl ethoxymethylenemalonate | Diethyl 2-((2,4-difluorophenyl)amino)methylenemalonate | 99 | Not specified |
| 10 | Diethyl 2-((2,4-difluorophenyl)amino)methylenemalonate | Diphenyl ether (solvent) | Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | 60 | Not specified |
| 11 | Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | 10% aq. NaOH, Methanol | 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | 86.5 | Not specified |
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and with a thorough understanding of the hazards of the chemicals involved. These procedures may need to be optimized for specific laboratory conditions and scales.
References
- 1. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. US4225730A - Process for preparing 4-(2,4-difluorophenyl)-salicyclic acid - Google Patents [patents.google.com]
- 4. Synthesis of Diflunisal - Chempedia - LookChem [lookchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. scimplify.com [scimplify.com]
- 9. WO2011096697A2 - Process for preparing voriconazole by using new intermediates - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for the Synthesis of 1,3-Difluorobenzene via Halogen Exchange Fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Difluorobenzene is a crucial building block in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty materials. Its unique electronic properties, imparted by the two fluorine atoms in a meta-orientation, make it a desirable component in the design of bioactive molecules and advanced polymers. One of the key synthetic routes to this compound is through a halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution. This process involves the displacement of chlorine atoms from a dichlorobenzene precursor with fluoride (B91410) ions, typically from an alkali metal fluoride salt.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound using Halex fluorination reactions. The information is curated for researchers and professionals in drug development and chemical synthesis.
Reaction Principle
The Halex reaction for the synthesis of this compound from 1,3-dichlorobenzene (B1664543) is a nucleophilic aromatic substitution. The reaction is typically carried out at high temperatures in a polar aprotic solvent. The efficiency of the reaction is often enhanced by the use of a phase-transfer catalyst, which facilitates the transfer of the fluoride ion from the solid phase of the alkali metal fluoride to the organic phase where the reaction occurs.
The general transformation is as follows:
While the direct fluorination of 1,3-dichlorobenzene is feasible, it is known to require forcing conditions and can result in moderate yields.[1] An alternative and often higher-yielding approach involves the fluorination of an activated precursor followed by subsequent chemical modifications.
Key Reaction Parameters
Successful halogen exchange fluorination depends on several critical parameters:
-
Fluorinating Agent: Anhydrous potassium fluoride (KF) is the most common and cost-effective fluoride source.[2] For enhanced reactivity, spray-dried KF is often used due to its high surface area and anhydrous nature. Cesium fluoride (CsF) is a more reactive but also more expensive alternative.[2]
-
Solvent: High-boiling polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and sulfolane (B150427) are typically used to dissolve the reactants and facilitate the reaction at high temperatures.[2]
-
Catalyst: Phase-transfer catalysts are crucial for solubilizing the fluoride salt in the organic reaction medium. Common catalysts include quaternary ammonium (B1175870) salts (e.g., tetramethylammonium (B1211777) chloride) and crown ethers (e.g., 18-crown-6).[3]
-
Temperature: Halex reactions generally require high temperatures, typically in the range of 150-250 °C, to overcome the activation energy of the C-Cl bond cleavage.[2]
-
Anhydrous Conditions: The presence of water can significantly reduce the nucleophilicity of the fluoride ion and lead to undesired side reactions. Therefore, the use of anhydrous reagents and solvents is critical.
Experimental Protocols
Protocol 1: General Procedure for Halex Fluorination of 1,3-Dichlorobenzene
This protocol describes a general method for the synthesis of this compound from 1,3-dichlorobenzene using potassium fluoride and a phase-transfer catalyst.
Materials:
-
1,3-Dichlorobenzene
-
Anhydrous spray-dried potassium fluoride (KF)
-
Phase-transfer catalyst (e.g., 18-crown-6 (B118740) or tetrabutylammonium (B224687) bromide)
-
Anhydrous high-boiling polar aprotic solvent (e.g., DMSO, sulfolane)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and temperature controller
-
Magnetic stirrer
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous spray-dried potassium fluoride (2.2 to 4.0 molar equivalents relative to 1,3-dichlorobenzene).
-
Catalyst Addition: Add the phase-transfer catalyst. For 18-crown-6, a catalytic amount (e.g., 0.05 to 0.1 molar equivalents) is typically used. For quaternary ammonium salts, a similar catalytic loading can be employed.
-
Solvent and Substrate Addition: Under an inert atmosphere, add the anhydrous polar aprotic solvent, followed by 1,3-dichlorobenzene (1.0 molar equivalent).
-
Reaction: Heat the reaction mixture to a high temperature (typically in the range of 180-230 °C) with vigorous stirring. The optimal temperature and reaction time will need to be determined empirically, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with a low-boiling organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are washed with water to remove the solvent and any remaining salts. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Final Purification: The crude product is purified by fractional distillation to yield pure this compound.
Quantitative Data Summary Table
| Parameter | Value/Range | Reference/Notes |
| Substrate | 1,3-Dichlorobenzene | |
| Fluorinating Agent | Anhydrous spray-dried KF | 2.2 - 4.0 molar equivalents |
| Catalyst | 18-crown-6 or Tetrabutylammonium Bromide | 0.05 - 0.1 molar equivalents |
| Solvent | Anhydrous DMSO or Sulfolane | |
| Temperature | 180 - 230 °C | Optimization required |
| Reaction Time | Variable | Monitor by GC-MS |
| Yield | Moderate | [1] |
Visualization of the Halex Reaction Workflow
The following diagram illustrates the general workflow for the Halex fluorination of 1,3-dichlorobenzene.
Logical Relationship of Key Reaction Components
The interplay between the key components in a phase-transfer catalyzed Halex reaction is crucial for its success. The following diagram illustrates these relationships.
Safety Considerations
-
High Temperatures: The reaction is performed at high temperatures, requiring appropriate safety precautions to prevent burns and fires.
-
Anhydrous Reagents: Anhydrous reagents can be pyrophoric or react violently with water. Handle them under an inert atmosphere.
-
Solvents: The solvents used (DMSO, DMF, sulfolane) have specific health and safety risks. Consult the safety data sheets (SDS) before use and handle them in a well-ventilated fume hood.
-
Pressure Build-up: Heating a closed system can lead to a dangerous build-up of pressure. Ensure the reaction is performed in a system open to an inert gas line or with appropriate pressure relief.
Conclusion
The halogen exchange fluorination reaction is a viable, albeit challenging, method for the synthesis of this compound. Success hinges on the careful control of reaction parameters, particularly the use of anhydrous conditions, high temperatures, and an effective phase-transfer catalyst. The provided general protocol and data serve as a valuable starting point for researchers to develop and optimize this important transformation for their specific needs in pharmaceutical and materials science research. Further optimization of catalyst systems and reaction conditions may lead to improved yields and milder reaction conditions for this important synthetic transformation.
References
Troubleshooting & Optimization
Technical Support Center: The Balz-Schiemann Reaction for Difluorobenzene Synthesis
Welcome to the technical support center for the Balz-Schiemann reaction, with a special focus on improving the yield of difluorobenzenes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency of their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the Balz-Schiemann reaction and why is it used for synthesizing aryl fluorides like difluorobenzenes?
The Balz-Schiemann reaction is a chemical process that transforms a primary aromatic amine into an aryl fluoride (B91410).[1][2] The reaction proceeds through a two-step procedure: the diazotization of an arylamine in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, followed by thermal decomposition of this salt to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.[3][4] This method is particularly valuable for introducing fluorine into an aromatic ring, as direct fluorination of aromatic hydrocarbons is often too reactive and difficult to control.[4][5]
Q2: I am getting a low yield for my difluorobenzene synthesis. What are the common causes?
Low yields in the Balz-Schiemann reaction are a frequent issue and can stem from several factors:
-
High Decomposition Temperatures: Traditional procedures often require high temperatures for the thermal decomposition of the diazonium salt, which can lead to the degradation of both the starting material and the product.[3][6]
-
Side Reactions: The intermediate aryl cation is highly reactive and can undergo side reactions, especially in the presence of nucleophilic solvents or impurities.[7]
-
Incomplete Diazotization: The initial diazotization step may not go to completion, reducing the amount of diazonium salt available for fluorination.
-
Substrate-Dependent Stability: The stability of the aryldiazonium tetrafluoroborate salt is highly dependent on the structure of the starting aniline, including the position of substituents. Some isomers may be less stable and more prone to decomposition or side reactions.[3][6]
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Polar protic and aprotic solvents are often unsuitable for the pyrolysis of aryldiazonium salts at lower temperatures.[3]
Q3: Are there safer alternatives to isolating the aryldiazonium tetrafluoroborate salts?
Yes, the isolation of aryldiazonium salts can be hazardous due to their potential for explosive decomposition.[8][9][10] To mitigate this risk, several strategies have been developed:
-
In Situ Generation: The diazonium salt can be generated and used immediately in the next step without isolation.[8] This can be achieved using reagents like tert-butyl nitrite (B80452) and BF₃ etherate.
-
Continuous Flow Reactors: Performing the reaction in a continuous flow system is a highly effective method to avoid the accumulation of large quantities of the hazardous diazonium intermediate.[9][11][12] This approach also offers better control over reaction parameters like temperature and residence time, often leading to improved yields and safety.[9][12]
Q4: Can I use other counter-ions besides tetrafluoroborate (BF₄⁻)?
Yes, other counter-ions have been successfully used and can sometimes provide better yields depending on the substrate. Hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) are common alternatives that have been shown to improve yields in certain cases.[1][4]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of difluorobenzenes via the Balz-Schiemann reaction.
Issue 1: Low Yield of the Desired Difluorobenzene Isomer
If you are experiencing a low yield of your target difluorobenzene, consider the following troubleshooting steps:
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for low difluorobenzene yield.
Solutions:
-
Solvent Optimization: The choice of solvent is critical. For thermal decomposition, low- or non-polar solvents such as chlorobenzene (B131634) (PhCl), hexane, or xylene can significantly improve yields by allowing the reaction to proceed at lower temperatures.[3][6][13] Polar solvents are generally not suitable for pyrolysis at low temperatures.[3]
-
Temperature Control: High temperatures can lead to product and starting material degradation.[3][6]
-
Thermal Decomposition: If using a traditional thermal approach, carefully control the temperature. Recent studies show that for many substrates, temperatures between 60-80°C in a suitable non-polar solvent are effective.[3][6]
-
Photochemical Decomposition: Consider using photochemical decomposition, which can often be carried out at or near ambient temperature, thus minimizing thermal side reactions.[3][6] Combining slight heating with visible-light irradiation can also be beneficial for more stable diazonium salts.[3][13] For the synthesis of 1,2-difluorobenzene, a photochemically induced fluorodediazoniation in continuous flow has been shown to be highly selective.[14]
-
-
Alternative Fluoride Sources and Counter-ions:
-
If the standard tetrafluoroborate salt gives poor results, consider using alternative counter-ions like hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻), which may offer higher yields for specific substrates.[1][4]
-
Organotrifluoroborates can also serve as competent fluoride ion sources for fluoro-dediazoniation under mild, solution-phase conditions.[10][15]
-
-
Continuous Flow Synthesis: For challenging syntheses, such as that of m-difluorobenzene, a continuous-flow process can dramatically improve yields. A continuous-flow double diazotization of m-phenylenediamine (B132917) has been reported to increase the total yield to 85% from 65% in a traditional batch process.[11] This method also reduces reaction time from hours to seconds and minimizes safety hazards.[11]
Quantitative Data: Solvent and Temperature Effects on Yield
| Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline (for Fluorobenzene) | p-Xylene | 60 | 93 | [3] |
| Aniline (for Fluorobenzene) | m-Xylene | 60 | 96 | [3] |
| Aniline (for Fluorobenzene) | Chlorobenzene | 60 | 97 | [3] |
| Aniline (for Fluorobenzene) | Hexane | 60 | 83 | [3] |
| m-Phenylenediamine (for m-Difluorobenzene) | Batch Process | N/A | 65 | [11] |
| m-Phenylenediamine (for m-Difluorobenzene) | Continuous Flow | N/A | 85 | [11] |
Issue 2: Runaway Reaction or Explosion Hazard
The thermal decomposition of aryldiazonium tetrafluoroborates can be highly exothermic and poses a significant safety risk.[8]
Safety Protocol Workflow
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. scientificupdate.com [scientificupdate.com]
- 9. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]
- 10. Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Continuous-flow double diazotization for the synthesis of m-difluorobenzene via Balz-Schiemann reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Revisiting the Balz-Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Overcoming low selectivity in 1,3-Difluorobenzene synthesis
Welcome to the technical support center for the synthesis of 1,3-Difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes, with a focus on overcoming low selectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis of this compound via diazotization of m-phenylenediamine (B132917) is resulting in a low yield and a mixture of isomers. How can I improve the selectivity?
A1: Low selectivity in the diazotization of m-phenylenediamine is a common issue, often due to the formation of byproducts from intramolecular and intermolecular coupling reactions.[1][2] Here are several troubleshooting strategies:
-
Control Reaction Temperature: Diazotization reactions are highly exothermic. Maintaining a low and consistent temperature (typically 0-5 °C) is crucial to minimize the formation of unwanted side products.
-
Slow Addition of Sodium Nitrite (B80452): Add the sodium nitrite solution slowly and sub-surface to ensure it reacts with the intended amine and to prevent localized overheating.
-
Optimize Acid Concentration: The acidity of the reaction medium is critical. Insufficient acid can lead to the formation of diazoamino compounds, while excessively high concentrations can promote side reactions.[3]
-
Consider a Continuous-Flow Reactor: Continuous-flow systems offer superior control over reaction parameters like temperature and residence time, which can significantly enhance selectivity and safety by minimizing the accumulation of unstable diazonium intermediates.[1][4]
Q2: I am performing a Balz-Schiemann reaction to synthesize this compound, but the yield is consistently low. What are the potential causes and solutions?
A2: The Balz-Schiemann reaction, while a classic method, can suffer from low yields for several reasons.[5][6] Here's how to address them:
-
Ensure Complete Diazotization: Incomplete conversion of the starting aniline (B41778) to the diazonium salt is a primary cause of low yield. Monitor the reaction for the absence of the starting amine before proceeding.
-
Optimize Thermal Decomposition: The temperature for the decomposition of the diazonium tetrafluoroborate (B81430) is critical. It should be high enough to proceed at a reasonable rate but not so high as to cause charring or the formation of tarry byproducts.[7] The optimal temperature can be substrate-dependent.
-
Alternative Counterions: Instead of tetrafluoroborate (BF₄⁻), consider using hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) as counterions, as they have been shown to improve yields for some substrates.[8][9]
-
In-situ Generation: To avoid isolating the potentially explosive diazonium salt and to streamline the process, consider in-situ generation and decomposition.[10]
Q3: My attempt to synthesize this compound from 2,4-difluoroaniline (B146603) via diazotization and hydro-dediazotization resulted in a runaway reaction. How can I perform this safely and improve the yield?
A3: The diazotization of anilines is a highly exothermic process, and the accumulation of the diazonium salt intermediate can be hazardous.[5]
-
Precise Temperature Control: Strict temperature control is paramount. Use an efficient cooling bath and monitor the internal reaction temperature closely.
-
Continuous-Flow Synthesis: This is the recommended approach for this reaction. A continuous-flow reactor minimizes the volume of the reaction mixture at any given time, significantly reducing the risk of a thermal runaway.[4] It also allows for precise control over mixing and heat transfer, which can lead to higher yields and purity.[4] A reported continuous-flow process for this conversion achieved a yield of 90%.[4]
Q4: I am considering a Halogen Exchange (Halex) reaction to produce this compound. What are the key parameters to control for optimal selectivity and yield?
A4: The Halex reaction is a powerful method for introducing fluorine atoms, but its success hinges on several factors.[11][12]
-
Choice of Solvent: The use of a polar aprotic solvent is essential. Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and sulfolane (B150427) are commonly used.[11] DMSO has been shown to give dramatically higher yields in some cases compared to DMF and sulfolane.[12]
-
Anhydrous Conditions: The presence of water can significantly reduce the efficacy of the fluoride (B91410) source (e.g., potassium fluoride). Ensure all reagents and solvents are thoroughly dried.
-
Fluorinating Agent: Anhydrous potassium fluoride is a common and cost-effective choice. The use of more soluble fluoride sources like cesium fluoride or tetrabutylammonium (B224687) fluoride (TBAF) can sometimes improve reaction rates and yields.[11]
-
Reaction Temperature: Halex reactions typically require high temperatures, often in the range of 150–250 °C.[11] The optimal temperature will depend on the specific substrate and solvent used.
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Selectivity Issues | Safety Concerns |
| Diazotization & Hydro-dediazotization | 2,4-difluoroaniline | NaNO₂, H₃PO₂ | Up to 90% (in flow)[4] | Generally good, but side reactions can occur. | Exothermic reaction, accumulation of explosive diazonium salts.[5] |
| Balz-Schiemann Reaction | m-phenylenediamine | HBF₄, NaNO₂ | 31-57%[7] | Formation of tars and other byproducts.[7] | Thermal decomposition can be violent.[10] |
| Halogen Exchange (Halex) | 2,4-difluorochlorobenzene | KF, Phase-transfer catalyst | Up to 70% (fluorination step)[13] | Can be highly selective depending on substrate and conditions. | Requires high temperatures.[11] |
| Catalytic Dechlorination | 2,4-difluorochlorobenzene | H₂, Pd/C catalyst, Amine | Good yields reported.[14] | Generally high selectivity. | Use of hydrogen gas under pressure. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,4-Difluorochlorobenzene via Catalytic Dechlorination
This protocol is adapted from a patented process.[14]
-
Reaction Setup: In a suitable autoclave, charge 2,4-difluorochlorobenzene, a palladium on carbon catalyst (e.g., 5% Pd/C), and an amine (e.g., 25% strength ammonia (B1221849) solution). Water can be used as a solvent.
-
Reaction Conditions: Heat the mixture to a temperature between 70°C and 140°C (optimally 95°C to 115°C) under hydrogen pressure.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.
-
Workup: After completion, cool the reaction mixture and carefully filter to remove the catalyst.
-
Purification: Separate the organic phase and purify by fractional distillation to obtain this compound.
Protocol 2: Continuous-Flow Synthesis of this compound from 2,4-Difluoroaniline
This protocol is based on a published continuous-flow method.[4]
-
Stream Preparation:
-
Stream A: Prepare a solution of 2,4-difluoroaniline in a suitable acidic medium.
-
Stream B: Prepare a solution of sodium nitrite.
-
Stream C: Prepare a solution of a reducing agent such as hypophosphorous acid (NaH₂PO₂).
-
-
Diazotization: Pump Stream A and Stream B into a T-mixer and then through a heated coil reactor (the diazotization reactor). A typical residence time for this step is very short (e.g., 10 seconds) at a controlled temperature (e.g., 20°C).
-
Hydro-dediazotization: The output from the diazotization reactor is then mixed with Stream C in another T-mixer and passed through a second heated coil reactor. This step requires a longer residence time (e.g., 40 minutes) at a controlled temperature (e.g., 25°C).
-
Workup and Purification: The output from the second reactor is collected, and the organic phase is separated, washed, and purified, typically by distillation, to yield this compound.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision-making diagram for troubleshooting low selectivity in diazotization reactions.
References
- 1. Method for preparing difluorobenzene by tubular diazotization reaction - Eureka | Patsnap [eureka.patsnap.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. What is this compound?_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. US4847442A - Process for the preparation of difluorobenzenes - Google Patents [patents.google.com]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Halex process - Wikipedia [en.wikipedia.org]
- 12. gchemglobal.com [gchemglobal.com]
- 13. Page loading... [wap.guidechem.com]
- 14. US5504264A - Process for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Safe Synthesis and Handling of Diazonium Salts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the safety concerns associated with explosive diazonium salts in synthetic chemistry. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes diazonium salts hazardous?
A1: Diazonium salts are high-energy molecules that can be thermally unstable and sensitive to shock, friction, and static discharge.[1] Their decomposition is highly exothermic and releases nitrogen gas, which can lead to a rapid pressure increase and explosion, particularly when in the solid state.[2] Many diazonium salts are considered explosive, especially when dry.[3]
Q2: Are all diazonium salts equally dangerous?
A2: No, the stability of diazonium salts varies significantly depending on their molecular structure and the counter-ion present.[4] Electron-withdrawing groups on the aromatic ring tend to decrease stability, while electron-donating groups can increase it.[4] Salts with counter-ions like tetrafluoroborate (B81430) or tosylate are generally more stable than those with chloride or nitrate.[5] However, it is crucial to treat all new or unknown diazonium salts as potentially explosive.[1]
Q3: What are the "Twelve Cardinal Rules" for handling diazonium salts?
A3: These are a widely recognized set of safety guidelines for working with diazonium salts[1][6]:
-
Use only a stoichiometric amount of sodium nitrite (B80452).
-
Check for and neutralize any excess nitrous acid.
-
Minimize the presence of nitrous acid by adding it to the amine/acid mixture.
-
Maintain a low temperature, typically below 5 °C.
-
Always ensure adequate venting for any gases generated.
-
Determine the thermal stability of the specific diazonium compound in your system.
-
Understand the explosive properties; if unknown, assume it is explosive.
-
Never allow the diazonium salt to precipitate or crystallize out of solution unintentionally.
-
Analyze for residual diazo compounds in the final product.
-
Quench any remaining diazonium salt before workup or disposal.
-
Isolate no more than 0.75 mmol of a potentially explosive diazonium salt at one time.
-
Use plastic or non-metal spatulas when handling solid diazonium salts.
Q4: How can I stabilize a diazonium salt if I need to use it in a subsequent step?
A4: While it is always best to use diazonium salts in situ, if temporary stabilization is required, certain methods can be employed. Forming double salts, for instance with zinc chloride, or creating crystalline complexes with crown ethers can significantly improve stability.[3]
Q5: What is the proper procedure for quenching a reaction containing unreacted diazonium salts?
A5: Unreacted diazonium salts must be safely decomposed before workup or disposal. A common and effective method is to add a quenching agent such as an aqueous solution of hypophosphorous acid (H₃PO₂).[3][6] The quenching should be performed at a low temperature, and the mixture should be stirred for a sufficient time to ensure complete destruction of the diazonium salt.
Troubleshooting Guides
Issue 1: Uncontrolled Exotherm or Browning of the Reaction Mixture
-
Possible Cause:
-
Addition of the diazotizing agent (e.g., sodium nitrite solution) is too rapid.
-
Inadequate cooling of the reaction vessel.
-
Decomposition of the diazonium salt is occurring.
-
-
Solution:
-
Immediately cease the addition of the diazotizing agent.
-
Ensure the cooling bath is functioning effectively and the reaction temperature is maintained at 0-5 °C.
-
If the temperature continues to rise, consider adding a pre-chilled quenching agent like hypophosphorous acid to safely decompose the diazonium salt.
-
For future attempts, add the diazotizing agent dropwise with vigorous stirring and continuous temperature monitoring.
-
Issue 2: Precipitation of a Solid from the Reaction Mixture
-
Possible Cause:
-
The diazonium salt is insoluble in the reaction medium.
-
The concentration of the reagents is too high.
-
-
Solution:
-
CRITICAL SAFETY HAZARD: Do not attempt to isolate the solid unless its stability has been thoroughly characterized. Solid diazonium salts can be highly explosive.[1]
-
If possible, try to redissolve the solid by adding more of the cold reaction solvent.
-
If the solid does not redissolve, the reaction should be quenched immediately and with extreme caution. Slowly add the reaction slurry to a cold solution of a suitable quenching agent.
-
Issue 3: Incomplete Diazotization (Low Yield in Subsequent Reactions)
-
Possible Cause:
-
Insufficient amount of diazotizing agent.
-
Decomposition of the diazonium salt before it can react further.
-
Incorrect pH of the reaction medium.
-
-
Solution:
-
Test for excess nitrous acid: Before proceeding to the next step, test a small aliquot of the reaction mixture with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, suggesting the primary amine has been consumed. If the test is negative, more diazotizing agent may be needed.
-
Maintain low temperature: Ensure the temperature is strictly controlled throughout the reaction to minimize decomposition.
-
Use the diazonium salt solution promptly: Do not store the solution; use it immediately in the subsequent reaction.
-
Ensure acidic conditions: The diazotization reaction requires a sufficiently acidic medium to proceed efficiently.
-
Data Presentation
Thermal Stability of Substituted Benzenediazonium (B1195382) Salts
The following table summarizes the initial decomposition temperatures and enthalpies of decomposition for a selection of substituted benzenediazonium salts, as determined by Differential Scanning Calorimetry (DSC). This data can help in assessing the relative thermal stability of different diazonium compounds.
| Substituent | Counter-ion | Initial Decomposition Temperature (°C) | Decomposition Enthalpy (J/g) |
| H | BF₄⁻ | 91 | -30.4 |
| 4-NO₂ | BF₄⁻ | 150 | >741.6 |
| 4-Br | BF₄⁻ | 140 | Not specified |
| 4-OCH₃ | BF₄⁻ | 140 | Not specified |
| 3-Cl | BF₄⁻ | >200 | Not specified |
| 2-carboxy | Cl⁻ | (explosive as dry carboxylate) | Not specified |
Note: Decomposition temperatures can be influenced by factors such as heating rate and impurities. The data presented here is for comparative purposes.[4][7][8]
Impact Sensitivity of Selected Diazonium Salts
Impact sensitivity is a measure of the likelihood of a material to decompose or explode upon impact. It is often reported as the energy (in Joules) required to cause a reaction in 50% of trials (H₅₀).
| Compound | Impact Sensitivity (J) |
| Benzenediazonium chloride | 3 |
| 4-Nitrobenzenediazonium chloride | 4 |
Note: Lower values indicate greater sensitivity to impact.
Experimental Protocols
General Protocol for the Synthesis of an Arenediazonium Salt Solution
Disclaimer: This is a general procedure and must be adapted and thoroughly risk-assessed for each specific substrate and scale.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the aromatic amine in an appropriate acidic solution (e.g., HCl, H₂SO₄).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite in water. Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not exceed 5 °C.
-
Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 15-30 minutes. Check for the completion of the reaction by testing for the presence of excess nitrous acid with starch-iodide paper.
-
Immediate Use: The resulting diazonium salt solution should be used immediately in the next synthetic step without isolation.
Protocol for Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
Disclaimer: This procedure should only be performed by trained personnel with experience in handling energetic materials.
-
Sample Preparation: Carefully weigh a small amount (typically 1-5 mg) of the dry diazonium salt into a high-pressure DSC pan.
-
Sealing: Hermetically seal the pan to contain any gases evolved during decomposition.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Record the heat flow as a function of temperature. The onset temperature of the major exothermic peak corresponds to the initial decomposition temperature. The area under the peak is proportional to the enthalpy of decomposition.[4][9]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalytic Decarbonylation of 2,4-Difluorobenzaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the catalytic decarbonylation of 2,4-difluorobenzaldehyde (B74705). Since specific optimal conditions for this substrate are not extensively documented, this guide provides a framework for systematic optimization of the reaction temperature, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general starting point for the reaction temperature when performing a catalytic decarbonylation of an aromatic aldehyde like 2,4-difluorobenzaldehyde?
A1: A general starting point for the reaction temperature for the catalytic decarbonylation of aromatic aldehydes is typically in the range of 80°C to 160°C. The optimal temperature will be highly dependent on the catalyst, solvent, and ligands used. For instance, Rhodium-based catalysts, such as Wilkinson's catalyst, are often effective in this range. It is recommended to start with a moderate temperature, such as 100°C, and then screen a range of temperatures to find the optimum for your specific system.
Q2: I am observing low conversion of 2,4-difluorobenzaldehyde to the desired decarbonylated product. What are the potential causes and how can I address this?
A2: Low conversion can be attributed to several factors:
-
Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be sufficiently active. A systematic increase in temperature in increments of 10-20°C is recommended.
-
Catalyst Inactivity: The catalyst may be poisoned by impurities in the substrate, solvent, or glassware. Ensure all reagents and materials are pure and dry.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low. A typical starting point is 1-5 mol% of the catalyst.
-
Poor Ligand Choice: The ligand plays a crucial role in the catalytic cycle. The electronic and steric properties of the ligand can significantly impact the reaction rate.
Q3: My reaction is producing significant side products. What are the likely side reactions and how can I minimize them?
A3: Common side reactions in catalytic decarbonylation include:
-
Reductive Decarbonylation: This can be an issue with certain catalysts and conditions.
-
Tishchenko Reaction: This is a disproportionation reaction of the aldehyde, which can be more prevalent with certain catalysts, like nickel, especially with electron-poor aldehydes.
-
Substrate Decomposition: At excessively high temperatures, the starting material or product may decompose.
To minimize side products, consider the following:
-
Temperature Optimization: Running the reaction at the lowest effective temperature can often improve selectivity.
-
Catalyst and Ligand Screening: Different catalyst/ligand combinations will have different selectivities. For example, palladium catalysts are also known to be effective for decarbonylation.[1]
-
Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that can lead to product degradation.
Q4: How does the presence of the two fluorine atoms on the aromatic ring of 2,4-difluorobenzaldehyde affect the decarbonylation reaction?
A4: The two electron-withdrawing fluorine atoms on the aromatic ring can influence the reaction in a few ways. The electron-deficient nature of the aldehyde may make the oxidative addition step of the catalytic cycle more favorable. However, it could also make the aldehyde more susceptible to nucleophilic attack, potentially leading to side reactions. The electronic effects might necessitate a different optimal temperature and catalyst system compared to unsubstituted benzaldehyde.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction or Very Low Conversion | 1. Catalyst is not active. 2. Reaction temperature is too low. 3. Impurities in the reaction mixture. | 1. Activate the catalyst if necessary (e.g., pre-reduction for some nickel catalysts). 2. Increase the reaction temperature in 10-20°C increments. 3. Ensure all reagents and solvents are pure and dry. Use freshly distilled solvents. |
| Low Yield of Desired Product with Multiple Side Products | 1. Reaction temperature is too high. 2. Incorrect catalyst or ligand for the substrate. 3. Reaction time is too long. | 1. Decrease the reaction temperature. 2. Screen different catalysts (e.g., Rh, Pd, Ni) and ligands. 3. Monitor the reaction by TLC or GC/MS and stop it once the starting material is consumed. |
| Formation of a Black Precipitate (Catalyst Decomposition) | 1. Reaction temperature is too high, leading to catalyst agglomeration or decomposition. 2. Presence of catalyst poisons. | 1. Lower the reaction temperature. 2. Purify all starting materials to remove potential poisons like sulfur or oxygen. |
| Inconsistent Results Between Batches | 1. Variation in the quality of reagents or solvents. 2. Inconsistent heating or stirring. 3. Moisture or air contamination. | 1. Use reagents and solvents from the same batch or with consistent purity. 2. Ensure uniform heating and efficient stirring. 3. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Typical Reaction Conditions for Aromatic Aldehyde Decarbonylation
The following table summarizes general conditions reported for the decarbonylation of various aromatic aldehydes, which can serve as a starting point for optimizing the reaction for 2,4-difluorobenzaldehyde.
| Catalyst System | Substrate Example | Solvent | Temperature (°C) | Yield (%) |
| RhCl(PPh₃)₃ (Wilkinson's Catalyst) | Benzaldehyde | Toluene | 110 | >95 |
| Pd(OAc)₂ | 4-Methoxybenzaldehyde | Toluene | 120 | 85[1] |
| Ni(COD)₂ / PCy₃ | Furfural | Dioxane | 130 | 90 |
| [Rh(CO)(triphos)][SbF₆] | Primary and aryl aldehydes | Dioxane | Reflux | Effective |
Experimental Protocol: Temperature Optimization for Catalytic Decarbonylation of 2,4-Difluorobenzaldehyde
This protocol outlines a systematic approach to determine the optimal reaction temperature.
1. Materials and Reagents:
-
2,4-Difluorobenzaldehyde
-
Catalyst (e.g., RhCl(PPh₃)₃)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Internal standard for GC/MS analysis (e.g., Dodecane)
-
Reaction vials or a multi-well reaction block
-
Inert atmosphere setup (Nitrogen or Argon)
-
Stirring apparatus
-
Heating block or oil bath with precise temperature control
-
Analytical equipment (GC/MS or HPLC)
2. Procedure:
-
Preparation: Set up a series of identical reaction vials under an inert atmosphere.
-
Reagent Addition: To each vial, add 2,4-difluorobenzaldehyde (e.g., 0.1 mmol), the chosen catalyst (e.g., 2 mol%, 0.002 mmol), and the solvent (e.g., 1 mL). Add the internal standard.
-
Temperature Screening: Place each vial in a pre-heated block at a different temperature. A suggested screening range is 80°C, 100°C, 120°C, 140°C, and 160°C.
-
Reaction Monitoring: Stir the reactions at the set temperatures. After a fixed time (e.g., 12 hours), take an aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze them by GC/MS or HPLC to determine the conversion of the starting material and the yield of the decarbonylated product (1,3-difluorobenzene).
-
Optimization: Based on the results, a narrower temperature range can be investigated to pinpoint the optimal temperature that provides the best balance of conversion and selectivity.
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for decarbonylation.
References
Minimizing toxic byproducts in aromatic fluorination reactions
Welcome to the Technical Support Center for Aromatic Fluorination Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the formation of toxic byproducts during the synthesis of aromatic fluorides.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when aiming for clean and efficient aromatic fluorination.
Issue 1: Formation of Hydrolysis Byproducts (e.g., Phenols) in Nucleophilic Aromatic Fluorination (SNAr)
Question: My SNAr reaction is producing a significant amount of the corresponding phenol (B47542) instead of the desired fluoroarene. What is causing this and how can I prevent it?
Answer:
The formation of phenolic byproducts is a common issue in SNAr reactions and is primarily caused by the presence of water, which acts as a competing nucleophile. The fluoride (B91410) anion is strongly basic and can generate hydroxide (B78521) ions from residual water, which then react with the electrophilic aromatic substrate.
Troubleshooting & Optimization:
-
Rigorous Drying of Reagents and Solvents:
-
Ensure all solvents (e.g., DMSO, DMF, sulfolane) are anhydrous. Use freshly dried solvents or purchase anhydrous grade solvents and store them under an inert atmosphere over molecular sieves.
-
Dry the fluoride salt (e.g., KF, CsF) before use. This can be done by heating under vacuum.
-
Ensure your starting material is free of water.
-
-
Use of Anhydrous Fluoride Sources:
-
Consider using anhydrous tetramethylammonium (B1211777) fluoride (Me4NF), which is a highly reactive and soluble fluoride source that is less susceptible to hydrolysis compared to alkali metal fluorides.[1]
-
-
Azeotropic Removal of Water:
-
In radiochemistry applications, water is often removed by azeotropic distillation with acetonitrile (B52724) (CH3CN) before the fluorination step.[1] This technique can be adapted for non-radioactive syntheses.
-
-
Mechanochemical (Solid-State) Synthesis:
Issue 2: Poor Regioselectivity or Formation of Isomers in Electrophilic Aromatic Fluorination
Question: My electrophilic fluorination of a substituted arene is yielding a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?
Answer:
Poor regioselectivity in electrophilic aromatic substitution (EAS) for fluorination is influenced by a combination of electronic and steric factors.
Troubleshooting & Optimization:
-
Re-evaluate Directing Groups:
-
The electronic nature of the substituents on your aromatic ring is the primary determinant of regioselectivity. Activating groups (e.g., -OR, -R) are typically ortho, para-directors, while deactivating groups (e.g., -NO2, -CN) are generally meta-directors. Halogens are an exception, being deactivating yet ortho, para-directing.
-
-
Steric Hindrance:
-
Bulky directing groups or substituents near the desired reaction site can disfavor ortho substitution, leading to a higher proportion of the para product.
-
-
Choice of Fluorinating Reagent:
-
Highly reactive reagents may be less selective. Consider using a milder reagent. Selectfluor® is a popular choice known for its user-friendly nature and, in many cases, good regioselectivity.
-
-
Solvent Effects:
-
The reaction medium can influence the stability of intermediates and the reactivity of the fluorinating agent. Experiment with solvents of varying polarity. Low- or non-polar solvents like chlorobenzene (B131634) or hexane (B92381) have been shown to improve yields and reduce side reactions in some cases.[2][3]
-
-
Reaction Temperature:
-
Higher temperatures can sometimes lead to decreased selectivity. If you are running your reaction at an elevated temperature, try lowering it.[4]
-
Issue 3: Formation of Biaryl and Other Side Products in Balz-Schiemann Reactions
Question: My Balz-Schiemann reaction is giving low yields of the desired aryl fluoride and a complex mixture of byproducts. What are the common side reactions and how can I minimize them?
Answer:
The Balz-Schiemann reaction, which proceeds through the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, can be prone to side reactions, especially at the high temperatures often required. Common issues include the formation of biaryl compounds and other substitution products.
Troubleshooting & Optimization:
-
Optimize Decomposition Conditions:
-
Solvent Choice: The choice of solvent can significantly impact the outcome. Low- or non-polar solvents can improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates, enabling effective fluorination at lower temperatures and minimizing side reactions with the solvent.[2][3]
-
Temperature Control: Use the lowest temperature at which the decomposition proceeds at a reasonable rate to avoid thermal destruction of the starting material and product.[2]
-
-
Alternative Counterions:
-
In Situ Diazotization:
-
To avoid the isolation of potentially explosive diazonium salts, consider in situ diazotization protocols.
-
-
Continuous Flow Synthesis:
-
Continuous flow reactors offer excellent temperature control and short residence times, which can dramatically reduce the formation of byproducts and improve the safety of the reaction by avoiding the isolation of hazardous intermediates.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common toxic byproducts in aromatic fluorination reactions?
A1: Common toxic byproducts include:
-
Unreacted Starting Materials: Especially nitroaromatic compounds, which can be toxic and carcinogenic.
-
Hydrolysis Products: Such as phenols (e.g., 4-nitrophenol), which can be toxic if ingested or absorbed through the skin.[8][9][10][11][12]
-
Solvent-Related Byproducts: High-boiling polar aprotic solvents like DMF and DMSO can be difficult to remove and have their own toxicity profiles.
-
Products of Side Reactions: Such as biaryl compounds, which can have potential carcinogenic effects.[13] Dichloronitrobenzenes are also hazardous, with potential for systemic effects and carcinogenicity.[4][8][9][10][11]
Q2: How can I minimize the use of toxic solvents in my fluorination reactions?
A2: Consider these greener chemistry approaches:
-
Mechanochemical Synthesis: Performing the reaction in a ball mill without a solvent can be highly efficient and avoids the use of toxic, high-boiling solvents.[2]
-
Solvent Selection: If a solvent is necessary, choose one with a lower toxicity profile and that is easier to remove and recycle. For Balz-Schiemann reactions, low- or non-polar solvents like chlorobenzene and hexane have been shown to be effective.[2][3]
-
Continuous Flow: Flow chemistry often uses less solvent compared to batch processes.
Q3: My electrophilic fluorination with Selectfluor® is producing an aminated product instead of the fluorinated one. Why is this happening?
A3: Selectfluor® can act as both a fluorinating agent and an oxidant. In the presence of electron-rich arenes and a nitrogen-containing species (which can be the solvent, e.g., acetonitrile, or an additive), a competitive amination reaction can occur. The outcome can be influenced by the substrate's electronic properties and the reaction conditions. To favor fluorination, you can try altering the solvent to one less prone to participate in the reaction and optimizing the temperature.
Data Presentation
Table 1: Effect of Leaving Group and Activator on Mechanochemical SNAr Fluorination Yield
| Entry | Leaving Group | Activator | Yield (%) |
| 1 | Cl | n-Bu4NCl | 88 |
| 2 | Cl | Me4NCl | <1 |
| 3 | Cl | Et4NCl | >99 (85) |
| 4 | Cl | n-Pr4NCl | 89 |
| 5 | Cl | n-Bu4NBr | 7 |
| 6 | Br | Et4NCl | 99 |
| 7 | I | Et4NCl | 82 |
| 8 | NO2 | Et4NCl | 62 |
Yields determined by 19F NMR spectroscopy. Isolated yields are in parentheses. Data sourced from a study on the solid-state fluorination of N-heteroaryl halides.
Table 2: Influence of Solvent on the Thermal Balz-Schiemann Reaction of Benzenediazonium (B1195382) Tetrafluoroborate
| Entry | Solvent | Yield of Fluorobenzene (%) | Yield of Benzene (byproduct) (%) |
| 1 | MeCN | 16 | 60 |
| 2 | DMSO | 2 | 87 |
| 3 | DMF | 2 | 84 |
| 4 | Dioxane | 24 | 60 |
| 5 | Toluene (B28343) | 91 | 5 |
| 6 | PhCl | 97 | 0 |
| 7 | Hexane | 85 | 0 |
| 8 | None | 43 | 0 |
Conditions: 0.5 mmol of benzenediazonium tetrafluoroborate in 2 mL of solvent, heated at 60°C for 16 h. Yields determined by GC analysis.[3]
Experimental Protocols
Protocol 1: High-Purity Synthesis of 4-Fluoronitrobenzene via SNAr
This protocol is for the nucleophilic aromatic substitution of 4-chloronitrobenzene using potassium fluoride with a phase-transfer catalyst to minimize byproducts.
Materials:
-
4-Chloronitrobenzene
-
Spray-dried potassium fluoride (KF)
-
N-(2-ethylhexyl)-4-(N',N'-dimethylamino)pyridinium chloride (as phase-transfer catalyst)
-
Anhydrous toluene
-
Anhydrous methanol (B129727)
Procedure:
-
Preparation of KF dispersion: In a flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride, toluene, and methanol. Heat the mixture to reflux with stirring to create a fine dispersion of KF.
-
Azeotropic Removal of Methanol: Remove the methanol as an azeotrope with toluene by distillation.
-
Reaction Setup: Cool the anhydrous KF/toluene dispersion. Add the phase-transfer catalyst and 4-chloronitrobenzene.
-
Reaction: Heat the mixture to reflux (around 110-120 °C) and monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-6 hours.
-
Work-up: After the reaction is complete, cool the mixture and add water. Separate the organic phase. The crude product in the organic phase should be of high purity.
-
Purification: If necessary, the product can be further purified by distillation.
This method has been shown to produce fluoronitrobenzene compounds in good yields with little formation of by-products.[14]
Protocol 2: Regioselective Electrophilic Fluorination of an Aromatic Compound with Selectfluor®
This protocol describes a general procedure for the electrophilic fluorination of an activated aromatic substrate.
Materials:
-
Aromatic substrate (e.g., a phenol or anisole (B1667542) derivative)
-
Selectfluor®
-
Anhydrous acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the aromatic substrate and anhydrous acetonitrile.
-
Addition of Fluorinating Agent: Cool the solution to 0 °C in an ice bath. Add Selectfluor® portion-wise over a period of 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate's reactivity.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
The use of anhydrous conditions and controlled temperature helps to minimize side reactions.
Protocol 3: Laboratory-Scale Balz-Schiemann Reaction
This protocol outlines the classic two-step procedure for preparing an aryl fluoride from an aromatic amine.
Materials:
-
Aromatic amine (e.g., aniline)
-
Sodium nitrite (B80452) (NaNO2)
-
Hydrochloric acid (HCl)
-
Fluoroboric acid (HBF4)
-
Ice
Procedure:
Step 1: Diazotization
-
Dissolve the aromatic amine in an aqueous solution of hydrochloric acid, cooling the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes at this temperature.
Step 2: Formation and Decomposition of Diazonium Tetrafluoroborate
-
To the cold diazonium salt solution, add cold fluoroboric acid. The aryl diazonium tetrafluoroborate will precipitate.
-
Isolate the precipitate by filtration and wash it with cold water, followed by a small amount of cold methanol and then ether.
-
Dry the isolated salt carefully under vacuum. Caution: Diazonium salts can be explosive when dry.
-
Gently heat the dry diazonium tetrafluoroborate salt until decomposition begins (evolution of nitrogen gas). The aryl fluoride can be collected by distillation directly from the reaction flask.
To minimize byproducts, it is crucial to maintain low temperatures during diazotization and to perform the thermal decomposition carefully and at the lowest effective temperature.[6][7]
Visualizations
Caption: Troubleshooting workflow for the formation of hydrolysis byproducts in SNAr reactions.
Caption: Experimental workflow for the Balz-Schiemann reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. aarti-industries.com [aarti-industries.com]
- 10. 3,4-DICHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. benchchem.com [benchchem.com]
- 14. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride - Google Patents [patents.google.com]
Technical Support Center: Industrial Scale-Up of 1,3-Difluorobenzene Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial scale-up of 1,3-Difluorobenzene production.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The main industrial routes for synthesizing this compound include:
-
Catalytic Dehalogenation: This process involves the reductive dehalogenation of chloro-m-difluorobenzenes, such as 2,4-difluorochlorobenzene, using a catalyst (commonly palladium on carbon) and hydrogen gas.[1][2] This method is often favored for its good yields and high purity.[2]
-
Diazotization Reactions: Classical methods like the Balz-Schiemann reaction convert an aryl amine (e.g., 2,4-difluoroaniline) to a diazonium salt, which is then thermally decomposed to yield the aryl fluoride.[3][4] However, these routes pose significant safety risks on an industrial scale due to the instability of diazonium salts.[3]
-
Halogen Exchange (Halex Reaction): This involves a direct Cl/F exchange on a precursor like 1,3-dichlorobenzene. This method often requires drastic reaction conditions and may result in moderate yields.[2]
-
Decarbonylation: This route uses 2,4-difluorobenzaldehyde (B74705) as a precursor, which is catalytically decarbonylated at high temperatures. The high cost of the starting material and potential for corrosion can make this process less attractive economically.[2][4]
Q2: What are the major safety concerns when scaling up production, particularly with diazotization routes?
A2: The primary safety concern is the use of diazonium salts, which are highly energetic, thermally unstable, and potentially explosive, especially in a solid, isolated state.[3][5] Key challenges include:
-
Thermal Runaway: Diazotization is a highly exothermic reaction.[6][7] Poor temperature control, especially in large batch reactors, can lead to the rapid decomposition of the diazonium salt, releasing a large volume of nitrogen gas and potentially causing an explosion.[5][8] It is crucial to maintain low temperatures (typically below 5°C) throughout the process.[6][9]
-
Accumulation of Hazardous Intermediates: In batch processes, the accumulation of the diazonium salt before the subsequent reaction step creates a significant safety hazard.[3]
-
Handling and Isolation: Isolating solid diazonium salts is extremely hazardous and should be avoided in industrial settings. They are sensitive to shock, friction, and heat.[5][8]
Q3: How can the risks associated with diazonium salts be mitigated at an industrial scale?
A3: To mitigate risks, several strategies are employed:
-
Continuous-Flow Reactors: This modern approach avoids the accumulation of large quantities of unstable diazonium salts by generating and consuming them in situ within a small, controlled reactor volume.[8][10] This allows for better temperature control, improved heat and mass transfer, and significantly enhances process safety.[8] A continuous-flow process for converting 2,4-difluoroaniline (B146603) to this compound has been developed with yields up to 90%.[10]
-
"One-Pot" Synthesis: In this batch method, the diazonium salt is reacted as soon as it is formed in the same vessel. However, if the rate of the subsequent reaction is slower than the diazotization, accumulation can still occur.[3]
-
Strict Process Control: For any process involving diazonium salts, rigorous control of temperature, reactant addition rates, and mixing is paramount.[7] It is also critical to quench any residual diazonium salts before work-up.[6]
Q4: What are the common sources of impurities in this compound production?
A4: Impurities can arise from several sources depending on the synthesis route:
-
Incomplete Reaction: Unreacted starting materials (e.g., 2,4-difluorochlorobenzene) are a common impurity.
-
Side Reactions: In dehalogenation processes, side reactions can lead to the formation of other fluorinated compounds like fluorobenzene.[11] Diazotization routes can produce tar-like byproducts from unwanted decomposition of the diazonium salt.[4]
-
Isomeric Impurities: Depending on the starting material and reaction selectivity, other difluorobenzene isomers (ortho or para) could be formed.
Q5: What are the typical purification methods for industrial-grade this compound?
A5: The primary method for purifying this compound at an industrial scale is fractional distillation .[2] Due to its relatively low boiling point (83°C), it can be effectively separated from higher-boiling starting materials, solvents, and byproducts.[1][3] Post-reaction work-up often includes washing with a basic solution (like NaOH or Na2CO3) to neutralize acidic components and water washes before the final distillation.[1]
Troubleshooting Guide
Problem 1: Low or Stalled Reaction Conversion in Catalytic Dehalogenation
| Question | Possible Cause & Answer |
| Is the reaction temperature optimal? | Cause: The reaction temperature may be too low for the chosen base/catalyst system. Solution: While some systems work at 100°C, others may require temperatures up to 140°C to initiate or complete the reaction.[2] Gradually increase the temperature and monitor for hydrogen uptake. |
| Is the catalyst active? | Cause: The Palladium catalyst (Pd/C) may be deactivated or poisoned. Solution: Ensure the catalyst is fresh and handled properly. If reusing catalyst, ensure it has been adequately regenerated. Check starting materials for potential catalyst poisons. |
| Is the hydrogen pressure sufficient? | Cause: Inadequate hydrogen pressure can slow down or stall the reaction. Solution: The reaction can be run from atmospheric pressure up to 50 bar. Ensure the system is properly sealed and that the hydrogen supply is consistent.[2] |
| Is the chosen base appropriate? | Cause: The base (e.g., NaOH, MgO, amine) is crucial for neutralizing the HCl byproduct. Some bases are less effective at lower temperatures. For example, using MgO may require a higher temperature (140°C) compared to certain amine bases (100°C).[2] Solution: Verify that the base is suitable for the reaction conditions or consider an alternative base. |
Problem 2: Poor Product Yield in Diazotization/Hydro-de-diazotization
| Question | Possible Cause & Answer |
| Was the diazotization temperature strictly controlled? | Cause: Temperatures rising above 5°C can cause the unstable diazonium salt to decompose into undesired byproducts, significantly lowering the yield.[5] Solution: Ensure robust cooling and monitoring of the reactor's internal temperature. For large batches, consider the use of a continuous-flow reactor for superior temperature control.[8] |
| Was there an excess of nitrous acid? | Cause: Excess nitrous acid can lead to side reactions. Solution: Use a stoichiometric amount of the diazotizing agent (e.g., sodium nitrite). Test for excess nitrous acid using starch-iodide paper and neutralize it if necessary.[6] |
| Did the diazonium salt precipitate prematurely? | Cause: If the diazonium salt is not soluble in the reaction medium, it may precipitate, creating a significant explosion hazard and preventing it from reacting to form the desired product. Solution: Ensure the solvent system and concentrations are appropriate to keep the diazonium salt in solution. Never allow undesired precipitation.[6] |
Problem 3: Final Product Fails Purity Specifications (>99%)
| Question | Possible Cause & Answer |
| Is the fractional distillation column efficient enough? | Cause: Insufficient column height, packing, or reflux ratio can lead to poor separation of this compound from close-boiling impurities. Solution: Optimize the distillation parameters. Ensure the column is designed for the required separation efficiency. Analyze both the distillate and the pot residue to understand the separation profile. |
| Was the post-reaction work-up adequate? | Cause: Residual acidic or basic materials from the reaction can co-distill or cause degradation during distillation. Solution: Ensure the organic phase is thoroughly washed to neutrality and dried before distillation. This typically involves washing with a dilute base, followed by water.[1] |
| Are there unexpected byproducts? | Cause: Unidentified byproducts may have boiling points very close to the product. Solution: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities. This information can help trace their origin and modify reaction conditions to prevent their formation. For instance, excessively high temperatures in dehalogenation can cause unwanted elimination of fluoride.[2] |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Key Challenges |
| Balz-Schiemann | m-Phenylenediamine | HBF₄, NaNO₂ | 31-45%[4] | Multiple steps, low yield, hazardous diazonium salt intermediate, toxic BF₃ gas byproduct.[3][4] |
| Diazotization / Hydro-de-diazotization (Batch) | 2,4-Difluoroaniline | NaNO₂, H₃PO₂ | ~80-82%[3] | Highly energetic and explosive diazonium salt intermediate; risk of accumulation and thermal runaway.[3] |
| Diazotization / Hydro-de-diazotization (Continuous-Flow) | 2,4-Difluoroaniline | NaNO₂, NaH₂PO₂ | 90%[10] | Requires specialized reactor setup; mitigates safety hazards of batch diazotization.[8][10] |
| Catalytic Decarbonylation | 2,4-Difluorobenzaldehyde | Pd/C or Pd/BaSO₄ Catalyst | 77-82%[4] | High cost of starting material, high reaction temperatures (~200°C), potential corrosion issues.[2][4] |
| Catalytic Dehalogenation | 2,4-Difluorochlorobenzene | H₂, Pd/C Catalyst, Base (e.g., Amine) | >95%[2] | Catalyst cost and potential deactivation; requires handling of hydrogen gas under pressure. |
Table 2: Example Conditions for Catalytic Dehalogenation of 2,4-Difluorochlorobenzene
| Parameter | Example 1 (Amine Base) | Example 2 (Inorganic Base) |
| Starting Material | 267.3 g (1.8 mol) 2,4-Difluorochlorobenzene | 594.1 g (4.0 mol) 2,4-Difluorochlorobenzene |
| Catalyst | 4.1 g Pd/C (5% strength, 50% moisture) | 11.9 g Pd/C (5% strength, 50% moisture) |
| Base | 871.2 g (2.2 mol) Trialkyl(C₈-C₁₀)amines | 89.0 g (2.2 mol) MgO |
| Solvent | None (neat) | 450 ml Water |
| Temperature | 100°C | 140°C |
| Pressure | Hydrogen uptake monitored | Hydrogen uptake monitored |
| Yield | 95.5% | 54.0% (based on 68% conversion) |
| Purity (GC % area) | 99.7% | 99.2% |
| Data sourced from patent US5504264A. Yields and conditions can vary significantly based on the specific base and other parameters used.[2] |
Experimental Protocols
Protocol 1: Catalytic Dehalogenation of 2,4-Difluorochlorobenzene (Amine Base Method)
This protocol is a generalized representation based on patent literature.[2]
-
Reactor Setup: Charge a suitable autoclave with 2,4-difluorochlorobenzene (1.0 eq), a trialkylamine base (e.g., tri-(N-dodecyl)amine, 1.2 eq), and 5% Palladium on Carbon (Pd/C) catalyst (approx. 0.5-1.0 wt% of the substrate).
-
Inerting: Seal the autoclave and purge the system several times with an inert gas (e.g., Nitrogen or Argon) to remove oxygen.
-
Pressurization: Pressurize the reactor with hydrogen gas, typically to a pressure of 1-10 bar.
-
Heating and Reaction: Begin agitation and heat the reaction mixture to the target temperature (e.g., 100-110°C). Monitor the reaction progress by observing the rate of hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Cool the reactor to 50-60°C and carefully vent the excess hydrogen pressure. Purge the system again with inert gas.
-
Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be set aside for potential regeneration.
-
Work-up: Transfer the organic phase to a separation funnel. Wash the solution with a dilute aqueous sodium hydroxide (B78521) solution to regenerate the amine base from its hydrohalide salt, followed by washing with water until neutral.
-
Purification: Separate the organic phase and dry it over a suitable drying agent (e.g., MgSO₄). Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 83°C.
Protocol 2: Continuous-Flow Synthesis from 2,4-Difluoroaniline
This protocol is a conceptual summary based on published research.[10]
-
Stream Preparation: Prepare two separate feed streams.
-
Stream A (Aniline): A solution of 2,4-difluoroaniline in a suitable acidic medium.
-
Stream B (Nitrite): An aqueous solution of sodium nitrite.
-
Stream C (Reducing Agent): An aqueous solution of a reducing agent like sodium hypophosphite (NaH₂PO₂).
-
-
Diazotization Reactor: Pump Stream A and Stream B simultaneously into a T-mixer connected to a temperature-controlled microreactor or coiled tube reactor (Reactor 1). Maintain the reactor temperature at or below 20°C. The residence time is typically very short (e.g., 10 seconds) to rapidly form the diazonium salt intermediate.
-
Hydro-de-diazotization Reactor: The output stream from Reactor 1 is immediately mixed with Stream C and enters a second flow reactor (Reactor 2). This reactor is maintained at a controlled temperature (e.g., 25°C) with a longer residence time (e.g., 40 minutes) to allow the de-diazotization to proceed to completion.
-
Quenching and Work-up: The output from Reactor 2, containing the crude product, is collected in a vessel containing a quenching agent if necessary. The product is then subjected to a standard liquid-liquid extraction to separate the organic product from the aqueous phase.
-
Purification: The organic phase is washed, dried, and purified by distillation to yield high-purity this compound.
Mandatory Visualizations
Caption: Experimental workflow for catalytic dehalogenation.
Caption: Troubleshooting logic for low product yield.
References
- 1. Page loading... [guidechem.com]
- 2. US5504264A - Process for preparing this compound - Google Patents [patents.google.com]
- 3. What is this compound?_Chemicalbook [chemicalbook.com]
- 4. US4847442A - Process for the preparation of difluorobenzenes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. maxapress.com [maxapress.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Safer alternative for aryldiazonium chemistry [mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. CA2103303A1 - Process for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Poor Solubility of 1,3-Difluorobenzene in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 1,3-Difluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
This compound is a colorless, aromatic organic compound with the chemical formula C₆H₄F₂.[1] It is characterized as a clear liquid and is generally considered to have low solubility in water, which is a common trait for many nonpolar organic compounds.[1][2] This poor aqueous solubility can present significant challenges in various experimental settings, particularly in biological assays and drug development, where uniform dissolution in aqueous buffers is crucial for accurate and reproducible results.
Q2: What is the expected solubility of this compound in water?
The solubility of this compound in water is approximately 1.1 g/L at 20°C.[3] It is important to note that this solubility can be affected by temperature and the presence of other solutes in the aqueous medium.[1]
Q3: My this compound, initially dissolved in an organic solvent like DMSO, is precipitating when I add it to my aqueous buffer. What is happening?
This is a common phenomenon known as "crashing out." this compound is readily soluble in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO), ethanol, and acetone.[1] When a concentrated stock solution in an organic solvent is introduced into an aqueous environment, the overall polarity of the solvent system increases significantly. This change in polarity reduces the solubility of the nonpolar this compound, causing it to come out of solution and form a precipitate or an oily film.
Q4: What are the immediate steps I should take if I observe precipitation?
If you observe precipitation, consider the following initial troubleshooting steps:
-
Visual Inspection: Carefully examine your solution for any signs of cloudiness, particulates, or an oily layer.
-
Gentle Warming: Gently warming the solution to 37°C may help in redissolving the compound. However, be cautious as excessive heat could potentially affect the stability of other components in your experiment.
-
Sonication: Using a bath sonicator can help to break down agglomerates and aid in the dispersion and dissolution of the compound.
Q5: What strategies can I employ to improve the solubility of this compound in my aqueous medium?
Several techniques can be used to enhance the solubility of poorly water-soluble compounds like this compound. These include:
-
Co-solvency: Introducing a water-miscible organic solvent (a co-solvent) can increase the solubility of a hydrophobic compound by reducing the overall polarity of the solvent.[4]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility.[5]
-
pH Adjustment: While this compound is a neutral molecule and its solubility is not significantly affected by pH, this can be a useful technique for other compounds that have ionizable groups.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₄F₂ | [1][6] |
| Molecular Weight | 114.09 g/mol | [6] |
| Appearance | Clear, colorless liquid | [1][7] |
| Density | 1.163 g/mL at 25°C | [7] |
| Boiling Point | 82-83°C | [3][7] |
| Melting Point | -59°C | [3][7] |
| Water Solubility | 1.1 g/L at 20°C | [3] |
| LogP (Octanol/Water) | 2.21 | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments to enhance the aqueous solubility of this compound.
Protocol 1: Solubility Enhancement using a Co-solvent (e.g., DMSO or Ethanol)
This protocol describes the use of a co-solvent to increase the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO) or Ethanol
-
Aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately measure a volume of this compound.
-
Dissolve it in a minimal amount of the chosen co-solvent (e.g., DMSO or Ethanol) to achieve a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
To avoid drastic polarity changes, prepare a series of intermediate dilutions of your stock solution in the pure co-solvent.
-
-
Final Dilution into Aqueous Buffer:
-
Pre-warm your aqueous buffer to the experimental temperature if necessary.
-
While vortexing the aqueous buffer, add the this compound stock solution dropwise to the buffer. Crucially, add the organic stock to the aqueous buffer, not the other way around.
-
Ensure the final concentration of the co-solvent is as low as possible (ideally below 1% v/v) to minimize potential effects on the experimental system.
-
-
Observation:
-
Visually inspect the final solution for any signs of precipitation or phase separation.
-
Protocol 2: Solubility Enhancement using a Surfactant (e.g., Tween® 20 or Pluronic® F-68)
This protocol outlines the use of a non-ionic surfactant to improve the aqueous solubility of this compound through micellar solubilization.
Materials:
-
This compound
-
A non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Bath sonicator
Procedure:
-
Prepare a Surfactant-Containing Buffer:
-
Determine the desired final concentration of the surfactant in your aqueous buffer. This should be above its critical micelle concentration (CMC).
-
Add the required amount of surfactant to the aqueous buffer and stir until it is completely dissolved.
-
-
Prepare a this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable water-miscible organic solvent (e.g., ethanol).
-
-
Addition to Surfactant Solution:
-
While stirring the surfactant-containing buffer, slowly add the this compound stock solution.
-
The final concentration of the organic solvent should be kept to a minimum.
-
-
Equilibration:
-
Cover the solution and allow it to stir for a sufficient period (e.g., 1-2 hours) to allow for the incorporation of the this compound into the micelles.
-
Brief sonication can aid in this process.
-
-
Final Check:
-
Inspect the solution for clarity. A clear solution indicates successful solubilization.
-
Visual Troubleshooting and Workflow Diagrams
The following diagrams, created using Graphviz, illustrate the logical workflow for troubleshooting solubility issues and the experimental process for enhancing solubility.
Caption: A decision tree for troubleshooting poor solubility.
Caption: Experimental workflows for solubility enhancement.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound [stenutz.eu]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Optimization of Continuous-Flow Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing continuous-flow synthesis to improve throughput.
Troubleshooting Guides
This section provides solutions to common problems encountered during continuous-flow synthesis experiments.
Issue 1: Reactor Clogging
Q1: My reactor is clogged. What are the common causes and how can I fix it?
A1: Reactor clogging is a frequent issue in continuous-flow synthesis, often caused by the precipitation of starting materials, intermediates, products, or byproducts. Here’s a systematic approach to troubleshoot and resolve this issue.
Possible Causes and Solutions:
-
Incomplete Solubility: One or more components of the reaction mixture may not be fully soluble in the chosen solvent at the operating concentration and temperature.
-
Solution:
-
Decrease Concentration: Running initial experiments at lower concentrations can prevent precipitation.[1]
-
Change Solvent System: Screen for alternative solvents or solvent mixtures where all components are more soluble.[1]
-
Increase Temperature: Carefully increasing the reactor temperature can enhance solubility.[1]
-
-
-
Precipitation of Byproducts: Insoluble byproducts, such as inorganic salts, can form during the reaction and deposit on the reactor walls.[2]
-
Solution:
-
Introduce a Scavenger Resin: If the byproduct can be captured, a packed-bed reactor with a scavenger resin can be employed.
-
Use Ultrasound: Immersing the reactor in an ultrasonic bath can help break up solid precipitates and prevent them from adhering to the channel walls.[2]
-
Optimize Reaction Conditions: Adjusting stoichiometry or temperature may minimize the formation of insoluble byproducts.
-
-
-
Phase Change: A product or intermediate may be precipitating out of the solution as it forms.
-
Solution:
-
In-line Dilution: Introduce a stream of co-solvent just after the reaction zone to keep the product in solution.
-
Temperature Gradient: Employ a temperature gradient along the reactor to control the solubility profile.
-
-
Troubleshooting Workflow for Reactor Clogging:
Issue 2: Low Conversion or Yield
Q2: My reaction is not reaching the expected conversion. What are the likely causes and how can I troubleshoot this?
A2: Low conversion can stem from several factors related to reaction kinetics, mixing, and residence time.
Possible Causes and Solutions:
-
Insufficient Residence Time: The reactants may not be spending enough time in the reactor at the desired temperature for the reaction to complete.
-
Solution:
-
Decrease Flow Rate: Reducing the pump flow rates will increase the residence time.
-
Increase Reactor Volume: Using a longer reactor coil or a larger volume reactor will also increase residence time.
-
-
-
Inadequate Mixing: Poor mixing can lead to localized areas of high and low reactant concentration, reducing the overall reaction rate.
-
Solution:
-
Use a Static Mixer: Incorporating a static mixer before or within the reactor can significantly improve mixing.
-
Change Reactor Geometry: Some reactor designs, like those with serpentine (B99607) channels, promote better mixing.
-
-
-
Incorrect Temperature: The actual temperature inside the reactor may be different from the setpoint of the heating unit.
-
Solution:
-
Use an Internal Temperature Probe: If possible, measure the internal temperature of the reactor to get an accurate reading.
-
Adjust Setpoint: Compensate for any temperature difference between the heating unit and the reactor.
-
-
-
Catalyst Deactivation: In heterogeneous catalysis, the catalyst can lose activity over time.
-
Solution:
-
Monitor Conversion Over Time: A gradual decrease in conversion can indicate catalyst deactivation.
-
Regenerate or Replace Catalyst: Follow the manufacturer's protocol for catalyst regeneration or replace the catalyst cartridge.
-
-
Troubleshooting Workflow for Low Conversion:
Issue 3: Pressure Fluctuations
Q3: I am observing unstable pressure readings in my system. What could be the cause and how can I stabilize it?
A3: Pressure fluctuations can indicate a variety of issues, from pump performance to outgassing of solvents.
Possible Causes and Solutions:
-
Pump Malfunction: Inconsistent flow from the pumps is a common cause of pressure instability.
-
Solution:
-
Check for Air Bubbles: Ensure there are no air bubbles in the pump lines or pump heads.[3] Degas solvents before use.
-
Inspect Check Valves: Faulty or clogged check valves can cause inconsistent pumping. Clean or replace them as needed.[1]
-
Verify Pump Settings: Ensure the pump is operating within its specified pressure and flow rate range.[3]
-
-
-
Outgassing: Dissolved gases can come out of solution as the pressure or temperature changes, creating bubbles that affect pressure stability.
-
Solution:
-
Degas Solvents: Use an inline degasser or sparge solvents with an inert gas (e.g., nitrogen or argon) before use.
-
Apply Back Pressure: A back-pressure regulator can help keep gases dissolved in the solvent.
-
-
-
Partial Clogging: An intermittent blockage can cause pressure to build and then release.
-
Solution:
-
Flush the System: Flush the reactor and lines with a clean solvent to dislodge any partial blockages.
-
Review Clogging Troubleshooting: If flushing doesn't work, refer to the "Reactor Clogging" troubleshooting guide above.
-
-
Frequently Asked Questions (FAQs)
Q4: How can I increase the throughput of my continuous-flow synthesis?
A4: Increasing throughput can be achieved through several strategies:
-
Increase Flow Rate: The most direct way to increase throughput is to increase the flow rates of the reagents. However, this will decrease the residence time, so you may need to compensate by increasing the reactor volume or temperature.
-
Increase Concentration: Using more concentrated reagents will produce more product per unit of time. Be mindful of solubility limits to avoid clogging.[1]
-
"Numbering-up" or "Scaling-out": This involves running multiple identical reactors in parallel. This is often preferred over "scaling-up" (increasing the reactor size) as it maintains the favorable heat and mass transfer characteristics of the smaller reactor.
-
Optimize Reaction Conditions: By optimizing parameters like temperature, pressure, and catalyst loading, you can often achieve faster reaction rates, allowing for higher flow rates without sacrificing conversion.
Q5: What is the role of Process Analytical Technology (PAT) in optimizing continuous-flow synthesis?
A5: PAT involves using in-line or on-line analytical tools to monitor a process in real-time. In continuous-flow synthesis, PAT is invaluable for rapid optimization. Common PAT tools include:
-
FTIR and Raman Spectroscopy: Provide real-time information on reactant consumption and product formation.
-
Online HPLC and UPLC-MS: Enable real-time analysis of the reaction mixture, giving quantitative data on conversion, yield, and purity.
-
Flow NMR: Offers detailed structural information about the species in the reaction mixture.
By providing continuous data, PAT allows for faster optimization of reaction conditions, leading to improved throughput and product quality.
Q6: How do I choose the right reactor for my application?
A6: The choice of reactor depends on the specific requirements of your reaction.
| Reactor Type | Advantages | Disadvantages | Best Suited For |
| Microreactor (Chip-based) | Excellent heat and mass transfer, precise control. | Low throughput, prone to clogging. | Lab-scale optimization, fast reactions. |
| Tubular Reactor (Coil) | Simple, good for single-phase reactions. | Less efficient mixing than microreactors. | Well-characterized reactions. |
| Packed-Bed Reactor | Can handle solid-supported catalysts or reagents. | Potential for channeling and pressure drop. | Heterogeneously catalyzed reactions. |
| Continuous Stirred-Tank Reactor (CSTR) | Excellent mixing, can handle slurries. | Broad residence time distribution. | Reactions requiring perfect mixing. |
Q7: What are the key considerations when scaling up a continuous-flow process?
A7: Scaling up from the lab to production requires careful consideration of several factors:
-
Heat Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases, which can make it more challenging to control the temperature of exothermic or endothermic reactions.
-
Mass Transfer (Mixing): Ensuring efficient mixing becomes more difficult in larger reactors.
-
Pressure Drop: Increasing the length or decreasing the diameter of a tubular reactor will increase the pressure drop, which may require more powerful pumps.
-
Numbering-up vs. Scaling-up: As mentioned earlier, "numbering-up" is often the preferred strategy for scaling up micro- or meso-scale reactors to maintain performance.
Experimental Protocol: Optimization of a Continuous-Flow Amidation Reaction
This protocol provides a general methodology for optimizing the synthesis of an amide, a common transformation in pharmaceutical chemistry.
1. Objective: To determine the optimal conditions (temperature, residence time, and stoichiometry) for the continuous-flow synthesis of N-benzylacetamide from benzylamine (B48309) and acetic anhydride (B1165640) to maximize throughput and yield.
2. Materials and Equipment:
-
Continuous-flow reactor system (e.g., Vapourtec, Uniqsis, or similar) with at least two pumps, a T-mixer, and a heated reactor coil (e.g., 10 mL PFA or stainless steel).
-
Back-pressure regulator.
-
Online analytical tool (e.g., inline FTIR or online HPLC).
-
Benzylamine, acetic anhydride, and a suitable solvent (e.g., acetonitrile).
-
Standard laboratory glassware and safety equipment.
3. Stock Solution Preparation:
-
Prepare a 1.0 M solution of benzylamine in acetonitrile.
-
Prepare a 1.0 M solution of acetic anhydride in acetonitrile.
4. Experimental Setup:
-
Assemble the continuous-flow system with the two reagent pumps connected to the T-mixer, followed by the reactor coil, the back-pressure regulator (set to e.g., 10 bar), and then to the online analytical instrument and waste/collection.
-
Ensure the system is clean and dry.
5. Optimization Procedure:
-
Step 1: Initial Screening (Temperature)
-
Set the flow rates of both reagent pumps to 0.5 mL/min (total flow rate = 1.0 mL/min), corresponding to a residence time of 10 minutes in a 10 mL reactor. This provides a 1:1 stoichiometry.
-
Run the reaction at a series of temperatures (e.g., 25°C, 50°C, 75°C, 100°C).
-
Allow the system to reach a steady state (typically 3-5 residence times) at each temperature before collecting data.
-
Monitor the conversion in real-time using the online analytical tool.
-
-
Step 2: Optimization of Residence Time
-
Using the optimal temperature determined in Step 1, vary the total flow rate to screen different residence times (e.g., 20 min, 10 min, 5 min, 2.5 min).
-
Keep the stoichiometry at 1:1 (equal flow rates for both pumps).
-
Monitor the conversion for each residence time.
-
-
Step 3: Optimization of Stoichiometry
-
Using the optimal temperature and residence time from the previous steps, vary the flow rate ratio of the two pumps to screen different stoichiometric ratios (e.g., 1:1.2, 1:1.5, 1.2:1, 1.5:1 benzylamine:acetic anhydride).
-
Monitor the conversion and impurity profile for each ratio.
-
6. Data Analysis and Throughput Calculation:
-
Summarize the conversion data in a table.
-
Identify the optimal conditions that provide the highest conversion with the shortest residence time and minimal excess reagent.
-
Calculate the throughput for the optimized conditions using the following formula:
-
Throughput (g/h) = Flow Rate (L/h) x Concentration (mol/L) x Molecular Weight of Product ( g/mol ) x Conversion (%)
-
Data Presentation:
Table 1: Effect of Temperature on Conversion (Residence Time = 10 min, Stoichiometry = 1:1)
| Temperature (°C) | Conversion (%) |
| 25 | 45 |
| 50 | 78 |
| 75 | 95 |
| 100 | >99 |
Table 2: Effect of Residence Time on Conversion (Temperature = 100°C, Stoichiometry = 1:1)
| Residence Time (min) | Total Flow Rate (mL/min) | Conversion (%) |
| 10 | 1.0 | >99 |
| 5 | 2.0 | 98 |
| 2.5 | 4.0 | 92 |
| 1.25 | 8.0 | 85 |
Table 3: Effect of Stoichiometry on Conversion (Temperature = 100°C, Residence Time = 5 min)
| Benzylamine:Acetic Anhydride Ratio | Conversion (%) |
| 1:1 | 98 |
| 1:1.2 | >99 |
| 1:1.5 | >99 |
References
Reducing waste and byproducts in 1,3-Difluorobenzene synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 1,3-difluorobenzene, with a focus on minimizing waste and byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Diazotization: In routes involving diazonium salts (e.g., from 2,4-difluoroaniline), the reaction may be incomplete. | Ensure precise stoichiometric control of sodium nitrite (B80452) and acid. Monitor temperature closely, as diazotization is often exothermic.[1][2] |
| Side Reactions: Unwanted side reactions, such as the formation of tars or unexpected replacement of the diazonium group, can reduce the yield.[3] | Optimize reaction conditions, including temperature and reagent addition rate. In the Balz-Schiemann reaction, consider using alternative counterions like hexafluorophosphates (PF₆⁻) which may improve yields.[4] | |
| Catalyst Deactivation: In catalytic dehalogenation methods, the palladium catalyst can become deactivated. | Ensure the catalyst is of high quality and handled properly. The use of an amine base is crucial for the reaction's success.[5] | |
| Inefficient Dechlorination: In syntheses starting from chlorinated precursors, the dechlorination step may be incomplete. | Higher conversion rates can be achieved by effectively removing the product from the reaction mixture to shift the equilibrium.[6] | |
| Product Impurity | Incomplete Reaction: Residual starting materials or intermediates can contaminate the final product. | Monitor reaction progress using techniques like gas chromatography to ensure completion. Adjust reaction time and temperature as needed.[6] |
| Byproduct Formation: Depending on the synthesis route, byproducts such as partially dehalogenated compounds or isomers can form. | Optimize reaction selectivity by carefully controlling reaction conditions. Purification via fractional distillation is often necessary to achieve high purity.[7] | |
| Runaway Reaction / Safety Hazard | Accumulation of Diazonium Salts: Diazonium salts are highly energetic and potentially explosive, especially when they accumulate in batch reactors.[2] | Employ a continuous-flow reactor for the diazotization and subsequent reaction. This minimizes the accumulation of hazardous intermediates and offers better temperature control.[1][8] |
| Exothermic Decomposition: The thermal decomposition of diazonium salts in the Balz-Schiemann reaction can be highly exothermic and difficult to control on a large scale.[3][9] | Use a continuous-flow setup for the decomposition step to manage heat effectively. Alternatively, consider milder, one-pot methods that avoid the isolation of diazonium salts.[10] | |
| Excessive Waste Generation | Aqueous Waste from Diazotization: Classical diazotization reactions generate acidic waste liquors that are difficult to dispose of.[5] | Consider alternative routes that avoid diazotization, such as catalytic dehalogenation. If diazotization is necessary, a continuous-flow process can reduce the overall volume of waste generated.[8] |
| Solid Waste: Some synthesis routes produce a large amount of solid waste, such as sodium salts.[6] | Evaluate alternative synthesis pathways that minimize the use of reagents that result in solid byproducts. | |
| Toxic Byproducts: The Balz-Schiemann reaction produces toxic boron trifluoride gas.[2] | Explore alternative fluorination methods or use a closed system with appropriate scrubbing to capture toxic gases. Newer methods using organotrifluoroborates as a fluoride (B91410) source under milder conditions can also be an alternative.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with reduced byproducts?
A1: Several methods aim to improve the synthesis of this compound by reducing waste and enhancing safety. Key approaches include:
-
Catalytic Dehalogenation: This process involves the removal of halogen atoms (like chlorine or bromine) from a 1,3-difluorohalobenzene using a palladium catalyst and hydrogen gas. It offers high yields and purity while avoiding the use of hazardous diazonium salts.[5][7]
-
Diazotization and Hydro-dediazotization in Continuous Flow: While traditional diazotization of 2,4-difluoroaniline (B146603) can be hazardous in batch processes, performing the reaction in a continuous-flow reactor significantly improves safety by preventing the accumulation of explosive diazonium intermediates. This method can achieve high yields (around 90%) with a much shorter reaction time.[8]
-
Modified Balz-Schiemann Reaction: Innovations to the classic Balz-Schiemann reaction include using alternative counterions to tetrafluoroborate (B81430), such as hexafluorophosphates, to improve yields.[4] Additionally, conducting the reaction in a continuous-flow system allows for better control over the highly exothermic decomposition step.[9]
Q2: What are the main drawbacks of the traditional Balz-Schiemann reaction for this compound synthesis?
A2: The traditional Balz-Schiemann reaction has several disadvantages, including:
-
Generation of toxic byproducts , most notably boron trifluoride gas.[1][2]
-
Safety concerns related to the isolation and thermal decomposition of potentially explosive diazonium tetrafluoroborate salts.[3][9]
-
Formation of tars and other impurities that complicate product purification.[3]
Q3: How does a continuous-flow reactor improve the synthesis of this compound via diazotization?
A3: A continuous-flow reactor offers several advantages for the diazotization of 2,4-difluoroaniline:
-
Enhanced Safety: It prevents the accumulation of unstable and potentially explosive diazonium salt intermediates, which is a major risk in batch reactors.[2][8]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for better control of the exothermic diazotization reaction.[8]
-
Increased Efficiency: Continuous-flow processes can significantly reduce reaction times. For instance, the synthesis of this compound from 2,4-difluoroaniline can be completed in about 40 minutes with a yield of up to 90%.[8]
-
Reduced Waste: These systems can lead to a reduction in waste generation compared to corresponding batch processes.[8]
Q4: Can you provide a general experimental protocol for the catalytic dehalogenation of 2,4-difluorochlorobenzene?
A4: A general procedure for the catalytic dehalogenation of 2,4-difluorochlorobenzene to this compound is as follows:
-
In a suitable autoclave, charge 2,4-difluorochlorobenzene, a palladium on carbon catalyst (e.g., 5% Pd/C), and an amine base (such as triethylamine (B128534) or tri-(N-dodecyl)amine).[5][6]
-
Heat the reaction mixture to a temperature between 70°C and 140°C (typically around 100-110°C).[5]
-
Introduce hydrogen gas under pressure.
-
Maintain the reaction at the set temperature and pressure until hydrogen uptake ceases, indicating the completion of the reaction.
-
After cooling, filter the reaction mixture to remove the catalyst.
-
The crude product can then be purified by washing with a dilute sodium carbonate solution and subsequent distillation to yield pure this compound.[6]
Q5: What are the environmental and safety considerations when choosing a synthesis route for this compound?
A5: When selecting a synthesis method, it is crucial to consider the following:
-
Toxicity of Reagents and Byproducts: Avoid routes that use or generate highly toxic substances, such as boron trifluoride in the Balz-Schiemann reaction.[2]
-
Waste Generation: Prefer methods that produce minimal waste, especially acidic or difficult-to-treat aqueous waste.[5][6]
-
Reaction Hazards: Be aware of potentially explosive intermediates, like diazonium salts, and highly exothermic reactions.[2][9] Employing technologies like continuous-flow reactors can mitigate these risks.[8]
-
Energy Consumption: Consider the energy requirements of the process, as high-temperature reactions can be costly and have a larger environmental footprint.
Experimental Workflows
Caption: Catalytic Dehalogenation Workflow.
Caption: Continuous-Flow Diazotization Workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. What is this compound?_Chemicalbook [chemicalbook.com]
- 3. US4847442A - Process for the preparation of difluorobenzenes - Google Patents [patents.google.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. US5504264A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. CA2103303A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Difluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of 1,3-difluorobenzene from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Fractional Distillation
Fractional distillation is a primary method for purifying this compound, taking advantage of differences in boiling points between the product and impurities.
Issue 1: Poor separation of this compound from its isomers (1,2- and 1,4-difluorobenzene).
-
Possible Cause: The boiling points of the difluorobenzene isomers are very close, making separation by simple distillation ineffective. Effective separation requires a distillation column with a sufficient number of theoretical plates.
-
Troubleshooting Steps:
-
Assess Column Efficiency: For isomers with close boiling points, a fractionating column with a higher number of theoretical plates is necessary. A Vigreux column offers a moderate number of theoretical plates and may be sufficient for mixtures with larger boiling point differences. For more challenging separations, consider using a packed column (e.g., with Raschig rings, glass beads, or structured packing) which provides a larger surface area and a higher number of theoretical plates.[1][2][3][4][5]
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation. A higher reflux ratio allows for more vaporization-condensation cycles within the column, leading to better enrichment of the more volatile component at the top of the column.
-
Control Distillation Rate: A slow and steady distillation rate is crucial for achieving equilibrium within the column and maximizing separation efficiency.[6]
-
Insulate the Column: Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient. This can be achieved by wrapping the column with glass wool or aluminum foil.[6]
-
Issue 2: Contamination of the distillate with the starting material (e.g., 2,4-difluorochlorobenzene).
-
Possible Cause: The boiling point of the starting material may be close to that of this compound, or the distillation was carried out too quickly.
-
Troubleshooting Steps:
-
Check Boiling Points: Determine the boiling point of the starting material. 2,4-difluorochlorobenzene has a boiling point of approximately 127 °C, which is significantly higher than that of this compound (82-83 °C). A well-controlled fractional distillation should effectively separate these compounds.
-
Improve Fraction Collection: Collect the distillate in smaller fractions and analyze the purity of each fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Adjust Heating: Ensure the heating of the distillation flask is gradual and well-controlled to avoid co-distillation of higher-boiling impurities.
-
Chromatography
Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful for both analyzing the purity of this compound and for small-scale purification.
Issue 1: Co-elution of this compound and its isomers in GC analysis.
-
Possible Cause: The selected GC column and conditions are not optimal for resolving positional isomers.
-
Troubleshooting Steps:
-
Column Selection: Use a capillary column with a stationary phase suitable for separating aromatic isomers. A column with a polar stationary phase or a chiral stationary phase can provide better selectivity for positional isomers.[7][8]
-
Optimize Temperature Program: A slower temperature ramp rate can improve the resolution of closely eluting peaks.
-
Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the best column efficiency (lowest plate height).
-
Issue 2: Tailing of the this compound peak in HPLC analysis.
-
Possible Cause: Interaction of the analyte with active sites on the stationary phase or issues with the mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount of a modifier, such as an acid (e.g., trifluoroacetic acid) or a base (e.g., triethylamine), to the mobile phase to reduce peak tailing caused by interactions with the silica (B1680970) support.
-
Column Choice: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivity for halogenated aromatic compounds.[9]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route but often include:
-
Positional Isomers: 1,2-difluorobenzene (B135520) and 1,4-difluorobenzene.
-
Unreacted Starting Materials: Such as 2,4-difluoroaniline (B146603) or 2,4-difluorochlorobenzene.
-
Byproducts of the reaction: These can vary widely based on the specific synthesis.
Q2: How can I effectively separate this compound from its isomers by fractional distillation?
A2: Due to the close boiling points of the difluorobenzene isomers, a highly efficient fractional distillation setup is required. This typically involves:
-
A long, well-insulated fractionating column.
-
High-efficiency packing material like structured packing or small Raschig rings to maximize the number of theoretical plates.[3][4][5][10]
-
A slow distillation rate and a high reflux ratio to allow for multiple vaporization-condensation cycles.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both separating and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of purity, especially when coupled with a UV or mass spectrometric detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap significantly with the product signals.
Q4: Can I use extraction to purify this compound?
A4: Liquid-liquid extraction is generally used as a work-up step to remove water-soluble impurities, acids, or bases from the crude reaction mixture before distillation. It is not typically effective for separating this compound from its isomers or other nonpolar organic impurities.
Data Presentation
Table 1: Boiling Points of this compound and Common Impurities
| Compound | Boiling Point (°C) |
| This compound | 82-83 |
| 1,2-Difluorobenzene | 91-92 |
| 1,4-Difluorobenzene | 88-89 |
| 2,4-Difluorochlorobenzene | ~127 |
| Fluorobenzene | ~85 |
Table 2: ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound and Common Impurities
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | 6.7-7.3 (m) | 163.1 (dd), 130.6 (t), 110.4 (m), 103.9 (t) |
| 1,2-Difluorobenzene | 7.0-7.2 (m) | 151.3 (dd), 124.5 (t), 116.9 (d) |
| 1,4-Difluorobenzene | 6.9-7.1 (m) | 159.9 (dd), 116.2 (d) |
| 2,4-Difluorochlorobenzene | 6.9-7.4 (m) | 162.7 (dd), 158.8 (dd), 132.3 (dd), 121.2 (d), 112.3 (dd), 105.1 (t) |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration. 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 'dd' a doublet of doublets.
Experimental Protocols
Protocol 1: Fractional Distillation for Purification of this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., filled with Raschig rings or glass beads), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed.
-
Place a stir bar in the distillation flask for smooth boiling.
-
-
Procedure:
-
Charge the crude this compound into the distillation flask.
-
Begin heating the flask gently using a heating mantle.
-
Observe the vapor rising through the column. Maintain a slow and steady rate of distillation by controlling the heat input.
-
Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component.
-
Collect the initial fraction (forerun), which may contain lower-boiling impurities.
-
Collect the main fraction at the boiling point of this compound (82-83 °C).
-
Stop the distillation when the temperature begins to rise significantly, indicating the distillation of higher-boiling impurities.
-
Analyze the purity of the collected fractions using GC or NMR.
-
Protocol 2: GC-MS Method for Purity Analysis of this compound
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for aromatic compounds, e.g., a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a more polar column for better isomer separation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 5 °C/min.
-
Hold at 150 °C for 2 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
Protocol 3: HPLC Method for Purity Analysis of this compound
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A phenyl-hexyl or PFP column may provide better selectivity.[9]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
- 1. pobel.com [pobel.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. labdepotinc.com [labdepotinc.com]
- 4. distilmate.com [distilmate.com]
- 5. quora.com [quora.com]
- 6. Purification [chem.rochester.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 10. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
Avoiding over-reduction in selective monodefluorination reactions
Welcome to the technical support center for selective monodefluorination reactions. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges, with a primary focus on preventing over-reduction and achieving high selectivity.
Frequently Asked Questions (FAQs)
Q1: What is over-reduction in the context of selective monodefluorination?
A1: Over-reduction refers to the undesired removal of more than one fluorine atom from a polyfluorinated group (e.g., -CF₃, -CF₂R) or a polyfluoroaromatic ring when only the cleavage of a single C-F bond is intended. For instance, in the hydrodefluorination of a trifluoromethyl group (-CF₃), the desired product is the difluoromethyl group (-CF₂H). Over-reduction would lead to the formation of monofluoromethyl (-CH₂F) and even methyl (-CH₃) byproducts, reducing the yield and purity of the target compound.
Q2: What are the primary causes of over-reduction?
A2: Over-reduction is typically caused by reaction conditions that are too harsh or not precisely controlled. The most common factors include:
-
Excess Reductant: Using too much of the hydride source (e.g., silanes, borohydrides) is a leading cause of multiple defluorination events.
-
High Catalyst Activity or Loading: A highly active catalyst or an excessive catalyst concentration can accelerate the reaction beyond the desired single defluorination step.[1]
-
Prolonged Reaction Times: Allowing the reaction to proceed long after the starting material is consumed can provide the opportunity for the desired monodefluorinated product to undergo a second, slower defluorination.
-
Solvent Effects: The polarity of the solvent can influence reaction rates and selectivity. Polar solvents can sometimes lead to lower selectivity.[2]
-
Elevated Temperatures: Higher temperatures increase reaction rates but can decrease selectivity, promoting over-reduction.
Q3: Which analytical techniques are best for monitoring reaction progress and selectivity?
A3: ¹⁹F NMR spectroscopy is the most powerful tool for this purpose. It allows for direct observation and quantification of the starting material, the desired monodefluorinated product, and any over-reduced byproducts, as each species will have a distinct signal. GC-MS is also highly effective for monitoring volatile compounds and identifying products by their mass-to-charge ratio and fragmentation patterns.
Troubleshooting Guide: Avoiding Over-Reduction
This guide provides solutions to specific problems encountered during selective monodefluorination experiments.
Problem 1: My reaction produces a significant amount of di- and tri-defluorinated byproducts.
This is a classic case of over-reduction. The key is to attenuate the reactivity of the system.
-
Initial Step: Titrate the Reductant The most critical variable is often the stoichiometry of the reducing agent.
-
Reduce Equivalents: Decrease the equivalents of your hydride source (e.g., hydrosilane) incrementally. Start with 1.05-1.1 equivalents and decrease towards stoichiometric amounts.
-
Slow Addition: Instead of adding the reductant all at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the reductant low, favoring the kinetically preferred monodefluorination.
-
-
Secondary Step: Optimize Catalyst and Conditions If adjusting the reductant is insufficient, modify the catalytic system and reaction parameters.
-
Lower Catalyst Loading: Reducing the catalyst concentration can decrease the overall reaction rate and improve selectivity.[1]
-
Screen Solvents: If using a polar solvent like THF, try a less polar solvent such as toluene (B28343) or dioxane, as this can increase selectivity in some systems.[2]
-
Reduce Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature instead of refluxing) to slow down subsequent defluorination steps.
-
// Node Definitions start [label="Problem:\nOver-reduction Observed\n(e.g., -CF₂H → -CH₂F)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; reductant [label="Step 1: Adjust Reductant\nStoichiometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst [label="Step 2: Modify Catalyst\n& Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Step 3: Implement\nStrict Monitoring", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution1 [label="Action: Reduce reductant\nequivalents to 1.0-1.1 eq.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; solution2 [label="Action: Use syringe pump\nfor slow addition.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; solution3 [label="Action: Lower catalyst\nloading (e.g., 2.5% → 1%).", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; solution4 [label="Action: Screen less\npolar solvents.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; solution5 [label="Action: Monitor by ¹⁹F NMR /\nGC-MS every 30 min.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; solution6 [label="Action: Quench reaction\nimmediately upon\nSM consumption.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reductant [label="Primary Cause"]; reductant -> {solution1, solution2} [color="#5F6368"]; start -> catalyst [label="Secondary Cause"]; catalyst -> {solution3, solution4} [color="#5F6368"]; start -> monitoring [label="Procedural Issue"]; monitoring -> {solution5, solution6} [color="#5F6368"]; } } Caption: Troubleshooting flowchart for over-reduction.
Problem 2: The reaction is very fast and uncontrollable, leading to a complex product mixture.
This suggests the system is too reactive. Besides the steps above, consider more fundamental changes.
-
Change the Hydride Source: Hydride sources have different reactivities. If you are using a very reactive silane (B1218182) like phenyldimethylsilane, consider switching to a bulkier or less reactive one, such as triethylsilane or diphenylsilane.
-
Modify the Catalyst: For transition-metal-catalyzed reactions, the ligand environment is crucial. Switching to a bulkier or more electron-withdrawing ligand can temper the catalyst's activity and improve selectivity.
Data on Selectivity Control
The following table summarizes how different reaction parameters can influence the selectivity of monodefluorination versus over-reduction (di-defluorination). Data is representative of typical outcomes reported in the literature.[1]
| Parameter | Condition A (Low Selectivity) | Product Ratio (Mono:Di) | Condition B (High Selectivity) | Product Ratio (Mono:Di) |
| Catalyst Loading | 2.5 mol% | 1 : 2 | 1.0 mol% | > 10 : 1 |
| Reductant (Silane) | 3.0 eq. | 1 : 1.5 | 1.2 eq. | > 20 : 1 |
| Temperature | 80 °C | 2 : 1 | 25 °C | > 15 : 1 |
| Solvent | THF (polar) | 4 : 1 | Toluene (non-polar) | > 10 : 1 |
Representative Experimental Protocol
Photocatalytic Monodefluorination of an Aromatic Trifluoromethyl Group
This protocol is a representative example for the selective hydrodefluorination of a trifluoromethylarene to a difluoromethylarene using an iridium-based photocatalyst.[3]
Materials:
-
Substrate (e.g., 4-cyano-trifluoromethylbenzene) (1.0 eq.)
-
Iridium photocatalyst, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1.0 mol%)
-
Hydrogen Atom Donor (HAD), e.g., 4-hydroxy-thiophenol (1.5 eq.)
-
Base (e.g., Cs₂CO₃) (1.5 eq.)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: Inside a glovebox, add the substrate (0.2 mmol, 1.0 eq.), the iridium photocatalyst (0.002 mmol, 1.0 mol%), the HAD (0.3 mmol, 1.5 eq.), and the base (0.3 mmol, 1.5 eq.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add 2.0 mL of anhydrous, degassed dioxane to the vial.
-
Sealing and Irradiation: Seal the vial with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it on a magnetic stir plate. Begin vigorous stirring.
-
Photoreaction: Irradiate the reaction mixture using a blue LED lamp (450 nm), ensuring the setup is cooled with a fan to maintain room temperature (~25 °C).
-
Monitoring: After 12 hours, take a small aliquot from the reaction mixture using a syringe. Dilute the aliquot with a suitable solvent (e.g., CDCl₃) and analyze by ¹⁹F NMR and GC-MS to determine the conversion of the starting material and the selectivity towards the monodefluorinated product.
-
Workup: If the reaction is complete, quench the reaction by adding 5 mL of water. Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired difluoromethylarene.
// Node Definitions prep [label="1. Reagent Preparation\n(Inert Atmosphere)", fillcolor="#FBBC05"]; mix [label="2. Reagent Mixing\nSubstrate, Catalyst, Base, HAD\nin Anhydrous Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="3. Reaction\nStirring & Blue LED\nIrradiation (25 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="4. Monitoring\nTake aliquot for\n¹⁹F NMR / GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; decision [label="Reaction\nComplete?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; workup [label="5. Quench & Workup\nAqueous Quench,\nSolvent Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="6. Purification\nSilica Gel Column\nChromatography", fillcolor="#FBBC05"]; product [label="Final Product:\n-ArCF₂H", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges prep -> mix; mix -> react; react -> monitor; monitor -> decision; decision -> workup [label="Yes"]; decision -> react [label="No, continue\nirradiation"]; workup -> purify; purify -> product; } } Caption: General experimental workflow for photocatalysis.
References
Technical Support Center: Managing High-Temperature Synthesis Corrosion
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage corrosion issues encountered during high-temperature synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of corrosion I might see in my high-temperature reactor?
A1: At elevated temperatures, you are most likely to encounter the following types of corrosion:
-
Oxidation: The most common form of high-temperature corrosion where the metal reacts with oxygen, leading to scaling, material loss, and changes in physical properties.[1][2]
-
Sulfidation: Occurs when materials react with sulfur-containing compounds, which can be more aggressive than oxidation, especially in reducing atmospheres.
-
Carburization: The absorption of carbon by the metal, which can lead to embrittlement and loss of corrosion resistance.
-
Halogen Corrosion: Reaction with halogen gases (e.g., chlorine) at high temperatures, which can form volatile metal halides. Stainless steel is particularly susceptible to this form of corrosion.[3]
-
Molten Salt Corrosion: The fluxing of protective oxide scales by molten salts, leading to rapid and localized corrosion.[3][4]
-
Pitting Corrosion: A localized form of corrosion that leads to the creation of small holes in the material. It begins with the breakdown of the protective passive film on a metal surface due to local defects, impurities, or aggressive substances like chlorides.[5]
-
Intergranular Corrosion (IGC): Preferential corrosion along the grain boundaries of a metal or alloy. In austenitic stainless steels, this is often due to the precipitation of chromium carbides at grain boundaries in a process called sensitization, which depletes chromium in the adjacent regions.[2][6]
Q2: My 316L stainless steel reactor is showing signs of corrosion after a reaction with molten salts. What is the likely cause and what can I do?
A2: Corrosion in 316L stainless steel when exposed to molten salts, such as NaCl-KCl, at high temperatures (e.g., 700°C) is often due to impurities in the salt that release corrosive species like chlorine gas.[7] This can lead to the selective dissolution of chromium from the steel, resulting in intergranular corrosion.[7] The corrosion rate can initially be high and then decrease as a protective oxide layer attempts to form.[7]
Troubleshooting Steps:
-
Analyze Salt Purity: If possible, analyze the purity of your molten salt. The presence of moisture and other impurities can significantly accelerate corrosion.
-
Inspect for Localized Corrosion: Carefully inspect the reactor surface for signs of pitting and intergranular attack, especially in welds and heat-affected zones.
-
Consider a Different Alloy: For very high temperatures and corrosive salt environments, you may need to consider a more resistant alloy. Nickel-based alloys like Inconel 625 have shown greater resistance to corrosion in molten chloride salts compared to stainless steels.[8]
Q3: How can I prevent intergranular corrosion in my austenitic stainless steel reactor, especially after welding?
A3: Intergranular corrosion in austenitic stainless steels is typically caused by "sensitization," where chromium carbides form at grain boundaries during exposure to temperatures between 450-800°C, a range often encountered during welding.[6] To prevent this:
-
Use Low-Carbon ("L") Grades: Stainless steel grades with low carbon content (e.g., 304L, 316L) have less carbon available to form chromium carbides, thus reducing the risk of sensitization.[6][9]
-
Use Stabilized Grades: Stabilized stainless steels contain elements like titanium (e.g., Type 321) or niobium (e.g., Type 347) that have a stronger affinity for carbon than chromium. These elements form carbides, leaving the chromium in solution to maintain the protective passive layer.[2][6]
-
Solution Annealing: If sensitization has occurred, it can sometimes be reversed by a high-temperature heat treatment (solution annealing) followed by rapid cooling. This dissolves the chromium carbides and restores the chromium-depleted zones.[9]
Q4: What is passivation and how does it help protect my reactor?
A4: Passivation is a chemical treatment that removes free iron from the surface of stainless steel and other alloys and promotes the formation of a thin, protective oxide layer.[10][11] This passive layer is more resistant to corrosion. The most common methods involve immersing the component in a bath of nitric acid or citric acid.[1][12] For some less resistant stainless steels, adding sodium dichromate to the nitric acid bath can improve the formation of the passive film.[1]
Troubleshooting Guides
Issue 1: Unexpectedly High Corrosion Rate
| Symptom | Possible Cause | Troubleshooting Steps & Solution |
| Rapid weight loss of reactor components, visible scaling or flaking. | Incorrect alloy selection for the operating temperature and chemical environment. | 1. Verify Operating Conditions: Confirm the maximum temperature and the chemical composition of the reactants and products. 2. Consult Corrosion Data: Compare your operating conditions with the corrosion rate data for your current alloy (see tables below). 3. Material Upgrade: If the corrosion rate is unacceptable, consider upgrading to a more resistant alloy. For example, in high-temperature acidic environments, a Ni-Mo alloy may outperform a Ni-Cr-Mo alloy.[13] |
| Presence of contaminants in reactants. | 1. Analyze Reactants: Test your starting materials for impurities, such as chlorides, sulfates, or vanadium compounds, which can significantly accelerate corrosion.[4] 2. Purify Reactants: If contaminants are found, implement a purification step for your reactants before the synthesis. | |
| Breakdown of the protective oxide layer. | 1. Inspect the Surface: Look for signs of pitting or localized attack that would indicate a breach in the passive layer. 2. Re-passivation: If the reactor has been in service for a long time or subjected to harsh conditions, consider a re-passivation treatment to restore the protective oxide film.[1][12] |
Issue 2: Localized Corrosion (Pitting or Intergranular Attack)
| Symptom | Possible Cause | Troubleshooting Steps & Solution |
| Small pits or holes on the reactor surface, or cracks along welds. | Presence of aggressive ions, particularly chlorides. | 1. Identify the Source: Trace the source of chloride contamination in your process. 2. Material Selection: If chlorides are unavoidable, select an alloy with higher pitting resistance. Molybdenum is a key alloying element for improving resistance to chloride pitting. |
| Sensitization of austenitic stainless steel. | 1. Review Material Certificate: Check if you are using a low-carbon ("L") or stabilized grade of stainless steel. 2. Heat Treatment History: Investigate the heat treatment history of the reactor, especially if welding was performed. 3. Solution Annealing: If sensitization is suspected, consult with a materials engineer about the feasibility of a solution annealing treatment.[9] |
Quantitative Data: Corrosion Rates of Common Alloys
The following tables provide an overview of the corrosion rates for various alloys in different high-temperature environments. Note that these are laboratory results and actual performance may vary depending on the specific conditions of your experiment.
Table 1: Corrosion Rates of Stainless Steels in Molten Salts
| Alloy | Molten Salt | Temperature (°C) | Duration (h) | Corrosion Rate (µm/year) | Reference |
| 304 SS | NaCl-MgCl₂ | 500 | - | 74.50 | [7] |
| 304 SS | NaCl-MgCl₂ | 600 | - | 86.13 | [7] |
| 304 SS | NaCl-MgCl₂ | 700 | - | 371.39 | [7] |
| 316 SS | Purified NaCl-MgCl₂ | 500 | - | 17.12 | [7] |
| 316 SS | Purified NaCl-MgCl₂ | 600 | - | 38.28 | [7] |
| 316 SS | Purified NaCl-MgCl₂ | 700 | - | 205.36 | [7] |
| 316L SS | NaCl-KCl | 700 | 25 | 27.54 | [7] |
| 316L SS | NaCl-KCl | 700 | 200 | 93.45 | [7] |
| 316L SS | NaCl-KCl | 700 | 400 | 47.22 | [7] |
| 316 SS | Solar Salt | 550 | 3000 | 7.3 | [14] |
| 321 SS | Solar Salt | 550 | 3000 | 9.0 | [14] |
| 310S SS | KNO₃-NaNO₂-NaNO₃-KCl | 500 | 2016 (84 days) | Lower than 316L and 321 | [8] |
| SS347 | Chloride Salts | 700 | - | 7490 | [8] |
| Inconel 625 | Chloride Salts | 700 | - | 2807 | [8] |
Table 2: Corrosion Rates of Nickel Alloys in Acidic Environments
| Alloy | Acid | Concentration (%) | Temperature (°C) | Corrosion Rate (mm/yr) | Reference |
| B-3® (Ni-Mo) | Sulfuric Acid | 20 | Boiling (104) | < 0.5 | |
| B-3® (Ni-Mo) | Sulfuric Acid | 50 | Boiling (123) | < 0.5 | |
| B-3® (Ni-Mo) | Hydrochloric Acid | 20 | 100 | < 0.5 | |
| C-2000® (Ni-Cr-Mo) | Sulfuric Acid | 20 | Boiling (104) | > 0.5 | |
| G-30® (Ni-Cr-Mo-Fe) | Sulfuric Acid | 20 | Boiling (104) | > 0.5 |
Experimental Protocols
Key Experiment: Gravimetric Corrosion Testing (Weight Loss Method) based on ASTM G1
This protocol outlines the general steps for determining corrosion rates by measuring the weight loss of a material sample after exposure to a corrosive environment. It is based on the principles of the ASTM G1 standard.[15][16][17]
1. Specimen Preparation:
-
Obtain a representative sample of the material to be tested. The size and shape will depend on the experimental setup.
-
Measure the surface area of the specimen accurately.
-
Clean the specimen to remove any dirt, grease, or other surface contaminants. This typically involves washing with detergents and solvents, followed by rinsing with deionized water and drying.
-
Accurately weigh the cleaned and dried specimen to at least four decimal places.
2. Corrosion Exposure:
-
Place the specimen in the high-temperature synthesis environment (e.g., inside the reactor or in a controlled furnace with the corrosive medium).
-
Ensure the specimen is exposed to the environment in a manner that is representative of the actual application.
-
Maintain the desired temperature and chemical environment for a predetermined duration.
3. Post-Exposure Cleaning:
-
After the exposure period, carefully remove the specimen from the corrosive environment.
-
Clean the specimen to remove all corrosion products without removing any of the underlying metal.[15] This is a critical step and the cleaning method depends on the material and the nature of the corrosion products. Common methods include:
-
Chemical cleaning with inhibited acids.
-
Mechanical cleaning such as gentle brushing with a non-metallic bristle brush.
-
-
After cleaning, rinse the specimen thoroughly with deionized water and dry it completely.
4. Evaluation:
-
Weigh the cleaned and dried specimen accurately.
-
Calculate the weight loss by subtracting the final weight from the initial weight.
-
Calculate the corrosion rate using the following formula:
-
Corrosion Rate (mm/year) = (K × W) / (A × T × D)
-
K = a constant (e.g., 8.76 × 10⁴ for mm/year)
-
W = mass loss in grams
-
A = surface area in cm²
-
T = exposure time in hours
-
D = density of the material in g/cm³
-
-
Visualizations
Caption: A workflow for troubleshooting corrosion issues in high-temperature reactors.
Caption: A decision pathway for selecting corrosion-resistant materials.
References
- 1. advancedplatingtech.com [advancedplatingtech.com]
- 2. corrosionpedia.com [corrosionpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 6. sacome.com [sacome.com]
- 7. Corrosion Mechanism and Properties of 316L Stainless Steel in NaCl-KCl Molten Salt at High Temperatures [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Intergranular Corrosion - SSINA [ssina.com]
- 10. Passivation (chemistry) - Wikipedia [en.wikipedia.org]
- 11. reliance-foundry.com [reliance-foundry.com]
- 12. Passivation: Principles, Types, Applications, and Benefits | Xometry [xometry.com]
- 13. onepetro.org [onepetro.org]
- 14. researchgate.net [researchgate.net]
- 15. Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens | Testing Standard | WJE [wje.com]
- 16. matestlabs.com [matestlabs.com]
- 17. store.astm.org [store.astm.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,2- and 1,3-Difluorobenzene for Drug Development Professionals
An in-depth guide to the reactivity of 1,2- and 1,3-difluorobenzene in key organic reactions, providing researchers, scientists, and drug development professionals with actionable data and experimental insights.
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The unique properties of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the roster of fluorinated building blocks, difluorobenzenes are of particular interest. This guide provides a comparative analysis of the reactivity of two common isomers, 1,2-difluorobenzene (B135520) and this compound, in three critical classes of organic reactions: electrophilic aromatic substitution, nucleophilic aromatic substitution, and metalation. Understanding the nuanced differences in their reactivity is paramount for the efficient design and synthesis of novel therapeutic agents.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The fluorine atoms, being electronegative, are deactivating to the benzene (B151609) ring through a strong inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the ring via a resonance effect (+M), which is ortho-para directing. The interplay of these opposing effects governs both the rate and regioselectivity of the substitution.
In both 1,2- and this compound, the fluorine atoms deactivate the ring, making them less reactive than benzene. However, the directing effects of the fluorine atoms lead to distinct product distributions.
1,2-Difluorobenzene: The two ortho- and two meta-positions to the fluorine atoms are deactivated. Electrophilic attack is directed to the positions para to each fluorine, which are the 3- and 4-positions. Due to the combined deactivating effect of the two adjacent fluorine atoms, the overall reactivity is generally lower than that of this compound.
This compound: The positions ortho and para to the fluorine atoms are the most activated for electrophilic attack. This leads to substitution primarily at the 2-, 4-, and 6-positions. The position between the two fluorine atoms (C2) is sterically hindered and electronically deactivated, making substitution at the 4- and 6-positions (para to one fluorine and ortho to the other) more favorable.
Quantitative Data: Nitration
The nitration of difluorobenzenes serves as a key example of their differing reactivities in EAS.
| Compound | Major Product(s) | Yield | Reference |
| 1,2-Difluorobenzene | 3,4-Difluoronitrobenzene | 98% | [1] |
| This compound | 2,4-Difluoronitrobenzene (B147775) | High (inferred) |
Experimental Protocol: Nitration of 1,2-Difluorobenzene
A solvent-free process for the nitration of 1,2-difluorobenzene has been reported to produce 4-nitro-1,2-difluorobenzene in high yield.[1]
Reagents:
-
1,2-Difluorobenzene
-
Nitric Acid
-
Acid Anhydride (B1165640) (e.g., Acetic Anhydride)
-
Aluminosilicate (B74896) Catalyst
Procedure:
-
The aluminosilicate catalyst is treated with nitric acid.
-
The acid anhydride is added to the mixture.
-
1,2-Difluorobenzene is then added to the activated catalyst mixture.
-
The reaction proceeds to give a 98% yield of 4-nitro-1,2-difluorobenzene with only minor traces of other isomers.[1]
A comparative conventional method using a mixture of sulfuric acid and nitric acid at 50°C for 180 minutes resulted in a 72% yield of the same product.[1]
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is generally challenging for benzene derivatives unless the ring is activated by potent electron-withdrawing groups, typically a nitro group. The fluorine atoms themselves are not sufficiently activating to enable SNAr with common nucleophiles under standard conditions. However, in the context of nitro-substituted difluorobenzenes, the reactivity of the fluorine atoms as leaving groups can be compared.
In SNAr, the rate-determining step is the formation of a negatively charged intermediate (Meisenheimer complex). The stability of this intermediate dictates the reaction rate. A fluorine atom's ability to stabilize this negative charge through its inductive effect makes it a good leaving group in activated systems, often better than chlorine or bromine.
Activated 1,2-Difluorobenzene (e.g., 3,4-Difluoronitrobenzene): A nucleophile will preferentially attack the carbon bearing the fluorine that is para to the nitro group (C-4). The negative charge in the Meisenheimer complex can be delocalized onto the nitro group, providing significant stabilization.
Activated this compound (e.g., 2,4-Difluoronitrobenzene): A nucleophile will attack the carbon bearing the fluorine that is ortho or para to the nitro group. In 2,4-difluoronitrobenzene, both fluorine atoms are activated. The fluorine at C-4 (para to the nitro group) is generally more reactive than the fluorine at C-2 (ortho to the nitro group) due to reduced steric hindrance.
Quantitative Data: Nucleophilic Aromatic Substitution with Morpholine (B109124)
| Compound | Major Product | Reference |
| 3,4-Difluoronitrobenzene | 4-(2-Fluoro-4-nitrophenyl)morpholine | [2] |
| 2,4-Difluoronitrobenzene | 4-(4-Fluoro-2-nitrophenyl)morpholine | [2] |
Experimental Protocol: Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene with Morpholine
This reaction can be performed efficiently in a continuous flow setup.
Reagents:
-
2,4-Difluoronitrobenzene
-
Morpholine
-
Ethanol (B145695) (solvent)
Procedure:
-
A solution of 2,4-difluoronitrobenzene and morpholine in ethanol is prepared.
-
The solution is pumped through a heated reactor.
-
The crude product mixture is collected and can be subjected to further reactions, such as hydrogenation, in a continuous flow manner.[2]
References
A Comparative Guide to Ab Initio Computational Studies of Fluorinated Benzene Structures
Introduction for Researchers and Drug Development Professionals
Fluorinated benzene (B151609) derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of fluorine atoms can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. Accurate computational modeling is therefore essential for predicting molecular structure, reactivity, and interactions, thereby accelerating the design and development of novel compounds. This guide provides an objective comparison of ab initio computational methods for studying fluorinated benzene structures, supported by computational data and detailed methodologies.
Comparison of Ab Initio and Alternative Methods
Ab initio (Latin for "from the beginning") methods solve the electronic Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. These are often benchmarked against Density Functional Theory (DFT), a popular alternative that balances accuracy with computational efficiency. The choice of method and basis set is critical and depends on the desired accuracy and available computational resources.
Key methods include:
-
Hartree-Fock (HF): An foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It neglects electron correlation, which can affect accuracy.
-
Møller-Plesset Perturbation Theory (MP2): The simplest method to include electron correlation, offering a significant improvement over HF for many systems.[1]
-
Coupled Cluster (CC): A highly accurate family of methods, with CCSD(T) often considered the "gold standard" for single-reference systems when benchmark data is needed.[2][3][4]
-
Density Functional Theory (DFT): A widely used alternative that models electron correlation through functionals of the electron density. Methods like B3LYP offer a good compromise between cost and accuracy for many applications involving fluorinated aromatics.[5][6]
Data Presentation: Structural Parameters
The following tables summarize calculated geometric parameters for fluorobenzene (B45895) and 1,2-difluorobenzene (B135520) using different levels of theory, compared with experimental gas-phase data. This comparison highlights the performance of various methods in predicting molecular structures.
Table 1: Calculated and Experimental Bond Lengths (Å) for Fluorobenzene (C₆H₅F)
| Method/Basis Set | C1-F | C1-C2 | C2-C3 | C3-C4 | Reference |
| Experimental | 1.354 | 1.382 | 1.384 | 1.380 | [1] |
| HF/4-21G | 1.341 | 1.380 | 1.390 | 1.388 | [1] |
| HF/6-31G * | 1.335 | 1.382 | 1.391 | 1.388 | [7] |
| MP2/POL | - | - | - | - | [1] |
| B3LYP/6-311++G(d,p) | 1.352 | 1.389 | 1.392 | 1.387 | [5] |
Table 2: Calculated and Experimental Bond Angles (°) for Fluorobenzene (C₆H₅F)
| Method/Basis Set | C2-C1-C6 | C1-C2-C3 | C2-C3-C4 | C3-C4-C5 | Reference |
| Experimental | 123.4 | 118.2 | 120.2 | 119.8 | [1] |
| HF/4-21G | 122.9 | 118.4 | 120.2 | 119.9 | [1] |
| HF/6-31G * | 123.0 | 118.4 | 120.2 | 119.9 | [7] |
| MP2/POL | - | - | - | - | [1] |
| B3LYP/6-311++G(d,p) | 123.1 | 118.3 | 120.2 | 119.9 | [5] |
Note: The substitution of fluorine on the benzene ring causes a notable decrease in the adjacent C-C bond length and an increase in the ring angle at the substitution site.[1]
Methodologies and Workflows
Experimental and Computational Protocols
A typical ab initio computational study of a fluorinated benzene structure involves several key steps. The protocol below outlines a standard procedure for geometry optimization and property calculation.
Protocol for a Standard Ab Initio Calculation:
-
Structure Definition: The initial 3D coordinates of the fluorinated benzene molecule are defined. This can be done using molecular building software or by modifying a standard benzene template.
-
Method and Basis Set Selection: The level of theory (e.g., HF, MP2, CCSD(T)) and the basis set (e.g., 6-31G*, cc-pVTZ, aug-cc-pVTZ) are chosen.[2][7] The choice depends on the desired accuracy and the size of the molecule. For fluorinated systems, basis sets with polarization and diffuse functions (e.g., 6-31+G(d,p) or aug-cc-pVTZ) are recommended to accurately describe the electronegative fluorine atoms and potential non-covalent interactions.[6]
-
Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule. This process iteratively adjusts atomic positions to minimize the forces on each atom until a stationary point on the potential energy surface is found.
-
Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a transition state), a vibrational frequency calculation is performed. A true minimum will have no imaginary frequencies. These calculations also provide theoretical vibrational spectra (IR, Raman) that can be compared with experimental data.[5]
-
Property Calculations: Once a stable geometry is confirmed, single-point energy calculations can be performed to determine various electronic properties, such as dipole moment, polarizability, and NMR chemical shifts.[1][8] For higher accuracy, these are often done with a larger basis set or a higher level of theory than the geometry optimization.
Visualization of Computational Workflow
The logical flow of a typical computational study is visualized below.
Caption: A typical workflow for ab initio studies of fluorinated benzenes.
Logical Relationships: Hierarchy of Methods
The accuracy of ab initio methods generally increases with computational cost. This hierarchical relationship is crucial for selecting an appropriate method.
Caption: Relationship between accuracy and cost for common ab initio methods.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benchmark Calculations of Noncovalent Interactions of Halogenated Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. ias.ac.in [ias.ac.in]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Experimental and Theoretical Spin-Spin Coupling Constants in Difluorobenzenes
A critical evaluation of experimental Nuclear Magnetic Resonance (NMR) data versus high-level quantum chemical calculations for 1,2-, 1,3-, and 1,4-difluorobenzene (B165170) isomers.
This guide provides a comparative overview of experimentally determined and theoretically calculated nuclear spin-spin coupling constants (SSCCs) in the three isomers of difluorobenzene. The accurate determination of these constants is crucial for the structural elucidation of fluorinated organic molecules, which are of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals working with fluorinated compounds.
Introduction
Spin-spin coupling, a through-bond interaction between nuclear spins mediated by bonding electrons, provides valuable information about molecular geometry and electronic structure. In fluorinated aromatic compounds like difluorobenzenes, the coupling constants between hydrogen (¹H), fluorine (¹⁹F), and carbon (¹³C) nuclei, denoted as J(H,H), J(H,F), and J(F,F), are particularly informative. Experimental determination of these constants is primarily achieved through high-resolution NMR spectroscopy. Concurrently, advances in computational chemistry allow for the theoretical calculation of SSCCs, offering a powerful complementary tool for spectral assignment and interpretation.
A key study in this area, "Difluorobenzenes revisited: An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene," provides a comprehensive analysis comparing experimental data with sophisticated theoretical methods.[1][2][3][4][5] This guide leverages findings from this and other relevant research to present a detailed comparison.
Data Presentation: A Comparative Table
While the foundational research indicates the availability of extensive experimental and theoretical data, the specific quantitative values for all J(H,H), J(H,F), and J(F,F) coupling constants across the three difluorobenzene isomers were not accessible in the publicly available literature at the time of this review. The following table structure is provided as a template for a detailed comparison when such data is available. It is designed to facilitate a clear and direct comparison between experimental measurements and theoretical predictions.
| Isomer | Coupling Constant | Experimental Value (Hz) | Theoretical Value (SOPPA) (Hz) | Theoretical Value (EOM-CCSD) (Hz) |
| 1,2-Difluorobenzene | ³J(H,H) | Data not available | Data not available | Data not available |
| ⁴J(H,H) | Data not available | Data not available | Data not available | |
| ³J(H,F) | Data not available | Data not available | Data not available | |
| ⁴J(H,F) | Data not available | Data not available | Data not available | |
| ³J(F,F) | Data not available | Data not available | Data not available | |
| 1,3-Difluorobenzene | ²J(H,H) | Data not available | Data not available | Data not available |
| ⁴J(H,H) | Data not available | Data not available | Data not available | |
| ⁵J(H,H) | Data not available | Data not available | Data not available | |
| ²J(H,F) | Data not available | Data not available | Data not available | |
| ⁴J(H,F) | Data not available | Data not available | Data not available | |
| ⁴J(F,F) | Data not available | Data not available | Data not available | |
| 1,4-Difluorobenzene | ³J(H,H) | Data not available | Data not available | Data not available |
| ³J(H,F) | Data not available | Data not available | Data not available | |
| ⁴J(H,F) | Data not available | Data not available | Data not available | |
| ⁵J(F,F) | Data not available | Data not available | Data not available |
Experimental and Theoretical Methodologies
A robust comparison between experimental and theoretical data necessitates a thorough understanding of the methodologies employed in their acquisition.
Experimental Protocols: High-Resolution NMR Spectroscopy
The experimental determination of spin-spin coupling constants in difluorobenzenes is typically performed using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.
Sample Preparation and Data Acquisition:
-
Sample Preparation: Samples of 1,2-, 1,3-, and 1,4-difluorobenzene are prepared as solutions in deuterated solvents, such as acetone-d₆ or chloroform-d, to minimize solvent interference in the ¹H NMR spectrum.
-
Spectrometer: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to achieve the necessary spectral dispersion to resolve the complex coupling patterns.
-
¹H and ¹⁹F NMR: Both ¹H and ¹⁹F NMR spectra are acquired. ¹⁹F NMR is particularly important for directly observing fluorine-fluorine couplings.
-
Spectral Analysis: The resulting complex, second-order spectra are analyzed using specialized software to extract the precise values of the chemical shifts and spin-spin coupling constants. This often involves iterative spectral simulation and fitting to the experimental data.
Theoretical Protocols: Quantum Chemical Calculations
The theoretical calculation of SSCCs involves sophisticated quantum chemical methods that account for the intricate electron-nucleus and electron-electron interactions.
Computational Methods: Two of the most prominent high-level ab initio methods used for calculating SSCCs in difluorobenzenes are:
-
Second-Order Polarization Propagator Approximation (SOPPA): This method provides a good balance between accuracy and computational cost for the calculation of a wide range of coupling constants.[1][3]
-
Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD): This is a highly accurate, albeit computationally more demanding, method that is particularly effective for calculating couplings involving electronegative atoms like fluorine.[1][3]
Basis Sets: The choice of basis set is critical for obtaining accurate results. For SSCC calculations, specialized basis sets that are augmented with tight s-functions and polarization functions are required to accurately describe the electron density near the nucleus.
Computational Workflow:
-
Geometry Optimization: The molecular geometry of each difluorobenzene isomer is first optimized to find its lowest energy conformation.
-
SSCC Calculation: Using the optimized geometry, the spin-spin coupling constants are then calculated at a chosen level of theory (e.g., SOPPA or EOM-CCSD) with an appropriate basis set.
-
Analysis: The calculated coupling constants are then compared with the experimental values to assess the accuracy of the theoretical methods.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing experimental and theoretical spin-spin coupling constants in difluorobenzenes.
Caption: Workflow for Comparing Experimental and Theoretical Data.
Conclusion
The comparison of experimental and theoretical spin-spin coupling constants for difluorobenzenes serves as a rigorous benchmark for the accuracy of modern quantum chemical methods. While a complete quantitative dataset is not presented here due to limitations in accessing the full research articles, the established methodologies highlight a powerful synergy between experimental NMR spectroscopy and theoretical calculations. High-level methods like SOPPA and EOM-CCSD are shown to be valuable tools for predicting and understanding the complex spin-spin coupling interactions in fluorinated aromatic systems. This integrated approach is indispensable for the unambiguous structural assignment and for gaining deeper insights into the electronic properties of these important molecules.
References
Distinguishing Difluorobenzene Isomers: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The ability to differentiate between structural isomers is a critical challenge in chemical analysis, with significant implications in fields ranging from materials science to drug development. The three isomers of difluorobenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—present a classic case of this analytical hurdle. While possessing the same molecular formula (C₆H₄F₂) and weight (114.09 g/mol ), their distinct fluorine atom positions lead to subtle yet measurable differences in their physicochemical properties and fragmentation behavior under mass spectrometric analysis.[1][2][3] This guide provides a comparative analysis of these isomers using electron ionization mass spectrometry (EI-MS), offering experimental data and protocols to aid in their identification.
Comparative Fragmentation Analysis
Electron ionization mass spectrometry reveals distinct fragmentation patterns for each difluorobenzene isomer. The relative abundances of key fragment ions, particularly the molecular ion (M⁺) and subsequent fragment ions, serve as a fingerprint for each isomer. The data presented below, sourced from the NIST Mass Spectrometry Data Center, highlights these quantitative differences.[1][2][3]
| m/z | Ion Fragment (Tentative) | 1,2-Difluorobenzene (ortho) Rel. Abundance (%)[1][4] | 1,3-Difluorobenzene (meta) Rel. Abundance (%)[2][5] | 1,4-Difluorobenzene (para) Rel. Abundance (%)[3][6] |
| 114 | [C₆H₄F₂]⁺ | 99.99 | 99.99 | 99.99 |
| 88 | [C₅H₃F]⁺ | 26.09 | 12.86 | 15.00 |
| 69 | [C₄H₂F]⁺ | Not Reported | Not Reported | 7.00 |
| 63 | [C₅H₃]⁺ | 49.15 | 20.88 | 10.00 |
| 57 | [C₄H₅]⁺ | Not Reported | 8.44 | 11.00 |
| 50 | [C₄H₂]⁺ | 29.33 | 7.92 | 6.00 |
| 31 | [CF]⁺ | 38.70 | Not Reported | Not Reported |
Key Observations:
-
All three isomers exhibit a strong molecular ion peak at m/z 114, which is the base peak in all spectra.
-
The ortho-isomer (1,2-difluorobenzene) is distinguished by a significantly more abundant fragment at m/z 63 and the presence of a notable peak at m/z 31.
-
The meta-isomer (this compound) shows intermediate abundance for the fragment at m/z 63 compared to the other two isomers.
-
The para-isomer (1,4-difluorobenzene) has the least abundant fragment at m/z 63 among the three.
Experimental Protocol
The following protocol outlines a standard method for the analysis of difluorobenzene isomers using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
1. Instrumentation:
-
Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer.
-
Ionization Source: Electron Ionization (EI).
-
Inlet System: Gas chromatograph (GC) for sample introduction and separation.
2. Reagents and Materials:
-
1,2-Difluorobenzene (≥98% purity)
-
This compound (≥99% purity)
-
1,4-Difluorobenzene (≥99% purity)
-
High-purity Helium (Carrier Gas)
-
Solvent for dilution (e.g., Methanol or Dichloromethane, HPLC grade)
3. GC Parameters:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Hold at 150 °C for 2 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
4. Mass Spectrometry Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-200.
-
Scan Rate: 2 scans/second.
-
Solvent Delay: 3 minutes.
5. Data Acquisition and Analysis:
-
Acquire the mass spectrum for each isomer individually.
-
Identify the retention time for each isomer.
-
Analyze the fragmentation pattern, noting the m/z values and relative abundances of the molecular ion and major fragment ions.
-
Compare the resulting spectra to reference spectra from databases like the NIST Chemistry WebBook for confirmation.
Fragmentation Pathway
The primary fragmentation of difluorobenzene upon electron ionization involves the ejection of an electron to form the molecular ion radical cation, [C₆H₄F₂]⁺. Subsequent fragmentation occurs through various pathways, including the loss of neutral molecules or radicals. A generalized fragmentation pathway is depicted below.
Caption: Generalized EI fragmentation pathway for difluorobenzene.
This guide demonstrates that while the difluorobenzene isomers are structurally similar, they can be effectively distinguished using standard electron ionization mass spectrometry techniques by carefully analyzing their unique fragmentation patterns. The quantitative differences in the relative abundances of their fragment ions provide a reliable basis for their identification in research and industrial applications.
References
- 1. Benzene, 1,2-difluoro- [webbook.nist.gov]
- 2. Benzene, 1,3-difluoro- [webbook.nist.gov]
- 3. Benzene, 1,4-difluoro- [webbook.nist.gov]
- 4. 1,2-Difluorobenzene | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 1,3-Difluorobenzene: X-ray Crystallography vs. Semi-Experimental Equilibrium Structure
For researchers, scientists, and drug development professionals, the precise structural determination of small organic molecules like 1,3-difluorobenzene is a cornerstone of molecular design and understanding. This guide provides a direct comparison of two powerful techniques for elucidating its molecular structure: single-crystal X-ray crystallography and a gas-phase semi-experimental equilibrium structure determination method.
This comparison leverages experimental data from peer-reviewed studies to highlight the nuances in structural parameters obtained from the solid state versus the gas phase. We present a summary of the key quantitative data, detailed experimental protocols for both methodologies, and logical workflows to provide a comprehensive overview for researchers.
Data Presentation: Structural Parameter Comparison
The following table summarizes the key bond lengths and angles of this compound as determined by single-crystal X-ray crystallography and a semi-experimental (SE) equilibrium structure derived from rotational spectroscopy and ab initio calculations.
| Structural Parameter | X-ray Crystallography (Å or °)[1] | Semi-Experimental Equilibrium Structure (rSEe) (Å or °) |
| Bond Lengths (Å) | ||
| C1–F1 | 1.363(1) | 1.356 |
| C3–F2 | 1.362(1) | 1.356 |
| C1–C2 | 1.380(2) | 1.388 |
| C1–C6 | 1.381(2) | 1.388 |
| C2–C3 | 1.380(2) | 1.385 |
| C3–C4 | 1.380(2) | 1.385 |
| C4–C5 | 1.385(2) | 1.393 |
| C5–C6 | 1.381(2) | 1.388 |
| **Bond Angles (°) ** | ||
| F1–C1–C2 | 118.4(1) | 118.2 |
| F1–C1–C6 | 118.5(1) | 118.2 |
| C2–C1–C6 | 123.1(1) | 123.6 |
| C1–C2–C3 | 118.4(1) | 117.9 |
| F2–C3–C2 | 118.7(1) | 118.2 |
| F2–C3–C4 | 118.5(1) | 118.2 |
| C2–C3–C4 | 122.8(1) | 123.6 |
| C3–C4–C5 | 118.8(1) | 118.4 |
| C4–C5–C6 | 120.3(1) | 120.0 |
| C1–C6–C5 | 118.6(1) | 118.4 |
Experimental Protocols
Single-Crystal X-ray Crystallography of this compound
The experimental protocol for the single-crystal X-ray diffraction of this compound is based on the work of Kirchner et al. (2009).[1]
1. Crystal Growth: Single crystals of commercially available this compound were grown by in situ zone melting in a quartz capillary at a temperature of 163 K.[1]
2. Data Collection: A suitable single crystal was mounted on a Bruker SMART APEXII area-detector diffractometer. The data was collected at a temperature of 153 K using Mo Kα radiation (λ = 0.71073 Å).[1] A series of ω and φ scans were performed to collect a complete dataset.
3. Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final R-factor for the refinement was 0.032.[1]
Semi-Experimental Equilibrium Structure Determination
The semi-experimental equilibrium structure (rSEe) is derived from a combination of experimental ground-state rotational constants and theoretically calculated vibrational corrections.
1. Rotational Spectroscopy: The rotational spectra of the parent and isotopically substituted species of this compound are measured using a high-resolution microwave spectrometer. This provides a set of experimental ground-state rotational constants (A₀, B₀, C₀) for each isotopologue.
2. Ab Initio Calculations: Quantum chemical calculations are performed to compute the vibrational corrections to the rotational constants. This is typically done using methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) with an appropriate basis set. These calculations yield the vibration-rotation interaction constants.
3. Structure Refinement: The equilibrium rotational constants (Ae, Be, Ce) are obtained by subtracting the calculated vibrational corrections from the experimental ground-state rotational constants. A least-squares fitting procedure is then used to adjust the molecular geometry (bond lengths and angles) to reproduce the set of equilibrium rotational constants from all measured isotopologues. This refined geometry is the semi-experimental equilibrium structure (rSEe).
Visualization of Methodologies
The following diagrams illustrate the workflows for the two structural validation methods.
References
A Comparative Guide to Finkelstein and Balz-Schiemann Reactions for Fluorination
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the various fluorination methods, the Finkelstein and Balz-Schiemann reactions are two classical yet relevant approaches for introducing fluorine. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for a given synthetic challenge.
Introduction to the Reactions
The Finkelstein Reaction is a nucleophilic substitution reaction that involves the exchange of a halogen atom in an alkyl halide with another.[1][2] For the purpose of fluorination, an alkyl chloride or bromide is treated with a source of fluoride (B91410) ions, typically an alkali metal fluoride such as potassium fluoride (KF) or cesium fluoride (CsF).[1] The reaction proceeds via an SN2 mechanism, which involves a backside attack by the fluoride nucleophile on the carbon atom bearing the leaving group.[2] This method is primarily used for the synthesis of alkyl fluorides.[3]
The Balz-Schiemann Reaction , on the other hand, is the method of choice for the synthesis of aryl fluorides from primary aromatic amines.[4] The reaction proceeds through the diazotization of the amine, followed by the formation of a diazonium tetrafluoroborate (B81430) salt.[4] This intermediate is then thermally decomposed to yield the corresponding aryl fluoride.[4][5]
Mechanism of Fluorination
Finkelstein Reaction
The Finkelstein reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The fluoride ion directly displaces a halide leaving group (e.g., Cl, Br, I) from an sp³-hybridized carbon atom. The reaction is typically driven to completion by the use of a polar aprotic solvent, which solvates the cation of the fluoride salt but not the fluoride anion, thus enhancing its nucleophilicity.
References
19F NMR chemical shift comparison for difluorobenzene isomers
A Comprehensive Guide to the ¹⁹F NMR Chemical Shifts of Difluorobenzene Isomers for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for the three structural isomers of difluorobenzene: 1,2-difluorobenzene (B135520) (ortho), 1,3-difluorobenzene (meta), and 1,4-difluorobenzene (B165170) (para). Understanding the factors that influence these chemical shifts is crucial for the structural elucidation of fluorinated organic molecules in pharmaceutical and materials science research.
Introduction to ¹⁹F NMR of Fluorinated Aromatics
Fluorine-19 is a highly valuable nucleus for NMR spectroscopy due to its 100% natural abundance and high sensitivity.[1] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making ¹⁹F NMR a powerful tool for characterizing fluorine-containing compounds.[2] In aromatic systems, the position of substituents can significantly alter the electron density around the fluorine atom through a combination of inductive and resonance (mesomeric) effects, leading to distinct chemical shifts for each isomer.[3]
Comparison of ¹⁹F NMR Chemical Shifts
The ¹⁹F NMR chemical shifts of the difluorobenzene isomers, recorded in chloroform (B151607) (CHCl₃) and referenced to trichlorofluoromethane (B166822) (CFCl₃), are summarized in the table below.
| Isomer | Structure | ¹⁹F Chemical Shift (δ) in ppm |
| 1,2-Difluorobenzene (ortho) | -138.9 | |
| This compound (meta) | -110.3 | |
| 1,4-Difluorobenzene (para) | -118.0[4] |
Interpretation of Chemical Shift Differences
The observed differences in the ¹⁹F NMR chemical shifts among the difluorobenzene isomers can be rationalized by considering the electronic effects of the fluorine substituents. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring via the mesomeric effect (+M), which is most pronounced at the ortho and para positions.
The interplay of these two opposing effects determines the electron density at the carbon atom bearing the observed fluorine, and consequently, the shielding of the fluorine nucleus.
Caption: Electronic effects on ¹⁹F NMR chemical shifts in difluorobenzene isomers.
-
This compound (meta): The fluorine atoms are meta to each other. At this position, the electron-donating mesomeric effect is absent, and only the electron-withdrawing inductive effect operates. This leads to the greatest deshielding of the fluorine nuclei and, consequently, the most downfield chemical shift (-110.3 ppm).
-
1,4-Difluorobenzene (para): In the para isomer, the second fluorine atom is positioned where its +M effect can strongly oppose its -I effect. This results in greater shielding compared to the meta isomer, leading to a more upfield chemical shift (-118.0 ppm).[4]
-
1,2-Difluorobenzene (ortho): For the ortho isomer, both the -I and +M effects of the adjacent fluorine are at their strongest. The significant shielding due to the +M effect, combined with through-space interactions, results in the most shielded environment for the fluorine nuclei, giving the most upfield chemical shift (-138.9 ppm).
Experimental Protocol
The following is a representative experimental protocol for acquiring ¹⁹F NMR spectra of small aromatic molecules like the difluorobenzene isomers, based on common practices and the referenced literature.[4][5]
Instrumentation:
-
A standard NMR spectrometer operating at a ¹⁹F frequency of 188.3 MHz or higher.
-
A 5 mm broadband or fluorine-specific NMR probe.
Sample Preparation:
-
Prepare a solution of the difluorobenzene isomer in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), at a concentration of approximately 5-20 mg/mL.
-
Add a small amount of a reference standard, such as trichlorofluoromethane (CFCl₃), directly to the sample or use an external reference.
NMR Data Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Spectral Width: A spectral width of approximately 200 ppm (around 37,600 Hz on a 188.3 MHz instrument) is generally adequate to cover the chemical shift range of aromatic fluorine compounds.
-
Transmitter Offset: The transmitter offset should be set near the center of the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei.
-
Number of Scans: Depending on the sample concentration, 16 to 128 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Temperature: The experiment is usually performed at room temperature (298 K).
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the signal of the internal or external standard (CFCl₃ at 0.0 ppm).
-
Integrate the signals if quantitative analysis is required.
Conclusion
The ¹⁹F NMR chemical shifts of the difluorobenzene isomers are highly dependent on the substitution pattern. The interplay of inductive and mesomeric effects provides a clear rationale for the observed differences in their spectra. This guide offers researchers and drug development professionals a foundational understanding and practical data for the identification and characterization of these and similar fluorinated aromatic compounds.
References
A Comparative Guide to the Electronic Effects of Fluorine Position on the Benzene Ring
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic effects of fluorine substitution at the ortho, meta, and para positions of a benzene (B151609) ring. By examining key experimental data, including Hammett constants, pKa values, and NMR chemical shifts, this document offers a detailed analysis of how the position of this unique halogen influences the chemical properties of aromatic compounds.
Understanding the Dual Electronic Nature of Fluorine
Fluorine's influence on the electronic environment of a benzene ring is a nuanced interplay of two opposing effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma bond. This effect is strongest at the carbon atom directly attached to the fluorine (the ipso-carbon) and decreases with distance.
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the benzene ring. This donation of electron density occurs primarily at the ortho and para positions.
The net electronic effect of fluorine is a balance of these two forces. While the inductive effect is generally stronger, leading to an overall deactivation of the ring towards electrophilic substitution, the resonance effect plays a crucial role in directing incoming electrophiles to the ortho and para positions.
Quantitative Analysis of Electronic Effects
The following tables summarize key experimental data that quantify the electronic impact of fluorine at the ortho, meta, and para positions.
Hammett Constants
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent Position | Hammett Constant (σ) |
| meta (σm) | 0.34 |
| para (σp) | 0.06 |
Note: The ortho Hammett constant (σo) is not as universally applicable due to the influence of steric and other proximity effects.
Acidity (pKa) of Fluorophenols and Fluoroanilinium Ions
The acidity of phenols and anilinium ions is highly sensitive to the electronic effects of substituents on the benzene ring. Electron-withdrawing groups stabilize the conjugate base (phenoxide or aniline), resulting in a lower pKa value (stronger acid).
| Compound | ortho | meta | para |
| Fluorophenol pKa | 8.7[1][2] | 9.3[1] | 9.9[1][2] |
| Fluoroanilinium Ion pKa | 3.2 | 3.5 | 4.65[3][4] |
The data clearly shows that the ortho-fluoro derivatives are the most acidic in both series. This is attributed to the strong, distance-dependent inductive electron withdrawal of the fluorine atom, which is most effective at the ortho position.
NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy provides a sensitive probe of the electronic environment around specific nuclei.
-
¹⁹F NMR: The chemical shift of the fluorine nucleus is directly influenced by the electron density around it.
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring reveal the distribution of electron density within the aromatic system.
| Compound | ¹⁹F Chemical Shift (ppm) | ¹³C Chemical Shifts (ppm) |
| o-Difluorobenzene | -138.5 | C1/C2: 151.2, C3/C6: 117.5, C4/C5: 125.1 |
| m-Difluorobenzene | -110.1 | C1/C3: 163.5, C2: 104.2, C4/C6: 110.8, C5: 130.8 |
| p-Difluorobenzene | -119.9 | C1/C4: 158.0, C2/C3/C5/C6: 115.0 |
Note: Chemical shifts are referenced to a standard (e.g., CFCl₃ for ¹⁹F, TMS for ¹³C) and can vary slightly with solvent and other experimental conditions.
Visualizing the Electronic Effects and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and a general workflow for assessing the electronic effects of fluorine substitution.
Caption: Interplay of Inductive and Resonance Effects of Fluorine.
Caption: General Experimental Workflow for Assessing Electronic Effects.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. Below are outlines for the key experiments cited.
Determination of pKa by Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of the fluorophenol or fluoroaniline (B8554772) of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) for titrating phenols or a strong acid (e.g., 0.1 M HCl) for titrating anilines.
-
Titration: Calibrate a pH meter with standard buffer solutions. Place a known volume of the analyte solution in a beaker and immerse the pH electrode. Add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The pKa is equal to the pH at the half-equivalence point.
Determination of pKa by UV-Vis Spectrophotometry
-
Solution Preparation: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte. Prepare a stock solution of the fluorophenol.
-
Spectral Measurement: To each buffer solution, add a small, constant amount of the stock solution. Record the UV-Vis absorption spectrum for each solution.
-
Data Analysis: Identify the wavelengths of maximum absorbance for the acidic (HA) and basic (A⁻) forms of the compound. Using the Beer-Lambert law and the measured absorbances at a chosen wavelength for each buffered solution, calculate the ratio of [A⁻]/[HA]. The pKa can then be determined from the Henderson-Hasselbalch equation: pKa = pH - log([A⁻]/[HA]).
¹⁹F and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the fluorinated benzene derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C; CFCl₃ can be used as an external or internal reference for ¹⁹F).
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹⁹F or ¹³C). Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.
-
Data Acquisition: Acquire the free induction decay (FID) signal. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to the internal standard.
Conclusion
The position of a fluorine atom on a benzene ring has a profound and predictable impact on its electronic properties. The strong inductive effect of fluorine dominates, particularly at the ortho position, leading to increased acidity of phenolic and anilinium protons. The resonance effect, while weaker, is key to understanding the ortho-para directing nature of fluorine in electrophilic aromatic substitution. The quantitative data from Hammett constants, pKa measurements, and NMR spectroscopy provide a robust framework for researchers and drug development professionals to understand and predict the behavior of fluorinated aromatic compounds.
References
Bridging Theory and Experiment: A Validation of Computed IR Spectra for 1,3-Difluorobenzene
A critical evaluation of theoretical vibrational frequencies against experimental data provides a foundational check for the accuracy of computational models in molecular spectroscopy. This guide offers a direct comparison of the computed infrared (IR) spectrum of 1,3-difluorobenzene with its experimentally determined counterpart, furnishing researchers, scientists, and drug development professionals with a clear validation of the theoretical methods employed.
This comparison focuses on the vibrational frequencies of this compound, a key aromatic building block. The experimental data is derived from the detailed analysis of the infrared absorption spectrum of the liquid phase, while the computational data is based on ab initio Hartree-Fock calculations. The objective is to assess the predictive power of the computational approach by aligning its results with established experimental findings.
Data Presentation: Vibrational Frequency Comparison
The following table summarizes the fundamental vibrational frequencies for this compound, presenting a side-by-side comparison of the experimental values and the results from ab initio calculations. The assignments for each vibrational mode are also provided.
| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Computed Frequency (cm⁻¹) |
| Ring Stretch | 1612 | 1634 |
| Ring Stretch | 1590 | 1608 |
| C-H Stretch | 1490 | 1502 |
| C-H in-plane bend | 1449 | 1465 |
| C-F Stretch | 1328 | 1345 |
| C-H in-plane bend | 1279 | 1292 |
| C-H in-plane bend | 1259 | 1272 |
| Ring Breathing | 1008 | 1018 |
| C-H out-of-plane bend | 948 | 960 |
| C-H out-of-plane bend | 850 | 862 |
| Ring in-plane bend | 736 | 745 |
| C-F in-plane bend | 524 | 532 |
| Ring out-of-plane bend | 446 | 454 |
| C-F out-of-plane bend | 335 | 342 |
Experimental and Computational Protocols
A transparent methodology is crucial for the reproducibility and validation of scientific findings. The following sections detail the protocols used to obtain the experimental and computed data presented in this guide.
Experimental Protocol: Infrared Spectroscopy
The experimental infrared absorption spectrum of liquid this compound was obtained using a prism spectrometer.[1] The spectrum was recorded in the liquid phase to determine the fundamental vibrational frequencies of the molecule. The assignments of the observed absorption bands to specific vibrational modes were based on a detailed analysis of the spectral features and comparison with related molecules.
Computational Protocol: Ab Initio Calculations
The theoretical vibrational frequencies were computed using ab initio molecular orbital theory at the Hartree-Fock level.[2] A split-valence 3-21G basis set was employed for these calculations. The vibrational frequencies were determined by calculating the second derivatives of the potential energy with respect to the nuclear positional coordinates. This method provides a harmonic approximation of the vibrational modes of the molecule in its ground electronic state.
Workflow for Validation of Computed IR Spectra
The following diagram illustrates the logical workflow for the validation of a computed IR spectrum against experimental data, a fundamental process in computational chemistry and spectroscopy.
Caption: Workflow for comparing experimental and computed IR spectra.
References
The Delicate Dance of Molecules: A Comparative Study of Intermolecular Forces in Fluorinated Benzene Crystals
A deep dive into the non-covalent interactions that govern the solid-state architecture of fluorinated benzene (B151609) derivatives, offering crucial insights for researchers in crystallography, materials science, and drug design.
In the realm of molecular self-assembly, the subtle yet powerful forces that dictate how molecules arrange themselves in a crystalline lattice are of paramount importance. The introduction of fluorine atoms onto a benzene ring dramatically alters its electronic properties, leading to a fascinating and complex interplay of intermolecular forces. This guide provides a comparative analysis of these forces—primarily C-H···F interactions and π-π stacking—across a series of fluorinated benzene crystals. By presenting quantitative data from experimental and computational studies, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how fluorination impacts crystal packing, a critical factor in determining the physical and chemical properties of solid-state materials.
Deciphering the Interactions: A Quantitative Look
The substitution of hydrogen with highly electronegative fluorine atoms in a benzene ring induces significant changes in the molecule's electrostatic potential and polarizability. This, in turn, influences the nature and strength of the intermolecular interactions that drive crystal formation. The following table summarizes key quantitative data for a comparative analysis of these forces in select fluorinated benzene crystals. The data, compiled from various crystallographic and computational studies, highlights the trends observed with increasing fluorination.
| Compound | Dominant Interaction Type(s) | Interaction Energy (kJ/mol) | Geometric Parameters | Crystal Packing Efficiency (%) |
| Benzene | π-π Stacking, C-H···π | -10 to -15 (π-π) | Stacking distance: ~3.4 - 3.8 Å | ~89-91 |
| Fluorobenzene | C-H···F, π-π Stacking | -2 to -5 (C-H···F) | C-H···F distance: ~2.4 - 2.7 Å | Data not readily available |
| 1,4-Difluorobenzene | C-H···F, π-π Stacking | Stronger C-H···F than Fluorobenzene | C-H···F distance: ~2.3 - 2.6 Å | Data not readily available |
| 1,3,5-Trifluorobenzene | C-H···F, Halogen···Halogen | Significantly stronger C-H···F | C-H···F distance: ~2.2 - 2.5 Å | Data not readily available |
| Hexafluorobenzene | Halogen···Halogen, π-π Stacking (quadrupolar) | Repulsive π-π, Attractive Halogen interactions | Face-to-face stacking is destabilizing | Data not readily available |
Note: Interaction energies and geometric parameters are approximate ranges derived from various computational and experimental studies and can vary depending on the specific crystal polymorph and the method of calculation or measurement.
As the degree of fluorination increases, a noticeable shift in the dominant intermolecular forces is observed. In lightly fluorinated benzenes, C-H···F interactions play a significant role in the crystal packing, often coexisting with modified π-π stacking.[1][2] With a higher number of fluorine substituents, the acidity of the remaining C-H bonds increases, leading to stronger and more directional C-H···F hydrogen bonds.[2] In the case of hexafluorobenzene, the electron-rich π-system is significantly depleted, leading to repulsive π-π interactions. Instead, weaker halogen···halogen contacts and electrostatic interactions between the electron-deficient ring and other molecules govern the crystal packing.[3] This disruption of traditional π-π stacking is a key consequence of extensive fluorination.[3]
Experimental and Computational Methodologies
The elucidation of intermolecular forces in fluorinated benzene crystals relies on a synergistic approach combining experimental techniques for structure determination and computational methods for energy calculations.
Experimental Protocol: Low-Temperature Single-Crystal X-ray Diffraction
Due to the volatile nature of many fluorinated benzenes, low-temperature single-crystal X-ray diffraction is the primary experimental method for determining their crystal structures.[4][5]
1. Crystal Growth:
-
High-purity samples of the fluorinated benzene derivatives are used.
-
For liquids or low-melting solids, single crystals are typically grown in situ on the diffractometer.
-
The compound is sealed in a glass capillary, which is then mounted on the goniometer head.
-
A controlled cooling and annealing process is employed using a cryostream to induce crystallization and obtain a single, well-diffracting crystal. Common techniques include slow cooling, solvent evaporation, or vapor diffusion at low temperatures.[6]
2. Data Collection:
-
The mounted crystal is cooled to a stable low temperature (typically 100-150 K) to minimize thermal motion and preserve the crystal integrity.[4]
-
A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a low-temperature device is used.
-
A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
Hydrogen atoms are typically located from the difference Fourier map or placed in geometrically calculated positions.
Computational Protocol: PIXEL and DFT-D Calculations
Computational chemistry provides invaluable insights into the energetics of intermolecular interactions, complementing the structural information obtained from X-ray crystallography. The PIXEL method and Density Functional Theory with dispersion correction (DFT-D) are two powerful approaches.[1][7][8]
1. PIXEL (PIXEL-based Energy Calculation):
-
Input: The crystal structure coordinates obtained from X-ray diffraction are used as the starting point.
-
Electron Density Calculation: The electron density of an isolated molecule is calculated at a suitable level of theory (e.g., MP2/6-31G**).[9][10]
-
Energy Calculation: The PIXEL program partitions the molecular electron density into a grid of "pixels." It then calculates the electrostatic, polarization, dispersion, and repulsion energies between pairs of molecules in the crystal lattice by summing the interactions between these pixels.[11]
-
Analysis: The output provides a detailed breakdown of the interaction energies for each molecular pair, allowing for a quantitative assessment of the contribution of different forces to the overall lattice energy.
2. DFT-D (Density Functional Theory with Dispersion Correction):
-
Input: As with PIXEL, the experimentally determined crystal structure is used as the input geometry.
-
Functional and Basis Set Selection: A suitable density functional (e.g., PBE, B3LYP) and a basis set (e.g., 6-31G(d,p), aug-cc-pVDZ) are chosen. A dispersion correction term (e.g., Grimme's D2 or D3) is essential to accurately model the van der Waals interactions.[1][12]
-
Calculation: Periodic boundary conditions are applied to model the infinite crystal lattice. The total energy of the crystal is calculated. The interaction energy for a specific molecular pair can be calculated by comparing the energy of the dimer to the sum of the energies of the individual monomers (with counterpoise correction for basis set superposition error).[13][14]
-
Analysis: DFT-D provides accurate total interaction energies and can be used to explore the potential energy surface of molecular dimers, offering insights into the preferred orientations and the nature of the bonding.
Visualizing the Scientific Workflow
To understand the logical flow of a comparative study on intermolecular forces in fluorinated benzene crystals, the following diagram illustrates the key stages of the research process.
This guide underscores the nuanced and often counterintuitive effects of fluorination on intermolecular interactions. The shift from dominant π-π stacking in benzene to a landscape governed by C-H···F interactions and other electrostatic forces in fluorinated analogues has profound implications for crystal engineering and the design of materials with tailored properties. The presented data and protocols offer a foundational resource for further exploration in this dynamic field of structural chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - CâH···F Interactions in the Crystal Structures of Some Fluorobenzenes - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 3. Symthons reveal how fluorine disrupts π–π stacking in halobenzene crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Low Temperature Crystal Mounting | X-Ray Diffraction Facility [sites.utexas.edu]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Quantitative insights into energy contributions of intermolecular interactions in fluorine and trifluoromethyl substituted isomeric N-phenylacetamides and N-methylbenzamides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Intermolecular interaction energies in molecular crystals: comparison and agreement of localized Møller-Plesset 2, dispersion-corrected density functional, and classical empirical two-body calculations. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Calculation of lattice energies of organic crystals: the PIXEL integration method in comparison with more traditional methods | Semantic Scholar [semanticscholar.org]
- 11. MrPIXEL: automated execution of Pixel calculations via the Mercury interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Interrogation of the Intermolecular Forces That Drive Bulk Properties of Molecular Crystals with Terahertz Spectroscopy and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
A Head-to-Head Battle for Precision: Benchmarking SOPPA and EOM-CCSD Methods for NMR Coupling Constant Calculations
For researchers, scientists, and professionals in drug development, the accurate prediction of NMR parameters is a cornerstone of molecular structure elucidation. Among the array of quantum chemical methods available, the Second-Order Polarization Propagator Approximation (SOPPA) and the Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) methods have emerged as powerful tools for calculating NMR spin-spin coupling constants. This guide provides a detailed comparison of their performance, backed by experimental data, to aid in the selection of the most appropriate method for your research needs.
Methodological Overview
At their core, both SOPPA and EOM-CCSD are high-level ab initio methods designed to account for the electron correlation effects that are crucial for accurately predicting spin-spin coupling constants.[1] The key distinction lies in their theoretical foundation and computational scaling.
-
SOPPA: This method is based on polarization propagator theory and typically incorporates electron correlation at the second-order Møller-Plesset perturbation theory (MP2) level. A key advantage of SOPPA is its computational efficiency, with a formal scaling of N5, where N is the number of basis functions. This makes it applicable to moderately sized molecular systems.
-
EOM-CCSD: This method is a coupled-cluster approach, which is generally considered one of the gold standards in quantum chemistry for its high accuracy. EOM-CCSD scales as N6, making it significantly more computationally demanding than SOPPA and generally limiting its application to smaller molecules (typically up to 10-15 non-hydrogen atoms).[2][3] Variants like SOPPA(CCSD), which uses CCSD amplitudes in a SOPPA framework, also scale as N6 due to the underlying CCSD calculation.[2][3][4]
Performance Showdown: Accuracy in Predicting Coupling Constants
Numerous studies have benchmarked the performance of SOPPA and EOM-CCSD against experimental data for a variety of molecules and coupling types. A consistent trend that emerges is the superior accuracy of EOM-CCSD for certain types of couplings, albeit at a higher computational cost.
In a systematic comparison of one-, two-, and three-bond coupling constants for molecules containing C, N, and O double and triple bonds, EOM-CCSD generally provided values in better agreement with experimental data for one-bond and three-bond couplings.[1][5] SOPPA, in some instances, tended to overestimate the absolute values of these couplings, particularly those involving fluorine.[1][5] Conversely, for two-bond couplings, SOPPA occasionally yielded results that were in better agreement with experimental findings than EOM-CCSD.[5]
For example, in the case of the one-bond carbon-carbon coupling (¹J(C-C)) in acetylene, both methods overestimate the experimental value of 174.8 Hz, with EOM-CCSD (194.9 Hz) being slightly closer than SOPPA (198.6 Hz).[1]
Quantitative Data Summary
The following table summarizes the key performance characteristics of the SOPPA and EOM-CCSD methods for the calculation of NMR spin-spin coupling constants.
| Feature | SOPPA (Second-Order Polarization Propagator Approximation) | EOM-CCSD (Equation-of-Motion Coupled-Cluster Singles and Doubles) |
| Theoretical Basis | Polarization Propagator Theory | Coupled-Cluster Theory |
| Computational Scaling | N5 | N6 |
| Accuracy | Good overall accuracy, can be particularly effective for two-bond couplings.[5] | Generally higher accuracy, especially for one-bond and three-bond couplings.[1][5] Considered a benchmark method. |
| Strengths | Good balance of accuracy and computational cost. Applicable to larger systems than EOM-CCSD. | High accuracy, often considered the "gold standard" for small to medium-sized molecules. |
| Weaknesses | May overestimate the magnitude of one-bond and three-bond couplings, especially with fluorine.[1][5] | High computational cost limits its application to smaller molecules.[2][3] |
| Applicability | Routine calculations on medium-sized organic molecules. | High-accuracy benchmark calculations on smaller, challenging systems. |
Experimental and Computational Protocols
The accurate calculation of NMR coupling constants is highly sensitive to the chosen computational protocol. The following outlines a typical workflow and key considerations derived from benchmark studies:
-
Geometry Optimization: Molecular geometries are typically optimized at a high level of theory, often using Møller-Plesset perturbation theory (e.g., MP2) or coupled-cluster methods with a suitable basis set (e.g., aug-cc-pVTZ).
-
Basis Set Selection: The choice of basis set is critical. Standard basis sets are often inadequate for calculating coupling constants. Specialized basis sets, such as the Jensen pcJ-n series or Dunning's ccJ-pVXZ series, which include tight s-functions to better describe the electron density near the nucleus, are strongly recommended.[2][4]
-
Coupling Constant Calculation: The spin-spin coupling constants are then calculated using either the SOPPA or EOM-CCSD method with the chosen specialized basis set. All four Ramsey terms (Fermi-contact, spin-dipole, paramagnetic spin-orbit, and diamagnetic spin-orbit) are typically computed.
-
Vibrational Corrections: For the highest accuracy, zero-point vibrational corrections should be considered, as they can contribute up to 10% of the total coupling constant value.[2] These corrections can be calculated using methods such as vibrational second-order perturbation theory (VPT2).[6]
Logical Workflow for Calculating NMR Coupling Constants
The following diagram illustrates the general workflow for the theoretical calculation of NMR spin-spin coupling constants using quantum chemical methods like SOPPA and EOM-CCSD.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Benchmarking NMR indirect nuclear spin-spin coupling constants: SOPPA, SOPPA(CC2), and SOPPA(CCSD) versus CCSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Collection - Systematic Comparison of Second-Order Polarization Propagator Approximation (SOPPA) and Equation-of-Motion Coupled Cluster Singles and Doubles (EOM-CCSD) SpinâSpin Coupling Constants for Molecules with C, N, and O Double and Triple Bonds and Selected F-Substituted Derivatives - Journal of Chemical Theory and Computation - Figshare [acs.figshare.com]
- 6. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of C-H···F and C-H···O Hydrogen Bonds in the Solid State: A Case Study of 1,3-Difluorobenzene and 1,3-Dimethoxybenzene
A detailed examination of the weak hydrogen bonds in solid-state 1,3-difluorobenzene reveals the nuanced nature of C-H···F interactions. When compared with the analogous C-H···O interactions in 1,3-dimethoxybenzene (B93181), a clearer understanding of the role of fluorine versus oxygen as a hydrogen bond acceptor in crystal packing emerges. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and a logical framework for understanding these non-covalent interactions.
The study of weak hydrogen bonds, such as C-H···F and C-H···O, is of paramount importance in the fields of crystal engineering, materials science, and drug design. These interactions, while individually weak, can collectively play a significant role in determining molecular conformation and crystal packing. This guide focuses on a comparative analysis of these two types of hydrogen bonds as observed in the solid-state structures of this compound and its analogue, 1,3-dimethoxybenzene.
Quantitative Comparison of Hydrogen Bond Geometry
The geometric parameters of the C-H···F and C-H···O hydrogen bonds in the solid-state structures of this compound and 1,3-dimethoxybenzene are summarized in the table below. The data for this compound is extracted from the crystallographic study by Kirchner et al. (2009).[1][2][3] Due to the limited availability of a detailed, peer-reviewed crystallographic analysis of 1,3-dimethoxybenzene with a specific focus on C-H···O hydrogen bonds in the solid state, a comprehensive quantitative comparison remains a challenge. However, for the purpose of this guide, we will proceed with the available data for this compound and outline the necessary parameters for a complete comparison.
Table 1: Comparison of Hydrogen Bond Geometries
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| This compound | C(2)-H(2)···F(12) | 0.96 | 2.72 | 3.3750(14) | 126 |
| C(5)-H(5)···F(11) | 0.95 | 2.71 | 3.2948(16) | 121 | |
| C(6)-H(6)···F(1) | 0.96 | 2.82 | 3.5789(17) | 137 | |
| C(14)-H(14)···F(2) | - | - | - | - | |
| 1,3-Dimethoxybenzene | C-H···O | Data not available | Data not available | Data not available | Data not available |
The C-H···F interactions in this compound are characterized as weak and on the borderline of the hydrogen bond phenomenon.[1][4] These interactions are primarily electrostatic and dispersive in nature and are considered to be poorly directional.[1] The crystal structure of this compound features one-dimensional tapes formed by these C-H···F hydrogen bonds, which are further connected into corrugated two-dimensional sheets.[1] The packing in the third dimension is influenced by C-H···π interactions.[1]
For a complete comparative analysis, the corresponding H···O distances and C-H···O angles in solid-state 1,3-dimethoxybenzene would be required. Generally, C-H···O hydrogen bonds are considered to be stronger and more directional than C-H···F interactions.
Experimental Protocols
The experimental data for this compound was obtained through single-crystal X-ray diffraction. The following provides a summary of the key experimental procedures.
Crystallization
Single crystals of this compound were grown from commercial samples by zone melting in a quartz capillary at 163 K.[1] This technique is crucial for obtaining high-quality single crystals of substances that are liquid at room temperature.
X-ray Data Collection and Refinement
The crystallographic data for this compound was collected on a Bruker SMART APEXII area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 153 K.[1][3] The structure was solved and refined using standard crystallographic software packages.[1]
Crystal Data for this compound: [1][3]
-
Formula: C₆H₄F₂
-
Molecular Weight: 114.09
-
Crystal System: Monoclinic
-
Space Group: C2/c
-
Unit Cell Dimensions:
-
a = 24.6618 (13) Å
-
b = 12.2849 (5) Å
-
c = 7.2336 (4) Å
-
β = 106.842 (3)°
-
-
Volume: 2097.55 (18) ų
-
Z: 16
A similar detailed experimental protocol for the single-crystal X-ray diffraction of 1,3-dimethoxybenzene would be necessary for a direct comparison of the experimental conditions and their potential influence on the observed intermolecular interactions.
Logical Framework for Analysis
The following diagram illustrates the logical workflow for the comparative analysis of C-H···F and C-H···O hydrogen bonds in the solid state.
References
Safety Operating Guide
Proper Disposal of 1,3-Difluorobenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 1,3-Difluorobenzene, a highly flammable and harmful chemical.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with strict adherence to safety protocols. This substance is a highly flammable liquid and vapor, and it is harmful if inhaled.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.[1][2]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably inside a certified chemical fume hood, to prevent the accumulation of flammable and harmful vapors.[1][3]
-
Ignition Sources: Keep this compound away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and explosion-proof equipment when handling the substance.[2][3][4]
-
Static Discharge: Implement proper grounding and bonding procedures for containers and receiving equipment to prevent the buildup of electrostatic charge, which can ignite vapors.[2][3]
Step-by-Step Disposal Plan
The disposal of this compound must be managed as hazardous waste. The recommended method is chemical incineration at a licensed and approved facility.
Step 1: Waste Collection and Storage
-
Collect waste this compound, including any contaminated materials or spill cleanup debris, in a dedicated, properly labeled, and sealed container.
-
Do not mix this compound with other waste streams unless compatibility is confirmed.[2]
-
Store the waste container in a cool, dry, and well-ventilated area designated for flammable hazardous waste, away from incompatible materials such as strong oxidizing agents.[4]
-
Ensure the container is tightly closed to prevent the escape of flammable vapors.[2][3]
Step 2: Spill and Leak Management In the event of a spill, evacuate all non-essential personnel and eliminate ignition sources immediately.[1]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[4] Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[4]
Step 3: Engage a Licensed Hazardous Waste Disposal Contractor
-
It is a regulatory requirement to use a licensed and reputable hazardous waste disposal company for the final disposal of this compound.[1][5]
-
These contractors are equipped with the necessary infrastructure, such as chemical incinerators with afterburners and scrubbers, to safely and compliantly destroy the chemical.[1][5]
Step 4: Packaging and Labeling for Transport
-
Work with your institution's Environmental Health and Safety (EHS) department and the disposal contractor to ensure the waste is packaged and labeled according to Department of Transportation (DOT) regulations.
-
Leave chemicals in their original containers whenever possible. Handle uncleaned, empty containers as you would the product itself, as they may contain explosive residual vapors.[2]
Regulatory and Quantitative Data
Chemical waste generators are responsible for correctly classifying their waste.[4] Due to its flammability, this compound is classified as a hazardous waste. Key regulatory data is summarized below.
| Parameter | Value / Classification | Regulation / Authority |
| EPA Hazardous Waste Code | D001 (Ignitability) | Resource Conservation and Recovery Act (RCRA) |
| Reportable Quantity (RQ) | 100 lbs (45.4 kg) | Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) |
| UN Number | UN1993 | Department of Transportation (DOT) |
| Proper Shipping Name | Flammable liquid, n.o.s. (this compound) | Department of Transportation (DOT) |
| Hazard Class | 3 (Flammable Liquid) | Department of Transportation (DOT) |
| Packing Group | II | Department of Transportation (DOT) |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposition.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling 1,3-Difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,3-Difluorobenzene, ensuring the safety of laboratory personnel and compliance with standard safety procedures.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and is harmful if inhaled.[1][2] It can cause eye and skin irritation, and may lead to central nervous system depression.[3] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Recommendation | Citation |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended where splashing is a risk. | [1][3][4] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[3] While specific breakthrough times for this compound are not readily available, general chemical resistance guides suggest that nitrile, neoprene, or butyl rubber gloves are suitable for handling halogenated aromatic hydrocarbons.[5][6] Always inspect gloves for degradation or punctures before use and change them immediately if contaminated.[1] Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[1][4] | [1][3][4][5][6] |
| Respiratory Protection | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2][3] | [2][3][7] |
Quantitative Data on Chemical Resistance of Common Glove Materials (General Guidance):
| Glove Material | Resistance to Aromatic Hydrocarbons | Resistance to Halogenated Compounds | General Recommendation for this compound | Citation |
| Nitrile | Fair to Good | Fair to Good | Suitable for splash protection, change immediately upon contact. | [5][6] |
| Neoprene | Good | Good | Recommended for handling. | [5][6] |
| Butyl Rubber | Poor | Excellent | A good option, particularly for prolonged handling. | [5][6] |
| Natural Rubber (Latex) | Poor | Poor | Not Recommended. | [5] |
| Polyvinyl Chloride (PVC) | Poor | Fair | Not Recommended. | [5] |
Note: The information in this table is based on general chemical resistance guides. It is crucial to consult the glove manufacturer's specific chemical resistance data for this compound if available.
Experimental Protocol: Safe Handling and Transfer
This protocol outlines the essential steps for safely handling and transferring this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate solvent (if required for the experiment)
-
Glassware (e.g., round-bottom flask, graduated cylinder)
-
Syringe and needle or cannula
-
Septum-sealed containers
-
Inert gas source (e.g., nitrogen or argon)
-
Chemical fume hood
-
All required PPE (see section 1)
-
Spill kit
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment and reagents and place them inside the fume hood.
-
Don all required PPE, including chemical splash goggles, a flame-retardant lab coat, and appropriate gloves (e.g., nitrile or neoprene).
-
-
Inert Atmosphere:
-
If the reaction is air-sensitive, ensure all glassware is dry and purged with an inert gas.
-
-
Transfer of this compound:
-
Ground and bond the container of this compound and the receiving vessel to prevent static discharge, as the vapor is highly flammable.[2][3]
-
For small quantities, use a syringe with a needle to pierce the septum of the this compound container and draw the required volume.
-
Slowly dispense the liquid into the reaction vessel, keeping the needle tip below the surface of any solvent to minimize vapor release.
-
For larger quantities, use a cannula for a closed-system transfer between septum-sealed containers under an inert atmosphere.
-
-
Post-Transfer:
-
Securely close the this compound container.
-
Clean any residual liquid from the exterior of the reaction vessel.
-
Keep the work area within the fume hood clean and organized.
-
-
Completion of Work:
-
After the experiment is complete, decontaminate all equipment that came into contact with this compound.
-
Properly dispose of all waste as outlined in the disposal plan (see section 4).
-
Remove PPE in the correct order to avoid contamination and wash hands thoroughly.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Emergency Contact Information:
-
Fire Department/Ambulance: 911 (or your institution's emergency number)
-
Campus/Facility Security: [Insert relevant phone number]
-
Environmental Health & Safety (EHS): [Insert relevant phone number]
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately.[4] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[3] Seek immediate medical attention.
Chemical Spill Workflow:
Caption: Workflow for responding to a chemical spill.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
Waste Segregation and Collection:
-
Waste Category: Halogenated organic solvent waste.
-
Container: Collect all liquid waste containing this compound in a designated, properly sealed, and labeled hazardous waste container. Solid waste (e.g., contaminated paper towels, gloves) should be collected in a separate, clearly labeled container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Harmful).[2]
Disposal Procedure:
-
Collection: Collect all waste in compatible and properly labeled containers. Do not mix with incompatible waste streams.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from sources of ignition.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Do not dispose of this compound down the drain or with general laboratory trash.[3] Empty containers should be handled as hazardous waste as they may retain product residue.[2][3]
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. lobachemie.com [lobachemie.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pallavchemicals.com [pallavchemicals.com]
- 5. uwyo.edu [uwyo.edu]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
